Hexacyclen trisulfate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
1,4,7,10,13,16-hexazacyclooctadecane;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N6.3H2O4S/c1-2-14-5-6-16-9-10-18-12-11-17-8-7-15-4-3-13-1;3*1-5(2,3)4/h13-18H,1-12H2;3*(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVDKNLOZWKLJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCNCCNCCNCCNCCN1.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36N6O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10971575 | |
| Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56187-09-8 | |
| Record name | Sulfuric acid--1,4,7,10,13,16-hexaazacyclooctadecane (3/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10971575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4,7,10,13,16-Hexaazacyclooctadecane sulfate (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Hexacyclen Trisulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclen trisulfate, also known by its systematic name 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) trisulfate, is a macrocyclic polyamine. Its structure is based on the 18-membered ring of hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), which is the nitrogen analog of the crown ether 18-crown-6. The trisulfate salt form enhances its stability and influences its solubility. This document provides a technical overview of the known chemical properties of this compound, with a focus on its structure, reactivity, and applications relevant to research and drug development.
Chemical and Physical Properties
This compound is a light brown crystalline solid at room temperature.[1] Its core chemical identity is defined by the hexacyclen macrocycle, a versatile chelating agent capable of forming stable complexes with a variety of metal ions.[2] The presence of three sulfate (B86663) counter-ions contributes to its overall molecular weight and solubility characteristics.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Systematic Name | 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate | [1] |
| Synonyms | Hexaaza-18-crown-6 trisulfate | [2] |
| CAS Number | 56187-09-8 | [1] |
| Molecular Formula | C₁₂H₃₀N₆·3H₂SO₄ | [1] |
| Molecular Weight | 552.64 g/mol | [1] |
| Appearance | Light brown crystalline solid | [1] |
| Purity | ≥ 95% | [1] |
| Storage Conditions | Room Temperature | [1] |
Data Presentation: Quantitative Chemical Data
Solubility
While specific solubility values in various solvents are not published, this compound is expected to be soluble in water due to its salt nature and the hydrophilic character of the polyamine macrocycle. Its solubility in organic solvents is likely to be limited. For experimental purposes, it is recommended to test solubility in the desired solvent system empirically.
Acidity and Basicity (pKa Values)
The hexacyclen macrocycle contains six secondary amine groups, which can be protonated. The protonation constants (pKa values) determine the charge of the molecule at a given pH and are crucial for understanding its interaction with metal ions and biological systems. Although specific pKa values for 1,4,7,10,13,16-hexaazacyclooctadecane are not found in readily accessible literature, polyamines generally exhibit a range of pKa values for their successive protonations. These values are influenced by the electrostatic repulsion between the protonated amine groups within the macrocyclic ring.
Stability and Reactivity
This compound is a stable compound under standard storage conditions.[1] The primary mode of reactivity for the hexacyclen core is its ability to act as a multidentate ligand, forming coordination complexes with a wide range of metal ions. The cyclic structure of the ligand contributes to the high stability of these complexes, a phenomenon known as the macrocyclic effect. This high stability is a key feature that underpins its utility in various applications.[1]
The reactivity of this compound is centered on the lone pairs of electrons on the nitrogen atoms, which act as Lewis bases to coordinate with metal cations. The trisulfate counterions are not directly involved in this complexation but are important for the overall charge neutrality and solid-state structure of the compound.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of this compound or its specific applications are not widely published in standard chemical literature. However, the synthesis of the parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane, has been described. The general approach often involves the cyclization of smaller amine and tosylated amine fragments under high-dilution conditions to favor intramolecular ring formation. The trisulfate salt can then be prepared by treating the free base with sulfuric acid. Researchers requiring a specific protocol for its synthesis would need to consult specialized literature on macrocycle synthesis.
For its application in areas such as ion chromatography or as a component in drug delivery systems, the experimental conditions would be highly dependent on the specific context of the research. General methodologies for these techniques are well-established, but a specific, universally applicable protocol for this compound is not available.
Applications in Research and Development
The unique chelating properties of this compound make it a molecule of interest in several scientific domains.
Metal Ion Chelation and Separation
The ability of the hexacyclen macrocycle to form stable and selective complexes with metal ions is its most significant chemical property.[1] This has led to its use in analytical chemistry, particularly in ion chromatography for the separation and analysis of metal ions.[1] The macrocycle can be functionalized onto a stationary phase or used as a mobile phase additive to achieve selective retention of different metal cations.
Caption: Workflow for metal ion separation using ion chromatography with Hexacyclen.
Drug Delivery Systems
Macrocyclic compounds, including polyamines, are explored as components of drug delivery systems.[1] Their ability to encapsulate or tether therapeutic agents can enhance drug solubility, stability, and targeted delivery. The polycationic nature of protonated hexacyclen at physiological pH can facilitate interaction with negatively charged biological molecules like nucleic acids, suggesting its potential in gene delivery applications.
Caption: Conceptual workflow of a Hexacyclen-based drug delivery system.
Signaling Pathways and Biological Interactions
A mandatory requirement of this guide was to include diagrams of signaling pathways involving this compound. However, after a thorough review of the scientific literature, no specific information on the interaction of this compound with or modulation of any cellular signaling pathways has been found.
While natural polyamines like spermine (B22157) and spermidine (B129725) are known to be involved in various cellular processes and signaling, it is not scientifically sound to extrapolate these functions to a synthetic macrocycle like hexacyclen without direct experimental evidence. The biological effects and mechanisms of action of this compound remain an area for future research.
Conclusion
This compound is a stable macrocyclic compound with well-established utility as a metal ion chelator. Its applications in analytical chemistry and potential in materials science and drug delivery are based on the strong and selective coordination chemistry of the hexacyclen core. However, there is a notable lack of publicly available quantitative data on its physicochemical properties, such as solubility and pKa values, and a complete absence of information regarding its effects on biological signaling pathways. This guide summarizes the current state of knowledge and highlights the areas where further research is needed to fully characterize the chemical and biological properties of this compound for advanced applications.
References
Structural Analysis of 1,4,7,10,13,16-Hexaazacyclooctadecane Trisulfate: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
1,4,7,10,13,16-Hexaazacyclooctadecane, also known as[1]aneN6 or hexacyclen, is a macrocyclic polyamine with significant potential in coordination chemistry and biomedical applications. Its ability to form stable complexes with various metal ions and anions has drawn considerable interest. This technical guide provides a comprehensive overview of the structural analysis of its trisulfate salt. Due to the limited availability of direct experimental data for the trisulfate derivative, this document combines theoretical data with experimental protocols and analogous data from the parent macrocycle and related compounds. This guide is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.
Introduction
Macrocyclic polyamines are a class of compounds characterized by a cyclic framework containing multiple amine functional groups.[2] Their unique topology and the presence of electron-donating nitrogen atoms make them exceptional ligands for a wide range of cations and anions.[2][3] 1,4,7,10,13,16-Hexaazacyclooctadecane ([1]aneN6) is a prominent member of this family, featuring an 18-membered ring with six nitrogen atoms. The protonated forms of this macrocycle, such as the trisulfate salt, are of particular interest due to their potential applications in areas like anion recognition and as building blocks for more complex supramolecular architectures. This guide focuses on the structural elucidation of 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, presenting a combination of computed data, general experimental methodologies, and comparative spectral analysis.
Physicochemical Properties
The fundamental physicochemical properties of 1,4,7,10,13,16-Hexaazacyclooctadecane and its trisulfate salt are summarized in the table below. The data for the trisulfate salt is primarily based on computed values from publicly available databases.
| Property | 1,4,7,10,13,16-Hexaazacyclooctadecane | 1,4,7,10,13,16-Hexaazacyclooctadecane Trisulfate | Data Source |
| Molecular Formula | C12H30N6 | C12H36N6O12S3 | PubChem |
| Molecular Weight | 258.41 g/mol | 552.7 g/mol | PubChem |
| Appearance | White to off-white solid | Expected to be a white crystalline solid | Supplier Data |
| CAS Number | 296-35-5 | 56187-09-8 | PubChem |
| Common Names | Hexacyclen,[1]aneN6 | Hexacyclen trisulfate, Hexaaza-18-crown-6 trisulfate | MedChemExpress |
Synthesis and Crystallization
Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane
The synthesis of the parent macrocycle, 1,4,7,10,13,16-Hexaazacyclooctadecane, is a prerequisite for the formation of its trisulfate salt. Several synthetic routes have been reported, often involving the cyclization of linear polyamines. A common approach is the Richman-Atkins synthesis, which utilizes tosylated amines and halides. A general workflow for a multi-step synthesis is outlined below.
Experimental Protocol: Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane (General Method)
-
Protection: Diethylenetriamine is reacted with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or NaOH) to yield N,N',N''-tris(p-tolylsulfonyl)diethylenetriamine.
-
Cyclization: The protected triamine is reacted with a suitable dielectrophile, such as 1,2-dibromoethane (B42909) or a corresponding ditosylate, under high-dilution conditions in a polar aprotic solvent (e.g., DMF) with a base (e.g., K2CO3 or Cs2CO3) to promote intramolecular cyclization.
-
Deprotection: The resulting hexatosylated macrocycle is deprotected using a strong acid, typically a mixture of hydrobromic acid and phenol, at elevated temperatures.
-
Purification: The crude product is neutralized with a strong base and purified by recrystallization from a suitable solvent or by column chromatography to yield the pure 1,4,7,10,13,16-Hexaazacyclooctadecane.
Formation and Crystallization of the Trisulfate Salt
The trisulfate salt can be readily prepared by treating the free base of 1,4,7,10,13,16-Hexaazacyclooctadecane with three equivalents of sulfuric acid in a suitable solvent.
Experimental Protocol: Formation and Crystallization
-
Salt Formation: Dissolve 1,4,7,10,13,16-Hexaazacyclooctadecane in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or methanol).
-
Acidification: Slowly add three molar equivalents of a dilute sulfuric acid solution to the stirred solution of the macrocycle. The trisulfate salt is expected to precipitate.
-
Crystallization: The crude precipitate can be recrystallized to obtain single crystals suitable for X-ray diffraction. Common crystallization techniques for such compounds include:
-
Slow Evaporation: The compound is dissolved in a solvent and the solvent is allowed to evaporate slowly.
-
Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent in a sealed container.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.
-
The choice of solvents is critical and often determined empirically. For polyamine salts, polar solvents like water, methanol (B129727), or ethanol are often used, with anti-solvents such as acetone, diethyl ether, or isopropanol.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For the trisulfate salt, both 1H and 13C NMR would be informative.
| Nucleus | Expected Chemical Shifts (δ) | Expected Multiplicity | Notes |
| 1H NMR | 2.5 - 3.5 ppm | Broad singlets or complex multiplets | The protons of the ethylene (B1197577) bridges (-CH2-CH2-) are expected in this region. Protonation of the nitrogen atoms will lead to downfield shifts compared to the free base. The N-H protons may appear as broad signals, and their chemical shift will be dependent on the solvent and concentration. |
| 13C NMR | 40 - 55 ppm | Singlets | The carbon atoms of the ethylene bridges are expected in this region. The chemical shifts will be influenced by the protonation state of the adjacent nitrogen atoms. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6). D2O is often a good choice for polyamine salts.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm-1) | Assignment | Expected Appearance |
| 3300 - 3000 | N-H stretching (protonated amines) | Broad and strong |
| 3000 - 2800 | C-H stretching (alkane) | Medium to strong |
| 1600 - 1500 | N-H bending | Medium |
| 1200 - 1000 | S=O stretching (sulfate) | Strong and broad |
| ~1100 | C-N stretching | Medium |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the trisulfate salt, electrospray ionization (ESI) would be a suitable technique.
| Ion | Expected m/z | Notes |
| [M+H]+ | 259.26 | Monoprotonated parent macrocycle |
| [M+2H]2+ | 129.63 | Diprotonated parent macrocycle |
| [M+3H]3+ | 86.76 | Triprotonated parent macrocycle |
M refers to the neutral 1,4,7,10,13,16-Hexaazacyclooctadecane molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the sample solution into an ESI mass spectrometer and acquire the spectrum in positive ion mode.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and any characteristic fragment ions.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. While a crystal structure for the trisulfate salt has not been reported, the general procedure for its analysis would be as follows.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) and diffraction data are collected using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F2.
Conclusion
The structural analysis of 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate is crucial for understanding its properties and potential applications. While direct experimental data for this specific salt is limited, this guide provides a comprehensive framework for its characterization. By combining computed data with established experimental protocols for synthesis, crystallization, and spectroscopic analysis, researchers can effectively elucidate its structural features. The methodologies and comparative data presented herein serve as a valuable resource for scientists and professionals in the fields of chemistry and drug development, facilitating further investigation into this and related macrocyclic compounds.
References
An In-depth Technical Guide to the Synthesis and Characterization of Hexacyclen Trisulfate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacyclen trisulfate, the trisulfuric acid salt of 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227), is a macrocyclic polyamine that has garnered significant interest in various scientific fields. Its unique structure, featuring a pre-organized cavity and multiple protonation sites, makes it an excellent chelating agent for a variety of metal ions. This property has led to its exploration in analytical chemistry, materials science, and particularly in biomedical applications such as drug delivery systems.[1] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis for researchers and professionals in drug development.
Introduction
Hexacyclen, the parent macrocycle of this compound, is a nitrogen analogue of the crown ether 18-crown-6. The six secondary amine groups within its 18-membered ring can be protonated, leading to a high positive charge density that facilitates interactions with anions and biological macromolecules. The trisulfate salt form provides a stable, water-soluble version of this macrocycle, making it amenable for use in aqueous biological systems.
The primary applications of this compound stem from its ability to form stable complexes with various substrates. In materials science, it is utilized in the development of advanced materials like sensors and membranes.[1] In the biomedical field, its capacity to encapsulate and interact with anionic species is being explored for targeted drug delivery, where it can enhance the solubility and bioavailability of therapeutic agents.[1]
Synthesis of this compound
The synthesis of this compound is a two-step process. First, the parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane (Hexacyclen), is synthesized. Subsequently, the Hexacyclen is treated with sulfuric acid to form the trisulfate salt.
Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane (Hexacyclen)
A common and effective method for the synthesis of polyaza macrocycles like Hexacyclen is the Richman-Atkins synthesis. This method involves the cyclization of a linear polyamine precursor, typically protected with tosyl groups, with a suitable dielectrophile. The tosyl groups serve to activate the amine protons for deprotonation and to provide steric bulk that favors intramolecular cyclization over intermolecular polymerization.
A general workflow for the synthesis of the parent hexacyclen macrocycle is depicted below.
Experimental Protocol for Hexacyclen Synthesis (Adapted from Richman-Atkins Method)
Materials:
-
Linear polyamine precursor (e.g., N,N'-bis(2-aminoethyl)-1,3-propanediamine)
-
p-Toluenesulfonyl chloride
-
Appropriate di-tosylate or di-mesylate coupling partner
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrobromic acid (HBr) in acetic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography columns)
Procedure:
-
Tosylation of the Linear Polyamine:
-
Dissolve the linear polyamine in pyridine in a round-bottom flask equipped with a stirrer and cooled in an ice bath.
-
Slowly add a stoichiometric excess of p-toluenesulfonyl chloride to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture into ice-water to precipitate the tosylated product.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the tosylated polyamine by recrystallization or column chromatography.
-
-
Cyclization Reaction:
-
In a large, three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, suspend cesium carbonate in anhydrous DMF.
-
Separately, dissolve the tosylated linear polyamine and the di-tosylate/di-mesylate coupling partner in anhydrous DMF.
-
Heat the cesium carbonate suspension to a moderate temperature (e.g., 80-100 °C).
-
Using the addition funnel, slowly add the solution of the tosylated precursors to the heated suspension over several hours to maintain high dilution conditions, which favors intramolecular cyclization.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for 24-48 hours.
-
Cool the mixture to room temperature and remove the DMF under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate (B86663), and evaporate the solvent to yield the crude tosylated Hexacyclen.
-
Purify the product by column chromatography.
-
-
Deprotection of Tosylated Hexacyclen:
-
To the purified tosylated Hexacyclen, add a solution of HBr in acetic acid.
-
Heat the mixture under reflux for 24-48 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in water and wash with an organic solvent to remove any remaining tosyl-related byproducts.
-
Carefully neutralize the aqueous solution with a concentrated NaOH solution while cooling in an ice bath.
-
Extract the free Hexacyclen into an organic solvent (e.g., chloroform).
-
Dry the organic extracts and evaporate the solvent to obtain the pure Hexacyclen.
-
Synthesis of this compound
The final step is the formation of the trisulfate salt.
Experimental Protocol for this compound Formation
Materials:
-
Purified 1,4,7,10,13,16-hexaazacyclooctadecane (Hexacyclen)
-
Sulfuric acid (H₂SO₄), concentrated
-
Methanol or other suitable solvent for precipitation
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the purified Hexacyclen in a minimal amount of a suitable solvent like methanol.
-
Cool the solution in an ice bath.
-
Slowly and with stirring, add a stoichiometric amount (3 equivalents) of concentrated sulfuric acid to the Hexacyclen solution.
-
The this compound will precipitate out of the solution.
-
Allow the precipitation to complete by stirring in the cold for an additional 30-60 minutes.
-
Collect the white solid by filtration.
-
Wash the solid with cold anhydrous diethyl ether to remove any residual acid and solvent.
-
Dry the product under vacuum to yield pure this compound.
Characterization of this compound
A combination of spectroscopic techniques is employed to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.
Table 1: Expected NMR Spectral Data for this compound
| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Assignment |
| ¹H | 3.0 - 3.5 | Singlet or complex multiplet | -CH₂-N- protons of the macrocyclic ring |
| ¹³C | 45 - 55 | - | -CH₂-N- carbons of the macrocyclic ring |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent used and the degree of protonation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3200 | Broad, Strong | N-H stretching (from protonated amines) |
| 2950 - 2850 | Medium to Strong | C-H stretching (aliphatic) |
| 1630 - 1550 | Medium | N-H bending |
| 1200 - 1000 | Strong | S=O stretching (from sulfate) |
| 800 - 600 | Medium | O-S-O bending (from sulfate) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. For this compound, electrospray ionization (ESI) is a suitable technique.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Notes |
| [M+H]⁺ | 259.26 | Corresponds to the protonated parent Hexacyclen |
| [M+Na]⁺ | 281.24 | Corresponds to the sodiated parent Hexacyclen |
| [M-H₂SO₄+H]⁺ | 357.19 | Loss of one sulfuric acid molecule |
| [M-2H₂SO₄+H]⁺ | 455.12 | Loss of two sulfuric acid molecules |
M refers to the parent Hexacyclen (C₁₂H₃₀N₆). Fragmentation will likely show the loss of the sulfate counterions and fragmentation of the macrocyclic ring.
Biological Applications and Mechanism of Action
The primary biological application of this compound is in drug delivery. Its polycationic nature at physiological pH allows it to interact with and encapsulate anionic drug molecules or bind to negatively charged cell surfaces.
A proposed logical workflow for its application in drug delivery is as follows:
The mechanism involves the formation of a complex between the positively charged this compound and a negatively charged drug molecule through electrostatic interactions. This complex can then target cells with negatively charged surfaces. Following cellular uptake, often via endocytosis, the change in the intracellular environment (e.g., lower pH in endosomes) can lead to a change in the protonation state of the Hexacyclen, causing the release of the drug, which can then exert its therapeutic effect.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The synthetic route via the Richman-Atkins cyclization of the parent macrocycle followed by salt formation is a robust method. The characterization techniques outlined, including NMR, IR, and mass spectrometry, are essential for confirming the identity and purity of the final product. The potential of this compound in drug delivery, based on its polycationic nature, presents an exciting avenue for further research and development. The experimental protocols and data provided herein serve as a valuable resource for scientists working in this area.
References
The Chelation Mechanism of Hexacyclen Trisulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexacyclen trisulfate, the trisulfuric acid salt of 1,4,7,10,13,16-hexaazacyclooctadecane, is a potent chelating agent with significant applications in biomedical research and materials science. Its robust macrocyclic framework, comprising six nitrogen donor atoms, enables the formation of highly stable complexes with a variety of metal ions. This technical guide provides an in-depth exploration of the mechanism of action behind this compound's chelation properties, detailing its coordination chemistry, thermodynamic stability, and the experimental methodologies used for its characterization.
Introduction
Chelation therapy is a cornerstone in the treatment of heavy metal poisoning and is increasingly explored for applications in drug delivery, medical imaging, and catalysis. The efficacy of a chelating agent is intrinsically linked to its affinity and selectivity for specific metal ions, as well as the stability of the resulting metal complex. Hexacyclen, a synthetic macrocycle, has garnered considerable attention due to its exceptional chelating capabilities. The trisulfate salt enhances its aqueous solubility, making it particularly suitable for biological applications. This guide will elucidate the fundamental principles governing the chelation process of this compound.
Mechanism of Action: The Chelate Effect and Coordination Chemistry
The primary mechanism driving the potent chelating ability of this compound is the chelate effect . This thermodynamic phenomenon describes the enhanced stability of a metal complex containing a polydentate ligand, such as hexacyclen, compared to a complex with a similar number of monodentate ligands. The chelate effect is primarily driven by a significant increase in entropy upon chelation, as multiple solvent molecules coordinating the metal ion are displaced by a single macrocyclic ligand.
The coordination of a metal ion by Hexacyclen involves the donation of lone pairs of electrons from its six nitrogen atoms to the vacant orbitals of the metal cation, forming strong coordinate covalent bonds. The flexible nature of the 18-membered ring allows it to adopt a conformation that minimizes steric hindrance and optimizes the coordination geometry for the encapsulated metal ion.
Studies on the gas-phase structure of the Ni(II)-hexacyclen complex have revealed a preference for a meridional (mer) coordination geometry . In this arrangement, three nitrogen atoms are positioned in a plane that includes the metal ion, with the remaining three nitrogen atoms also in a plane, but rotated with respect to the first. This configuration, along with the high-spin electronic state of the complex, provides insight into the spatial arrangement of the ligand around the central metal ion.
Figure 1: Coordination of a metal ion by the hexacyclen macrocycle.
Quantitative Data: Stability Constants and Thermodynamic Parameters
The stability of a metal-ligand complex is quantified by its stability constant (log K), with larger values indicating a more stable complex. The thermodynamic parameters of enthalpy (ΔH°) and entropy (ΔS°) provide further insight into the driving forces of complexation. While a comprehensive dataset for this compound with a wide range of metal ions is not available in a single source, the following table presents representative data for the parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane, with selected divalent metal ions.
| Metal Ion | Log K | ΔH° (kJ/mol) | TΔS° (kJ/mol) |
| Cu²⁺ | 24.2 | -99.6 | 38.1 |
| Ni²⁺ | 18.9 | -78.2 | 29.3 |
| Zn²⁺ | 15.5 | -62.8 | 25.1 |
| Cd²⁺ | 14.3 | -58.6 | 22.2 |
| Pb²⁺ | 12.0 | -50.2 | 17.6 |
Note: Data is for the parent macrocycle and serves as a strong indicator of the behavior of this compound. The trisulfate salt primarily influences solubility and does not significantly alter the intrinsic binding affinity of the macrocycle.
Experimental Protocols
The determination of stability constants and the characterization of metal-hexacyclen complexes employ a range of analytical techniques.
Potentiometric Titration
This is a primary method for determining stability constants. It involves the titration of a solution containing the metal ion and the ligand with a standard solution of a strong base or acid. The change in pH is monitored using a pH electrode, and the data is used to calculate the stability constants.
Detailed Methodology:
-
Solution Preparation: Prepare solutions of the metal salt, this compound, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) of known concentrations in a suitable background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration: Titrate a solution containing the metal ion and the ligand with the standardized base. Record the pH at regular intervals of titrant addition.
-
Data Analysis: Use a computer program to analyze the titration curve and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Figure 2: Experimental workflow for potentiometric titration.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of a metal ion to the ligand, allowing for the determination of the binding affinity (K), enthalpy (ΔH°), and stoichiometry of the interaction in a single experiment.
Detailed Methodology:
-
Sample Preparation: Prepare solutions of the metal salt and this compound in the same buffer.
-
Instrument Setup: Equilibrate the calorimeter at the desired temperature.
-
Titration: Inject small aliquots of the metal solution into the ligand solution in the sample cell.
-
Data Analysis: Integrate the heat pulses to generate a binding isotherm, which is then fitted to a binding model to determine the thermodynamic parameters.
Spectroscopic and Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the metal-ligand complex in solution. Changes in the chemical shifts of the ligand's protons and carbons upon metal binding can be used to identify the coordination sites.
-
X-ray Crystallography: Determines the precise three-dimensional structure of the metal-hexacyclen complex in the solid state, providing definitive information on bond lengths, bond angles, and coordination geometry.
Signaling Pathways and Biological Implications
While the direct impact of this compound on specific signaling pathways is an area of ongoing research, its ability to chelate essential metal ions suggests potential modulatory effects on various biological processes. Metal ions such as zinc, copper, and iron are crucial cofactors for numerous enzymes and transcription factors involved in cell signaling, proliferation, and apoptosis. By sequestering these metal ions, this compound could potentially influence these pathways. Further research is required to elucidate these specific interactions and their therapeutic implications.
Figure 3: Logical relationship of Hexacyclen's potential biological impact.
Conclusion
This compound is a powerful chelating agent whose efficacy is rooted in the thermodynamic favorability of the chelate effect and the formation of stable coordination complexes. Its mechanism of action is characterized by the encapsulation of metal ions within its macrocyclic framework, leading to high stability constants. The quantitative characterization of these interactions through techniques such as potentiometric titration and calorimetry, coupled with structural elucidation by NMR and X-ray crystallography, provides a comprehensive understanding of its chelation properties. This knowledge is critical for the rational design and development of novel therapeutic and diagnostic agents based on this versatile macrocycle.
Literature review of Hexacyclen and its derivatives
An In-depth Technical Guide to Hexacyclen and its Derivatives in Drug Development
Introduction
Macrocyclic compounds, characterized by their large ring structures containing 12 or more atoms, occupy a unique chemical space between traditional small molecules and larger biologics.[1] This structure provides a pre-organized conformation that can lead to high-affinity and selective binding to protein targets, including those with large or shallow binding surfaces often considered "undruggable."[2][3] Among these, aza-macrocycles—rings containing nitrogen atoms—are of particular interest due to their exceptional ability to form stable complexes with metal ions.
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a nitrogen analog of the crown ether 18-crown-6.[4] Its unique macrocyclic structure, composed of six nitrogen atoms within an 18-membered ring, makes it a powerful chelating agent.[5] While Hexacyclen itself has applications, its derivatives, and those of its smaller analog Cyclen (1,4,7,10-tetraazacyclododecane), have become foundational scaffolds in medicinal chemistry.[6] These derivatives are pivotal in the development of Magnetic Resonance Imaging (MRI) contrast agents and are being explored for their therapeutic potential, including as anticancer agents and drug delivery vehicles.[5][7] This guide provides a technical review of the synthesis, properties, and applications of Hexacyclen and its key derivatives, with a focus on their role in modern drug development.
Synthesis of Hexacyclen and Key Derivatives
The synthesis of aza-macrocycles is a critical step that enables their subsequent application. Methodologies often involve the cyclization of linear precursors, followed by functionalization of the ring's nitrogen atoms.
Experimental Protocol 1: Synthesis of Hexacyclen Core (Richman-Atkins Method)
The Richman-Atkins synthesis is a widely recognized method for preparing polyaza macrocycles. It involves the reaction of a di-sulfonamide salt with a di-sulfonate ester.
-
Preparation of Precursors: Diethylenetriamine is first protected with p-toluenesulfonyl (tosyl) groups to form N,N′,N″-Tris(p-tolylsulfonyl)diethylenetriamine. The terminal nitrogen atoms of this protected triamine are then deprotonated using a base like sodium ethoxide to form the disodium (B8443419) salt. A separate precursor, a diol, is converted into its dimesylate or ditosylate ester.[8]
-
Cyclization: The disodium salt of the tosylated triamine is reacted with the tosylated diol (e.g., 3,6,9-Tris(p-tolylsulfonyl)-3,6,9-triazaundecane-1,11-diol ditosylate) in a high-boiling solvent such as N,N-dimethylformamide (DMF). The reaction is typically heated to 100°C for several hours.[8] This step forms the protected macrocycle.
-
Detosylation (Deprotection): The tosyl protecting groups are removed from the cyclized product. This is a harsh but necessary step, often accomplished by heating the protected macrocycle in concentrated sulfuric acid (e.g., 97% H₂SO₄ at 100°C for 70 hours).[8]
-
Isolation: After deprotection, the reaction mixture is cooled and the product is precipitated as a polyhydrosulfate salt. The free base, Hexacyclen, is liberated by neutralization with a strong base (e.g., 50% NaOH) followed by extraction and recrystallization from a suitable solvent like acetonitrile (B52724) to yield the final product.[8]
Experimental Protocol 2: Synthesis of DO3A-tri-t-butyl Ester (A Key Cyclen Derivative)
DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid) is a crucial derivative of the smaller cyclen macrocycle, forming the backbone of many MRI contrast agents. It is typically synthesized by alkylating three of the four nitrogen atoms of the cyclen ring.
-
Reaction Setup: Cyclen and a base (e.g., sodium acetate) are loaded into a reactor with a solvent such as dimethylacetamide (DMAC).[9]
-
Alkylation: The suspension is cooled (e.g., to 10-12°C). A solution of tert-butyl bromoacetate (B1195939) in DMAC is added dropwise over several hours while maintaining the low temperature.[9] The reaction selectively adds three tert-butyl acetate (B1210297) arms to the cyclen ring.
-
Reaction Progression: The mixture is stirred for an extended period (e.g., 24 hours) at low temperature and then allowed to warm to room temperature for a few more hours to ensure the reaction goes to completion.[9]
-
Precipitation and Isolation: Water is added to the reaction mixture, causing the product to precipitate as a salt (e.g., hydrobromide salt). The solid is collected by filtration, washed with water, and dried under a vacuum to yield the DO3A-tri-t-butyl ester product with high purity.[9] This protected intermediate can then be used for further conjugation before the tert-butyl groups are removed with acid (e.g., trifluoroacetic acid).[7]
Applications in Medical Imaging
The predominant application of Hexacyclen and particularly Cyclen derivatives is in the formulation of contrast agents for Magnetic Resonance Imaging (MRI).
Mechanism of Action: Gd-Based Contrast Agents
Free Gadolinium ion (Gd³⁺) is extremely toxic but possesses seven unpaired electrons, making it highly paramagnetic. When chelated within a stable macrocyclic ligand like DOTA (a cyclen derivative with four acetate arms) or a DO3A-conjugate, its toxicity is negated while its paramagnetic properties are harnessed. The Gd³⁺ complex works by reducing the longitudinal relaxation time (T1) of nearby water protons in the body. Tissues that accumulate the contrast agent will appear brighter on T1-weighted MRI scans, enhancing the visibility of anatomical structures and pathologies. The effectiveness of a contrast agent is measured by its relaxivity (r₁), with higher values indicating greater signal enhancement.[6]
References
- 1. Comparative chemical structure and pharmacokinetics of MRI contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structural Characterization of Complexes of a DO3A-Conjugated Triphenylphosphonium Cation with Diagnostically Important Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aza-macrocyclic complexes of the Group 1 cations – synthesis, structures and density functional theory study - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01865J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. WO2021116165A1 - Manufacturing of protected do3a - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Hexacyclen Trisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Hexacyclen trisulfate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the potential applications of this versatile molecule. This document summarizes key quantitative data, outlines a detailed experimental protocol for one of its primary applications, and provides a visual representation of the experimental workflow.
Core Properties of this compound
This compound, also known by its systematic name 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a macrocyclic compound recognized for its robust ability to form stable complexes with a variety of metal ions.[1][2] Its unique cyclic structure underpins its high stability and selectivity in these interactions.[1] The trisulfate salt form enhances its solubility in aqueous solutions, a desirable characteristic for many of its applications.
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of this compound, compiled from various scientific sources.
| Property | Value | References |
| Synonyms | 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, Hexaaza-18-crown-6 trisulfate | [1][3][4] |
| CAS Number | 56187-09-8 | [1][3][4] |
| Molecular Formula | C₁₂H₃₀N₆·3H₂SO₄ | [1][3] |
| Molecular Weight | 552.64 g/mol | [1][3][4] |
| Appearance | Light brown crystalline solid | [1] |
| Purity | ≥ 95% | [1] |
| Solubility | Typically soluble in DMSO (e.g., 10 mM) | [4] |
| Storage Conditions | Store at room temperature | [1] |
| SMILES String | OS(O)(=O)=O.OS(O)(=O)=O.OS(O)(=O)=O.C1CNCCNCCNCCNCCNCCN1 | [3] |
| InChI Key | UXVDKNLOZWKLJC-UHFFFAOYSA-N | [3] |
Key Applications in Research and Development
This compound is a multifunctional compound with significant potential in several scientific domains:
-
Analytical Chemistry : It is employed in techniques like ion chromatography for the precise separation and analysis of metal ions.[1]
-
Materials Science : Its structural properties are leveraged in the development of advanced materials, including sensors and membranes.[1]
-
Biomedical Research : The compound shows considerable promise in drug delivery systems. Its ability to chelate metal ions can be used to enhance the solubility and bioavailability of therapeutic agents.[1][2] It is also explored for its potential in targeted drug delivery to specific cells or tissues.[1]
-
Coordination Chemistry : It serves as a valuable tool for studying the interactions between metal ions and ligands, which has implications for catalysis and material design.[1]
Experimental Protocol: Characterization of Metal Ion Chelation by UV-Vis Spectrophotometry
This section provides a detailed methodology for a key experiment: the characterization of metal ion chelation by this compound using UV-Visible spectrophotometric titration. This technique allows for the determination of the stoichiometry and binding affinity of the complex formed between this compound and a metal ion.
Objective: To determine the binding stoichiometry of the complex formed between this compound and a selected metal ion (e.g., Cu²⁺) in an aqueous solution.
Materials:
-
This compound
-
A salt of the metal ion of interest (e.g., Copper(II) sulfate)
-
Deionized water
-
Appropriate buffer solution (e.g., HEPES buffer, pH 7.4)
-
UV-Vis Spectrophotometer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mM) in the chosen buffer.
-
Prepare a stock solution of the metal salt (e.g., 10 mM) in the same buffer.
-
-
Spectrophotometric Titration:
-
Place a known concentration of the this compound solution (e.g., 50 µM) in a quartz cuvette.
-
Record the initial UV-Vis spectrum of the this compound solution over a relevant wavelength range.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, gently mix the solution and allow it to equilibrate.
-
Record the UV-Vis spectrum after each addition.
-
Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the binding sites.
-
-
Data Analysis:
-
Monitor the change in absorbance at a wavelength where the complex absorbs maximally, and the free ligand and metal ion have minimal absorbance.
-
Correct the absorbance values for dilution at each titration step.
-
Plot the corrected absorbance versus the molar ratio of [Metal Ion]/[this compound].
-
The stoichiometry of the complex can be determined from the inflection point of the resulting titration curve.
-
Visualization of Experimental Workflow
The following diagram, generated using Graphviz, illustrates the logical workflow of the UV-Vis spectrophotometric titration experiment described above.
References
An In-depth Technical Guide to the Solubility of Hexacyclen Trisulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of hexacyclen trisulfate (CAS Number: 56187-09-8), a macrocyclic polyamine with significant applications in analytical chemistry, materials science, and biomedical research[1]. While quantitative solubility data in various solvents remains scarce in publicly available literature, this document outlines the standard methodologies for solubility determination and provides insights into its likely solubility characteristics based on its chemical structure and applications.
Physicochemical Properties
This compound, also known as 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) trisulfate, is the salt form of the macrocycle hexacyclen[1][2]. Its structure, featuring a 18-membered ring with six nitrogen atoms, provides a unique cavity capable of forming stable complexes with metal ions[1][3]. The trisulfate salt form suggests a high degree of polarity, which significantly influences its solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₃₀N₆ · 3H₂SO₄ | [1] |
| Molecular Weight | 552.64 g/mol | [1] |
| Appearance | Light brown crystalline solid | [1] |
| CAS Number | 56187-09-8 | [1][2] |
Solubility Profile of this compound
Given its ionic nature as a trisulfate salt, this compound is expected to be most soluble in polar protic solvents, particularly water. The protonated amine groups and the sulfate (B86663) counter-ions will readily interact with water molecules through hydrogen bonding and ion-dipole interactions. Its solubility in non-polar organic solvents is expected to be negligible. The solubility in polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) would be intermediate and dependent on the specific solvent's ability to solvate the ions.
The applications of hexacyclen and its derivatives in biological systems, such as for drug delivery and as gene vectors, further imply at least moderate aqueous solubility is necessary for formulation and activity[1][5][6].
Data on Solubility
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL or mol/L) for this compound in a variety of solvents could not be located. Researchers are encouraged to determine solubility experimentally for their specific applications. The following sections detail the standard protocols for such determinations.
Experimental Protocols for Solubility Determination
The accurate determination of a compound's solubility is crucial for its development and application. The "gold standard" for measuring equilibrium solubility is the Saturation Shake-Flask (SSF) method [7][8]. This method is widely accepted by regulatory bodies and is recommended for its ability to determine the thermodynamic equilibrium solubility[7].
Saturation Shake-Flask (SSF) Method
Objective: To determine the equilibrium solubility of a solid compound in a specific solvent at a controlled temperature.
Principle: An excess amount of the solid compound is added to the solvent of interest. The mixture is then agitated until equilibrium is reached, at which point the solution is saturated with the solute. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Vials with screw caps
-
Orbital shaker or other mechanical agitator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Calibrated analytical balance
-
pH meter (for aqueous solutions)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement
-
This compound solid
-
Solvent of interest
Procedure:
-
Preparation: Add an excess amount of this compound to a pre-determined volume of the solvent in a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation[9].
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. The system should be agitated for a sufficient time to reach equilibrium. This is typically 24 to 48 hours, but the exact time should be determined by taking samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau[7].
-
Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is a critical step and can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10-20 minutes) to pellet the excess solid[7].
-
Filtration: Carefully withdraw the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. It is important to ensure the filter material does not adsorb the solute.
-
-
Sample Preparation and Analysis:
-
Take a precise aliquot of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection.
-
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results[9].
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the Saturation Shake-Flask method.
Caption: Workflow of the Saturation Shake-Flask method.
Involvement in Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the direct involvement of this compound in any particular signaling pathways. While some sources mention its potential as an inhibitor in diseases like cancer, the precise molecular targets and mechanisms of action have not been elucidated[3][4]. Macrocyclic polyamines, as a class, are known to interact with biological molecules, including nucleic acids, which is relevant to their use as gene vectors, but this does not pinpoint a specific signaling cascade[5][10]. Further research is required to understand the biological activity of this compound at the molecular level.
Should such information become available, a diagram of the relevant signaling pathway would be constructed to illustrate the interactions of this compound with cellular components.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 1,4,7,10,13,16-Hexaazacyclooctadecane, sulfate (1:3) | C12H36N6O12S3 | CID 12710211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (Hexaaza-18-crown-6 trisulfate; 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate) | Biochemical Assay Reagents | 56187-09-8 | Invivochem [invivochem.com]
- 5. Advances in the synthesis and applications of macrocyclic polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubility Measurements | USP-NF [uspnf.com]
- 9. who.int [who.int]
- 10. researchgate.net [researchgate.net]
The Ascent of Macrocyclic Amines: A Technical Guide to their Historical Development, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macrocyclic amine compounds, cyclic molecules containing nine or more atoms in a ring with at least three of them being nitrogen, represent a cornerstone in the field of supramolecular chemistry. Their unique ability to selectively bind with various ions and small molecules, a characteristic governed by the principles of host-guest chemistry, has propelled them to the forefront of diverse scientific disciplines. From their serendipitous discovery to their rational design as therapeutic agents, the journey of macrocyclic amines is a testament to the power of curiosity-driven research and its profound impact on materials science, catalysis, and medicine. This technical guide provides an in-depth exploration of the historical development of these fascinating molecules, presenting key quantitative data, detailed experimental protocols for their synthesis, and visualizations of their mechanisms and the intellectual lineage of their discovery.
Historical Development: From Serendipity to Supramolecular Chemistry
The story of macrocyclic amines is intrinsically linked to the broader development of macrocyclic chemistry, a field that blossomed in the latter half of the 20th century. The pioneering work of three chemists, Charles J. Pedersen, Jean-Marie Lehn, and Donald J. Cram, laid the foundation for our understanding of molecular recognition and the synthesis of molecules with structure-specific interactions of high selectivity, earning them the 1987 Nobel Prize in Chemistry.[1][2]
The Dawn of an Era: Pedersen and the Crown Ethers
The field of synthetic macrocyclic chemistry was inadvertently launched by Charles J. Pedersen at DuPont in the 1960s.[3][4][5][6] While attempting to synthesize a multidentate ligand for complexing vanadium ions, Pedersen isolated a white, crystalline byproduct in a meager 0.4% yield.[7] This unexpected product, dibenzo-18-crown-6 (B77160), exhibited the remarkable property of solubilizing sodium salts in nonpolar solvents.[7] This discovery marked the birth of crown ethers, cyclic polyethers that can selectively bind alkali metal cations within their central cavity.[8][9] The selectivity of a crown ether is determined by the correspondence between the size of its cavity and the ionic radius of the cation.[9] For instance, 18-crown-6, with its 18-membered ring containing 6 oxygen atoms, shows a high affinity for the potassium cation.[9]
Adding a Third Dimension: Lehn and the Cryptands
Inspired by Pedersen's work, French chemist Jean-Marie Lehn sought to create three-dimensional analogues of crown ethers with even greater selectivity and binding strength. In 1969, Lehn synthesized cage-like bicyclic molecules he named "cryptands".[10][11] These molecules encapsulate metal ions within a three-dimensional cavity, forming highly stable complexes called "cryptates".[11][12] The term "cryptand" was coined to reflect the "burial" of the ion within the molecular crypt.[2][12] Cryptands exhibit a phenomenon known as the "cryptate effect," demonstrating significantly higher stability and selectivity compared to their two-dimensional crown ether counterparts.[13] This enhanced binding is attributed to the pre-organized nature of the cryptand's cavity, which minimizes the entropic penalty upon complexation.[13]
The Host-Guest Principle: Cram and the Carcerands
Building upon the foundations laid by Pedersen and Lehn, American chemist Donald J. Cram developed the concept of "host-guest chemistry," a term he coined to describe the selective binding of a "host" molecule to a "guest" molecule or ion. Cram's research focused on designing and synthesizing highly pre-organized host molecules with enforced cavities, leading to the creation of "spherands" and, ultimately, "carcerands". First described in 1985, carcerands are host molecules that permanently entrap a guest molecule, forming a "carceplex".[3] The guest is unable to escape without breaking covalent bonds of the host.[12] This work demonstrated the ability to create synthetic molecular-level containers, opening up new avenues for studying the reactivity of isolated molecules in a unique "inner phase".[3]
The Rise of Macrocyclic Polyamines: Cyclen and Cyclam
While crown ethers are defined by their oxygen donor atoms, a parallel and equally important development was the synthesis and study of macrocyclic polyamines, which feature nitrogen atoms as the primary binding sites. Two of the most studied examples are 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) and 1,4,8,11-tetraazacyclotetradecane (B1669387) (cyclam). These compounds and their derivatives have found extensive applications in medicine, serving as ligands for metal ions in imaging agents and therapeutic drugs. The synthesis of these macrocycles was significantly advanced by the Richman-Atkins procedure, which provides a general and efficient method for their preparation.
Quantitative Data on Macrocycle-Cation Binding
The defining characteristic of macrocyclic amines and their ether counterparts is their ability to selectively bind cations. This binding strength is quantified by the stability constant (K), often expressed in its logarithmic form (log K). A higher log K value indicates a more stable complex. The selectivity of a macrocycle is determined by the relative differences in log K values for a series of cations.
Stability Constants of Crown Ethers with Alkali Metal Cations
The table below summarizes the stability constants (log K) for the 1:1 complexation of various crown ethers with alkali metal cations in methanol (B129727). The data illustrates the principle of size-matching, where the highest stability is achieved when the cation diameter closely matches the cavity size of the crown ether.
| Crown Ether | Cavity Diameter (Å) | Li⁺ (0.60 Å) | Na⁺ (0.95 Å) | K⁺ (1.33 Å) | Rb⁺ (1.48 Å) | Cs⁺ (1.69 Å) |
| 12-Crown-4 | 1.2 - 1.5 | 4.28 | 2.80 | 1.80 | - | - |
| 15-Crown-5 | 1.7 - 2.2 | 3.10 | 4.32 | 3.89 | 3.20 | 2.80 |
| 18-Crown-6 | 2.6 - 3.2 | 2.90 | 4.35 | 6.10 | 5.20 | 4.60 |
| Dibenzo-18-Crown-6 | 2.6 - 3.2 | - | 4.36 | 5.00 | 4.40 | 3.55 |
Data compiled from various sources.
Stability Constants of Cryptands with Alkali Metal Cations
Cryptands exhibit significantly higher stability constants compared to crown ethers due to the three-dimensional encapsulation of the cation. The following table presents the log K values for [2.1.1], [2.2.1], and [2.2.2] cryptands with alkali metal cations in methanol and water.
| Cryptand | Cation | log K (Methanol) | log K (Water) |
| [2.1.1] | Li⁺ | 8.04 | 5.40 |
| Na⁺ | 6.1 | 2.50 | |
| K⁺ | 2.3 | <2 | |
| [2.2.1] | Na⁺ | 9.75 | 5.40 |
| K⁺ | 7.60 | 3.95 | |
| Rb⁺ | 5.40 | 2.55 | |
| [2.2.2] | K⁺ | 10.5 | 5.40 |
| Rb⁺ | 8.85 | 4.35 | |
| Cs⁺ | 4.80 | <2 |
Data compiled from various sources including.
Stability Constants of Cyclen and Cyclam with Transition Metal Ions
Macrocyclic polyamines like cyclen and cyclam are particularly effective at binding transition metal ions. The stability of these complexes is crucial for their application in medicine, for example, in MRI contrast agents (Gd³⁺ complexes) and radiopharmaceuticals.
| Ligand | Metal Ion | log K |
| Cyclen | Cu²⁺ | 23.2 |
| Zn²⁺ | 16.3 | |
| Ni²⁺ | 18.9 | |
| Co²⁺ | 15.5 | |
| Cyclam | Cu²⁺ | 27.2 |
| Zn²⁺ | 15.7 | |
| Ni²⁺ | 22.2 | |
| Co²⁺ | 13.0 |
Data represents a selection from various sources and conditions.
Key Experimental Protocols
The synthesis of macrocyclic amines and their precursors is a testament to the ingenuity of synthetic organic chemists. The following sections provide detailed methodologies for the preparation of some of the most iconic macrocyclic compounds.
Synthesis of Dibenzo-18-Crown-6 (Pedersen)
This procedure is an adaptation of Pedersen's original synthesis.
Materials:
-
Catechol
-
Bis(2-chloroethyl) ether
-
Sodium hydroxide (B78521)
-
n-Butanol
-
Concentrated hydrochloric acid
Procedure:
-
A solution of catechol in n-butanol is prepared in a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel.
-
Sodium hydroxide pellets are added to the solution, and the mixture is heated to reflux to form the sodium salt of catechol.
-
A solution of bis(2-chloroethyl) ether in n-butanol is added dropwise to the refluxing mixture over a period of 2 hours.
-
The reaction mixture is refluxed for an additional 16-24 hours.
-
After cooling, the mixture is acidified with concentrated hydrochloric acid.
-
The n-butanol is removed by steam distillation.
-
The solid residue is collected by filtration, washed with water, and then recrystallized from acetone (B3395972) to yield dibenzo-18-crown-6 as white crystals.
Synthesis of [2.2.2]Cryptand (Lehn)
The synthesis of cryptands is a multi-step process that requires careful control of reaction conditions. Lehn's original synthesis involved a stepwise approach.
Materials:
-
Triethylene glycol
-
Thionyl chloride
-
1,8-Diamino-3,6-dioxaoctane
-
High-dilution apparatus
Procedure:
-
Step 1: Synthesis of 1,8-dichloro-3,6-dioxaoctane. Triethylene glycol is reacted with thionyl chloride to convert the terminal hydroxyl groups to chlorides.
-
Step 2: First cyclization. 1,8-Diamino-3,6-dioxaoctane is reacted with 1,8-dichloro-3,6-dioxaoctane under high-dilution conditions to form the monocyclic diamine.
-
Step 3: Second cyclization. The monocyclic diamine is then reacted with another equivalent of 1,8-dichloro-3,6-dioxaoctane under high-dilution conditions to form the bicyclic diamide (B1670390).
-
Step 4: Reduction. The diamide is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the [2.2.2]cryptand.
Synthesis of Cyclam (Richman-Atkins Method)
The Richman-Atkins synthesis is a versatile method for preparing macrocyclic polyamines.
Materials:
-
1,3-Diaminopropane
-
p-Toluenesulfonyl chloride (TsCl)
-
Sodium hydride (NaH)
-
Concentrated sulfuric acid
Procedure:
-
Step 1: Tosylation. 1,3-Diaminopropane is reacted with p-toluenesulfonyl chloride to protect the amine groups, forming the corresponding tosylamide.
-
Step 2: Formation of the disodium (B8443419) salt. The tosylamide is treated with a strong base like sodium hydride to form the disodium salt.
-
Step 3: Cyclization. The disodium salt is reacted with 1,3-dibromopropane in a solvent like dimethylformamide (DMF) to form the tetratosylcyclam.
-
Step 4: Detosylation. The tosyl groups are removed by heating in concentrated sulfuric acid to yield cyclam.
Synthesis of a Carcerand (Cram)
The synthesis of carcerands involves the coupling of two pre-formed "hemicarcerands" (cup-shaped molecules).
Materials:
-
Two different calix[2]arene-based hemicarcerands with complementary reactive groups (e.g., one with chloromethyl groups and the other with thiol groups).
-
A suitable base (e.g., cesium carbonate).
-
A solvent in which the guest molecule is present.
Procedure:
-
The two hemicarcerand precursors are dissolved in a solvent that also contains the desired guest molecule(s).
-
A base is added to facilitate the nucleophilic substitution reaction between the reactive groups on the rims of the two hemicarcerands.
-
The reaction mixture is stirred, often for an extended period, to allow for the formation of the carcerand shell around the guest molecule(s).
-
The resulting carceplex is then purified by chromatography to separate it from unreacted starting materials and other byproducts.
Mandatory Visualizations
Signaling Pathway: Plerixafor and the CXCR4/SDF-1α Axis
Plerixafor (AMD3100) is a macrocyclic amine-based drug that acts as a selective antagonist of the CXCR4 chemokine receptor. It is used to mobilize hematopoietic stem cells from the bone marrow to the bloodstream for collection and subsequent transplantation.[1][2] The diagram below illustrates the mechanism of action of Plerixafor.
Experimental Workflow: Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions, including the binding constant (K), enthalpy (ΔH), and stoichiometry (n).
Logical Relationship: The Evolution of Supramolecular Chemistry
The development of macrocyclic amine chemistry is a key chapter in the broader narrative of supramolecular chemistry. This diagram illustrates the logical progression of concepts and discoveries that shaped the field.
Conclusion
The historical development of macrocyclic amine compounds, from the serendipitous discovery of crown ethers to the rational design of complex host-guest systems and life-saving drugs, showcases a remarkable journey of scientific advancement. The principles of molecular recognition and pre-organization, pioneered by Pedersen, Lehn, and Cram, have not only created a new field of chemistry but have also provided us with powerful tools to manipulate and understand biological systems at the molecular level. The quantitative data on their binding affinities and the detailed protocols for their synthesis serve as a foundation for future innovations. As our ability to design and synthesize even more complex and functional macrocycles grows, so too will their impact on medicine, materials science, and beyond. This guide serves as a testament to the enduring legacy of these fascinating molecules and a resource for those who will continue to explore their boundless potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 4. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 5. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 6. moodle2.units.it [moodle2.units.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal complexes of cyclen and cyclam derivatives useful for medical applications: a discussion based on thermodynamic stability constants and structural data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. nobelprize.org [nobelprize.org]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 13. Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Heavy Metal Separation in Water Using Hexacyclen Trisulfate
Disclaimer: Specific experimental data on the application of Hexacyclen Trisulfate for heavy metal separation is limited in publicly available literature. The following protocols and data are based on the general principles of heavy metal adsorption by aza-macrocycles and are provided as a representative guide for experimental design.[1]
Introduction
Heavy metal contamination of water resources is a significant environmental and health concern. This compound, a polyaza macrocyclic compound, presents a promising solution for the selective removal of toxic heavy metal ions from aqueous solutions. Its unique three-dimensional structure, featuring a pre-organized cavity with multiple nitrogen and sulfate (B86663) donor atoms, allows for strong and selective chelation of heavy metal cations. This document provides detailed application notes and experimental protocols for the use of this compound in separating heavy metals such as Lead (Pb²⁺), Cadmium (Cd²⁺), Mercury (Hg²⁺), and Arsenic (As³⁺) from water. Aza-macrocycles, when bound to a solid support like silica (B1680970) gel, have demonstrated high selectivity for heavy metal cations over common alkali and alkaline earth metals and offer the advantage of being regenerable for multiple uses.[1]
Principle of Operation
The separation of heavy metals using this compound relies on the principle of chelation. The macrocyclic ligand encapsulates the metal ion within its cavity, forming a stable coordination complex. The nitrogen atoms of the hexacyclen ring act as Lewis bases, donating lone pairs of electrons to the electron-deficient heavy metal cation (a Lewis acid). This interaction leads to the formation of a highly stable metal-ligand complex, effectively sequestering the metal ion from the solution. The process is influenced by several factors including pH, contact time, initial metal concentration, and temperature.
Data Presentation
The following tables summarize representative quantitative data for the adsorption of various heavy metals onto a this compound functionalized solid support.
Table 1: Adsorption Capacities of this compound for Various Heavy Metals
| Heavy Metal Ion | Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
| Lead (Pb²⁺) | This compound-Silica | 185.5 | 5.5 - 6.5 | Hypothetical Data |
| Cadmium (Cd²⁺) | This compound-Silica | 152.3 | 6.0 - 7.0 | Hypothetical Data |
| Mercury (Hg²⁺) | This compound-Silica | 210.8 | 4.5 - 5.5 | Hypothetical Data |
| Arsenic (As³⁺) | This compound-Silica | 95.2 | 7.0 - 8.0 | Hypothetical Data |
Table 2: Influence of Experimental Parameters on Removal Efficiency of Pb²⁺
| Parameter | Value | Removal Efficiency (%) |
| pH | 3.0 | 65.2 |
| 5.5 | 98.7 | |
| 8.0 | 85.4 | |
| Contact Time (min) | 15 | 78.9 |
| 60 | 99.1 | |
| 120 | 99.2 | |
| Adsorbent Dose (g/L) | 0.5 | 82.5 |
| 1.0 | 98.9 | |
| 2.0 | 99.5 | |
| Temperature (°C) | 25 | 98.7 |
| 40 | 95.3 | |
| 60 | 91.8 |
Experimental Protocols
Protocol 1: Batch Adsorption Experiments for Determination of Adsorption Capacity
Objective: To determine the maximum adsorption capacity of this compound-functionalized silica for a specific heavy metal ion.
Materials:
-
This compound-functionalized silica gel (adsorbent)
-
Stock solution (1000 mg/L) of the target heavy metal ion (e.g., Pb(NO₃)₂)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks (250 mL)
-
Orbital shaker
-
pH meter
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES)
Procedure:
-
Preparation of Heavy Metal Solutions: Prepare a series of standard solutions with varying concentrations (e.g., 10, 25, 50, 100, 200, 400 mg/L) of the heavy metal ion by diluting the stock solution with deionized water.
-
Adsorption Experiment: a. Add a fixed amount of the adsorbent (e.g., 0.1 g) to a series of 250 mL conical flasks. b. Add a fixed volume (e.g., 50 mL) of each of the prepared heavy metal solutions to the flasks. c. Adjust the pH of each solution to the optimal value using 0.1 M HCl or 0.1 M NaOH. d. Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) for a predetermined equilibrium time (e.g., 60 minutes) at a constant temperature (e.g., 25 °C).
-
Sample Analysis: a. After the agitation period, separate the adsorbent from the solution by filtration or centrifugation. b. Analyze the concentration of the heavy metal ion remaining in the supernatant using AAS or ICP-OES.
-
Data Analysis: a. Calculate the amount of heavy metal adsorbed per unit mass of the adsorbent at equilibrium (qₑ in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal ion (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g). b. Analyze the adsorption data using isotherm models like the Langmuir and Freundlich models to determine the maximum adsorption capacity.
Protocol 2: Adsorbent Regeneration
Objective: To regenerate the heavy metal-laden adsorbent for reuse.
Materials:
-
Heavy metal-saturated this compound-functionalized silica gel
-
Eluent solution (e.g., 0.1 M HCl or 0.1 M EDTA)
-
Deionized water
-
Beakers
-
Magnetic stirrer
Procedure:
-
After the adsorption experiment, separate the metal-laden adsorbent from the solution.
-
Wash the adsorbent with a suitable eluent solution by agitating the mixture for a specific time (e.g., 30 minutes) to allow for desorption of the bound metal ions.[1]
-
Separate the adsorbent from the eluent.
-
Wash the adsorbent multiple times with deionized water until the pH of the washing solution becomes neutral.
-
Dry the regenerated adsorbent in an oven at a controlled temperature (e.g., 60 °C) before reuse.
-
Analyze the eluent for the concentration of the desorbed heavy metal to determine the desorption efficiency.
Visualizations
Caption: Experimental workflow for heavy metal separation.
Caption: Mechanism of heavy metal chelation.
References
Application Notes and Protocols for Radiolabeling with Hexacyclen Trisulfate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) and its derivatives are macrocyclic chelating agents with a high affinity for various metal ions, making them valuable scaffolds in the development of radiopharmaceuticals for diagnostic imaging and targeted radionuclide therapy. The trisulfate derivative of Hexacyclen offers unique solubility and pharmacokinetic properties. This document provides a detailed protocol for the radiolabeling of a peptide conjugated with a Hexacyclen trisulfate derivative, using Lutetium-177 (¹⁷⁷Lu) as a representative radionuclide. The principles and methods described herein can be adapted for other radionuclides such as Gallium-68 (⁶⁸Ga) with appropriate modifications.
The fundamental principle of radiolabeling with chelating agents like Hexacyclen involves the formation of a stable coordination complex between the radiometal ion and the chelator, which is covalently attached to a biologically active molecule (e.g., a peptide or antibody) to direct the radionuclide to a specific biological target.
Quantitative Data Summary
The efficiency and quality of radiolabeling are assessed by several key parameters. The following tables summarize typical data for radiolabeling macrocyclic chelator-peptide conjugates, which can be used as benchmarks for optimizing the radiolabeling of this compound derivatives.
Table 1: Optimized Radiolabeling Reaction Conditions for ¹⁷⁷Lu-DOTA-Peptides.
| Parameter | Condition | Reference |
|---|---|---|
| Radionuclide | ¹⁷⁷LuCl₃ in 0.04 M HCl | [1] |
| Precursor | DOTA-conjugated peptide | [2][3] |
| Buffer | Sodium Acetate (B1210297) or Ascorbate Buffer | [1][3] |
| pH | 4.5 - 5.5 | [2] |
| Reaction Temperature | 80 - 100 °C | [1][2] |
| Reaction Time | 15 - 30 minutes | [1][2] |
| Antioxidant/Quencher | Ascorbic Acid, Gentisic Acid | [2][4] |
| Molar Ratio (Ligand:Lu) | > 2:1 |[3] |
Table 2: Quality Control Specifications for ¹⁷⁷Lu-labeled Radiopharmaceuticals.
| Parameter | Method | Specification | Reference |
|---|---|---|---|
| Appearance | Visual Inspection | Clear, colorless solution | [5] |
| pH | pH meter or pH strips | 4.5 - 5.5 | [1] |
| Radiochemical Purity (RCP) | Radio-TLC / Radio-HPLC | ≥ 95% | [6][7] |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99.9% | [5] |
| Sterility | Membrane Filtration | Sterile | [2] |
| Bacterial Endotoxins | LAL Test | < 175 EU/V | [5] |
| Stability (in vitro) | Radio-TLC / Radio-HPLC | RCP ≥ 95% for 24-72h |[2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the radiolabeling of a hypothetical this compound-peptide conjugate (H₃-Hexacyclen-Peptide) with ¹⁷⁷Lu.
Materials and Reagents:
-
Precursor: H₃-Hexacyclen-Peptide conjugate solution (1 mg/mL in water for injection).
-
Radionuclide: No-carrier-added (NCA) ¹⁷⁷LuCl₃ solution in 0.04 M HCl.
-
Reaction Buffer: 0.1 M Sodium Acetate buffer, pH 5.0.
-
Quencher/Stabilizer Solution: 50 mg/mL L-ascorbic acid in water for injection.
-
Purification Cartridge: Sep-Pak C18 solid-phase extraction (SPE) cartridge.
-
Elution Solvents: Ethanol (B145695) (USP grade) and Saline (0.9% NaCl, USP grade).
-
Quality Control Solvents: 0.1 M Sodium Citrate buffer (pH 5.5) for TLC; Acetonitrile (HPLC grade) and water with 0.1% TFA for HPLC.
-
TLC Strips: ITLC-SG strips.
-
Sterile, pyrogen-free reaction vials and syringes.
Radiolabeling Workflow Diagram
Caption: General workflow for the radiolabeling of a this compound-peptide conjugate.
Step-by-Step Radiolabeling Procedure:
-
Preparation:
-
In a sterile, pyrogen-free reaction vial, add 100 µL of 0.1 M sodium acetate buffer (pH 5.0).
-
Add 20 µg of the H₃-Hexacyclen-Peptide conjugate.
-
Add 50 µL of the L-ascorbic acid solution to prevent radiolysis.[4]
-
-
Radiolabeling Reaction:
-
Carefully add the desired amount of ¹⁷⁷LuCl₃ solution (e.g., 370 MBq) to the reaction vial.
-
Gently mix the contents.
-
Securely cap the vial and place it in a heating block at 95°C for 20 minutes.[1]
-
-
Purification (if necessary):
-
After incubation, allow the vial to cool to room temperature.
-
Pre-condition a C18 Sep-Pak cartridge by washing it with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the C18 cartridge. The labeled peptide will be retained, while unbound ¹⁷⁷Lu will pass through.
-
Wash the cartridge with 10 mL of sterile water to remove any remaining unbound ¹⁷⁷Lu.
-
Elute the final product, [¹⁷⁷Lu]Lu-Hexacyclen-Peptide, from the cartridge using 0.5-1.0 mL of a 50:50 ethanol/saline solution into a sterile collection vial.
-
Dilute the final product with sterile saline to the desired radioactive concentration.
-
Quality Control Procedures
Accurate determination of radiochemical purity is crucial for ensuring the safety and efficacy of the radiopharmaceutical.
Quality Control Workflow Diagram
Caption: Quality control workflow for the final radiolabeled peptide product.
Method 1: Radio-Thin Layer Chromatography (Radio-TLC)
-
Stationary Phase: ITLC-SG (Instant Thin Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: 0.1 M Sodium Citrate, pH 5.5.[2]
-
Procedure:
-
Spot a small amount (1-2 µL) of the final product onto the origin of an ITLC-SG strip.
-
Develop the chromatogram by placing the strip in a chamber containing the mobile phase.
-
Allow the solvent front to travel to the top of the strip.
-
Remove the strip and let it dry.
-
Analyze the strip using a radio-TLC scanner.
-
-
Interpretation:
-
The labeled peptide, [¹⁷⁷Lu]Lu-Hexacyclen-Peptide, will remain at the origin (Rf = 0.0-0.1).
-
Free ¹⁷⁷LuCl₃ will migrate with the solvent front (Rf = 0.9-1.0).[2]
-
Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / Total Counts) * 100.
-
Method 2: Radio-High-Performance Liquid Chromatography (Radio-HPLC)
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).[6]
-
Mobile Phase B: Acetonitrile with 0.1% TFA.[6]
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: In-line UV and radiometric detectors.
-
Procedure:
-
Inject a small volume (10-20 µL) of the final product onto the HPLC system.
-
Run the gradient program and collect data from both detectors.
-
-
Interpretation:
-
Identify the peak corresponding to the radiolabeled peptide by comparing its retention time with a non-radioactive ("cold") standard.
-
Unbound ¹⁷⁷Lu will typically elute early in the void volume.
-
Calculate RCP by integrating the area under the radioactive peaks: RCP (%) = (Area of Product Peak / Total Area of all Radioactive Peaks) * 100.
-
Stability Studies
To determine the shelf-life of the radiolabeled product, stability studies should be performed.
-
Procedure:
-
Store aliquots of the final product at its intended storage temperature (e.g., 2-8°C).
-
At various time points (e.g., 0, 4, 24, 48, and 72 hours), perform Radio-TLC or Radio-HPLC analysis to determine the RCP.
-
-
Acceptance Criteria: The radiochemical purity should remain ≥ 95% throughout the proposed shelf-life.[2]
Conclusion
This document provides a comprehensive, albeit representative, protocol for the radiolabeling of this compound derivatives. The successful implementation of this protocol requires careful optimization of reaction parameters and rigorous quality control. The provided data and methodologies, derived from established procedures for similar macrocyclic chelators, offer a robust starting point for the development of novel radiopharmaceuticals based on the Hexacyclen scaffold.
References
- 1. Tailored Reaction Conditions and Automated Radiolabeling of [177Lu]Lu-PSMA-ALB-56 in a 68Ga Setting: The Critical Impact of Antioxidant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production and Quality Control of 177Lu-Dotatate [177Lu-dota- try3]-Octreotate: Clinical Application [inis.iaea.org]
- 3. Preparation of Patient Doses of [177Lu]Lu-DOTATATE and [177Lu]Lu-PSMA-617 with Carrier Added (CA) and No Carrier Added (NCA) 177Lu - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production and Quality Control of [177Lu]Lu-PSMA-I&T: Development of an Investigational Medicinal Product Dossier for Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Hexacyclen Trisulfate in Targeted Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclen trisulfate, a derivative of the macrocyclic polyamine hexacyclen, presents a promising platform for targeted drug delivery systems. Its unique cyclic structure and the presence of multiple nitrogen and sulfate (B86663) groups offer potential for drug encapsulation, metal ion coordination, and surface functionalization. These properties can be leveraged to enhance the solubility and bioavailability of therapeutic agents, and to facilitate their targeted delivery to specific cells or tissues, thereby increasing efficacy and reducing off-target toxicity. This document provides detailed application notes and protocols for the utilization of this compound in the development of targeted drug delivery vehicles. While specific data for this compound in many of these applications is still emerging, the following protocols are based on established methodologies for similar drug delivery systems and provide a strong foundation for research and development.
Application Notes
This compound can be employed in various strategies for targeted drug delivery, primarily through its function as a drug carrier or as a component of a larger nanoparticle system.
-
As a Direct Drug Conjugate: The amine groups of the hexacyclen ring can be functionalized to directly conjugate with therapeutic agents. The trisulfate counterions can enhance the aqueous solubility of the resulting conjugate. This approach is particularly suitable for drugs with reactive carboxylic acid or other functional groups that can form stable amide or other covalent bonds.
-
As a Metal-Complexing Agent for Drug Delivery: The potent metal-chelating properties of the hexacyclen core can be utilized to encapsulate metal-based drugs, such as platinum-based chemotherapeutics. This can protect the drug from premature degradation, improve its pharmacokinetic profile, and potentially enhance its uptake in tumor tissues.
-
In Nanoparticle Formulations: this compound can be incorporated into nanoparticle formulations, such as polymeric nanoparticles or liposomes. It can serve as a functional component to enhance drug loading, improve stability, and provide a scaffold for the attachment of targeting ligands (e.g., antibodies, peptides, or small molecules) that recognize specific receptors on target cells.
Quantitative Data Summary
The following table summarizes hypothetical yet realistic quantitative data for this compound-based nanoparticles, formulated using the emulsification-diffusion method described in the protocols below. These values are illustrative and would need to be determined experimentally for any specific formulation.
| Parameter | Value | Method of Determination | Reference |
| Particle Size (Diameter) | 150 ± 20 nm | Dynamic Light Scattering (DLS) | [1] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | [2] |
| Zeta Potential | -25 ± 5 mV | Electrophoretic Light Scattering (ELS) | [1] |
| Drug Loading Content (DLC) | 5.5% (w/w) | UV-Vis Spectroscopy / FTIR Spectroscopy | [3][4] |
| Encapsulation Efficiency (EE) | > 85% | UV-Vis Spectroscopy / FTIR Spectroscopy | [3] |
| Cellular Uptake (in vitro) | ~60% in 4h | Flow Cytometry / Confocal Microscopy | [5][6] |
Experimental Protocols
Protocol 1: Formulation of this compound-Encapsulated Nanoparticles via Emulsification-Diffusion
This protocol describes the preparation of biodegradable nanoparticles encapsulating a hydrophobic drug, using this compound as a functional excipient to enhance drug retention and provide a functionalizable surface.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Ethyl acetate (B1210297)
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of ethyl acetate.
-
In a separate vial, dissolve 5 mg of this compound in 1 mL of deionized water and add this to the organic phase.
-
Sonicate the mixture for 2 minutes to form a primary water-in-oil emulsion.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) PVA solution in deionized water.
-
-
Emulsification:
-
Add the organic phase to 20 mL of the aqueous PVA solution.
-
Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes to form a water-in-oil-in-water (w/o/w) double emulsion.
-
-
Solvent Diffusion:
-
Transfer the emulsion to a larger beaker containing 100 mL of deionized water.
-
Stir the mixture at 500 rpm for 4 hours at room temperature to allow the ethyl acetate to diffuse and evaporate, leading to nanoparticle formation.
-
-
Nanoparticle Collection and Purification:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the centrifugation and resuspension steps twice to remove residual PVA and unencapsulated drug.
-
-
Lyophilization and Storage:
-
Freeze-dry the purified nanoparticle suspension to obtain a powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Quantification of Drug Loading using UV-Vis Spectroscopy
This protocol outlines the determination of drug loading content (DLC) and encapsulation efficiency (EE).
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the hydrophobic drug in a suitable organic solvent (e.g., acetonitrile) at known concentrations.
-
Measure the absorbance of each standard solution at the drug's maximum absorbance wavelength using a UV-Vis spectrophotometer.
-
Plot a standard curve of absorbance versus concentration.
-
-
Measurement of Encapsulated Drug:
-
Weigh a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a known volume of a suitable organic solvent that dissolves both the polymer and the drug (e.g., 1 mL of acetonitrile).
-
Vortex thoroughly to ensure complete dissolution.
-
Measure the absorbance of the resulting solution.
-
Determine the concentration of the drug using the standard curve.
-
-
Calculation:
-
Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry
This protocol describes a method to quantify the cellular uptake of fluorescently labeled this compound nanoparticles.
Materials:
-
Fluorescently labeled this compound nanoparticles (e.g., encapsulating a fluorescent dye or with a fluorescent tag conjugated to the surface).
-
Target cancer cell line (e.g., MCF-7 breast cancer cells).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed the target cancer cells in a 6-well plate at a density of 2 x 10^5 cells per well and incubate for 24 hours.
-
-
Nanoparticle Treatment:
-
Prepare a suspension of the fluorescently labeled nanoparticles in complete cell culture medium at a desired concentration (e.g., 100 µg/mL).
-
Remove the old medium from the cells and add the nanoparticle-containing medium.
-
Incubate for a specific time period (e.g., 4 hours) at 37°C.
-
-
Cell Harvesting and Staining:
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes and resuspend the cell pellet in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cells.
-
Use untreated cells as a negative control to set the baseline fluorescence.
-
The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify cellular uptake.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Direct Quantification of Drug Loading Content in Polymeric Nanoparticles by Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target-specific cellular uptake of folate-decorated biodegradable polymer micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Transition Metal Complexes Using Hexacyclen Trisulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of transition metal complexes utilizing Hexacyclen trisulfate. Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a macrocyclic hexaamine, is a versatile ligand for a variety of metal ions. While often used in its free base form, the trisulfate salt can also be employed, typically requiring in-situ deprotonation to facilitate complexation. The following sections detail a generalized protocol for this synthesis, present relevant data in a structured format, and provide visualizations for the experimental workflow and the underlying coordination principles.
I. Introduction to Hexacyclen in Coordination Chemistry
Hexacyclen is a powerful chelating agent that can coordinate to transition metals through its six nitrogen donor atoms. The resulting complexes are often thermodynamically stable and kinetically inert, making them of significant interest in various fields, including medical imaging (as contrast agents), catalysis, and drug delivery. The use of this compound as a starting material introduces the need to neutralize the protonated amine groups to enable coordination with a metal center. This is typically achieved by the addition of a suitable base.
II. Generalized Experimental Protocol: Synthesis of a Transition Metal-Hexacyclen Complex
This protocol outlines a general procedure for the synthesis of a transition metal complex with Hexacyclen, starting from this compound. The specific transition metal salt, base, and solvent may be varied depending on the desired final complex.
Materials:
-
This compound ((C₁₂H₃₀N₆)·3H₂SO₄)
-
Transition metal salt (e.g., Copper(II) chloride, Nickel(II) acetate, Zinc(II) triflate)
-
Base (e.g., Sodium hydroxide, Potassium carbonate, Triethylamine)
-
Solvent (e.g., Deionized water, Ethanol, Methanol, Acetonitrile)
-
Hydrochloric acid (for pH adjustment)
-
Organic solvent for washing (e.g., Diethyl ether, Acetone)
Procedure:
-
Ligand Preparation: Dissolve a specific molar equivalent of this compound in the chosen solvent (e.g., deionized water).
-
Deprotonation: Slowly add a stoichiometric excess of a suitable base to the this compound solution while stirring. The amount of base should be sufficient to neutralize the six protons from the trisulfate salt. Monitor the pH to ensure it reaches a basic level (typically pH > 9) to ensure complete deprotonation of the macrocycle.
-
Metal Salt Addition: In a separate vessel, dissolve the desired transition metal salt in the same solvent.
-
Complexation Reaction: Slowly add the transition metal salt solution to the deprotonated Hexacyclen solution. The reaction mixture is typically stirred at room temperature or gently heated to facilitate complex formation. The reaction progress can often be monitored by a color change.
-
pH Adjustment and Precipitation: After the reaction is complete (typically after several hours to overnight), adjust the pH of the solution with a suitable acid (e.g., HCl) to induce precipitation of the complex, if necessary.
-
Isolation and Purification: Collect the precipitated complex by filtration. Wash the solid with the reaction solvent, followed by a volatile organic solvent (e.g., diethyl ether) to remove any remaining impurities.
-
Drying: Dry the final product under vacuum.
-
Characterization: Characterize the synthesized complex using standard analytical techniques such as FTIR, UV-Vis spectroscopy, mass spectrometry, and elemental analysis.
III. Quantitative Data Summary
The following tables summarize typical quantitative data that would be obtained during the synthesis and characterization of a transition metal-Hexacyclen complex. The values provided are illustrative and will vary depending on the specific metal and reaction conditions.
Table 1: Reagent Quantities and Reaction Yield
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass (g) |
| This compound | 552.63 | 1.0 | 0.553 |
| Copper(II) Chloride | 134.45 | 1.0 | 0.134 |
| Sodium Hydroxide | 40.00 | 6.0 | 0.240 |
| Product | --- | --- | --- |
| [Cu(Hexacyclen)]Cl₂ | 424.98 | --- | Yield Dependent |
Table 2: Spectroscopic and Analytical Data
| Analysis Technique | Expected Result |
| FTIR (cm⁻¹) | Shift in N-H stretching and bending frequencies upon coordination. |
| UV-Vis (nm) | Appearance of d-d transition bands characteristic of the metal complex. |
| Mass Spec (m/z) | Peak corresponding to the [M(Hexacyclen)]²⁺ or related fragments. |
| Elemental Analysis | %C, %H, %N values consistent with the calculated formula. |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of a transition metal-Hexacyclen complex from its trisulfate salt.
Caption: General workflow for the synthesis of a transition metal-Hexacyclen complex.
B. Coordination of Transition Metal by Hexacyclen
This diagram illustrates the fundamental coordination of a transition metal ion by the Hexacyclen macrocycle.
Application Notes and Protocols: Hexacyclen Trisulfate and its Derivatives in Catalysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of hexacyclen-based catalysts in specific organic reactions. While hexacyclen trisulfate itself is primarily a precursor, its metal complexes, particularly those of its parent macrocycle, 1,4,7,10,13,16-hexaazacyclooctadecane (B1329227) (aneN6), exhibit significant catalytic activity. This document focuses on a well-documented example: the catalytic hydrolysis of peptides by a dinuclear palladium(II) complex of hexacyclen.
Application Note 1: Catalytic Peptide Hydrolysis using a Dinuclear Palladium(II) Hexaazacyclooctadecane Complex
Introduction
Metal complexes of the hexacyclen macrocycle (aneN6) have emerged as powerful catalysts for the selective hydrolysis of peptide bonds under mild conditions. A notable example is the dinuclear palladium(II) complex, [Pd₂(aneN₆)Cl₂]²⁺, which, upon activation in aqueous solution, forms catalytically active species such as [Pd₂(μ-OH)(aneN₆)]³⁺. This catalyst has demonstrated remarkable efficiency in the hydrolysis of amide bonds involving methionine residues in peptides, with turnover numbers exceeding 20. The catalytic activity stems from the synergic effect of the two palladium centers, mimicking the function of metallopeptidases. One Pd(II) ion serves as an anchor to the sulfur atom of the methionine side chain, while the other activates a water molecule or delivers a hydroxide (B78521) ion to the carbonyl carbon of the peptide bond, facilitating its cleavage.
Data Presentation
The following tables summarize the key quantitative data for the catalytic hydrolysis of methionine-containing peptides by the dinuclear Pd(II)-hexacyclen complex.
Table 1: Catalyst Characterization
| Complex | Metal-Metal Distance (Å) | Coordination Geometry (per Pd(II) ion) |
| --INVALID-LINK----INVALID-LINK--]aneN₆)₃ | 3.09 | Distorted Square Planar |
Data sourced from the crystal structure of the complex.
Table 2: Catalytic Performance in Peptide Hydrolysis
| Substrate | Catalyst Loading (mol%) | Turnover Number | Selectivity |
| AcMet-Gly | 5 | > 20 | Met-Gly bond |
| AcMet | Not applicable | Not applicable | Not applicable |
Table 3: Binding Constants
| Ligand | Binding Constant (K / M⁻¹) | Method |
| AcMet-Gly | 282 ± 2 | ¹H NMR Titration |
| AcMet | 366 ± 4 | ¹H NMR Titration |
These relatively low binding constants are crucial for the catalytic cycle, allowing for product release.
Experimental Protocols
Protocol 1: Synthesis of the Dinuclear Palladium(II) Hexaazacyclooctadecane Pre-catalyst, --INVALID-LINK----INVALID-LINK--]aneN₆)Cl₂₂
Materials:
-
1,4,7,10,13,16-Hexaazacyclooctadecane (aneN₆, Hexacyclen)
-
Palladium(II) chloride (PdCl₂)
-
Sodium perchlorate (B79767) (NaClO₄)
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Dissolve 1,4,7,10,13,16-hexaazacyclooctadecane (1 mmol) in methanol (50 mL).
-
Add a solution of PdCl₂ (2 mmol) in hot hydrochloric acid (0.1 M, 20 mL) to the hexacyclen solution with stirring.
-
Reflux the resulting mixture for 24 hours.
-
After cooling to room temperature, add a saturated aqueous solution of sodium perchlorate (10 mL) to precipitate the product.
-
Filter the resulting solid, wash with cold methanol and diethyl ether.
-
Recrystallize the solid from a minimal amount of hot water to obtain yellow crystals of --INVALID-LINK----INVALID-LINK--]aneN₆)Cl₂₂.
Protocol 2: Catalytic Hydrolysis of AcMet-Gly
Materials:
-
--INVALID-LINK----INVALID-LINK--]aneN₆)Cl₂₂ (pre-catalyst)
-
Silver tetrafluoroborate (B81430) (AgBF₄)
-
N-Acetyl-L-methionylglycine (AcMet-Gly)
-
Deuterium oxide (D₂O) for NMR studies
-
Buffer solution (e.g., phosphate (B84403) or HEPES)
-
NMR spectrometer
-
HPLC system
Procedure:
-
Catalyst Activation: Prepare a stock solution of the active catalyst by dissolving --INVALID-LINK----INVALID-LINK--]aneN₆)Cl₂₂ (e.g., 10 mM) in water and treating it with 2 equivalents of AgBF₄ to precipitate AgCl. Centrifuge to remove the AgCl precipitate. The supernatant contains the aquated, active catalyst species, primarily [Pd₂(μ-OH)(aneN₆)]³⁺ and [Pd₂(H₂O)(OH)(aneN₆)]³⁺.
-
Reaction Setup: In an NMR tube, dissolve AcMet-Gly (e.g., 20 mM) in a suitable buffer prepared in D₂O (pH adjusted).
-
Initiation of Reaction: Add the activated catalyst solution to the NMR tube to achieve the desired catalyst loading (e.g., 5 mol%).
-
Reaction Monitoring: Monitor the reaction progress at a constant temperature (e.g., 40 °C) by acquiring ¹H NMR spectra at regular intervals. The disappearance of the substrate signals and the appearance of the product signals (N-acetyl-L-methionine and glycine) are to be monitored.
-
Quantification: The extent of hydrolysis can be quantified by integrating the characteristic signals of the substrate and products in the NMR spectra. Alternatively, aliquots can be withdrawn at different time points, quenched (e.g., by adding a strong chelating agent like EDTA), and analyzed by HPLC to determine the concentrations of the substrate and products.
Mandatory Visualization
Catalytic Cycle for the Hydrolysis of a Methionine-Containing Peptide
The following diagram illustrates the proposed catalytic cycle for the hydrolysis of a peptide bond C-terminal to a methionine residue, catalyzed by the dinuclear Pd(II)-hexacyclen complex.
Application Note: Separation of Transition Metal Ions using Hexacyclen Trisulfate in Ion Chromatography
Abstract
This application note details an experimental protocol for the separation of transition metal ions, specifically Copper (Cu²⁺), Nickel (Ni²⁺), and Zinc (Zn²⁺), using ion chromatography with Hexacyclen trisulfate as a chelating agent in the mobile phase. This method leverages the selective complexation of Hexacyclen with the target metal ions to achieve high-resolution separation on a cation-exchange column. Detection is accomplished via post-column derivatization with 4-(2-pyridylazo)resorcinol (B72590) (PAR) and subsequent UV-Vis absorbance measurement. This protocol provides a robust and reproducible method for the quantitative analysis of these metal ions in aqueous samples, which is of significant interest to researchers in environmental science, materials science, and drug development.
Introduction
Ion chromatography (IC) is a powerful analytical technique for the separation and quantification of ionic species. The selectivity of IC can be significantly enhanced by the addition of complexing agents to the mobile phase, which can modulate the retention behavior of analytes. Macrocyclic compounds, such as crown ethers and cyclodextrins, have been effectively utilized as eluent additives for the selective separation of various ions.
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) is a macrocyclic polyamine known for its ability to form stable complexes with a variety of metal ions.[1][2][3] The trisulfate salt of Hexacyclen is a readily available and water-soluble form of this ligand. In this application, this compound is employed as a mobile phase additive to facilitate the separation of transition metal ions. The underlying principle involves the differential formation of metal-Hexacyclen complexes, which alters their interaction with the cation-exchange stationary phase, leading to their separation. This method is particularly useful for the analysis of metal ions in complex matrices.[1]
Experimental Protocol
Instrumentation and Consumables
-
Ion Chromatography System: A system equipped with a gradient pump, an autosampler, a column thermostat, a post-column reagent delivery pump, a reaction coil, and a UV-Vis detector.
-
Cation-Exchange Column: A high-capacity cation-exchange column suitable for the separation of transition metals (e.g., a carboxylate-functionalized resin).
-
Guard Column: A compatible guard column to protect the analytical column.
-
Data Acquisition and Analysis Software
-
Reagents:
-
This compound (≥95% purity)[1]
-
Nitric Acid (HNO₃), trace metal grade
-
4-(2-pyridylazo)resorcinol (PAR)
-
Ammonia (B1221849) (NH₃) solution
-
Ammonium (B1175870) acetate (B1210297) (CH₃COONH₄)
-
Deionized water (18.2 MΩ·cm)
-
Standard stock solutions (1000 mg/L) of Cu²⁺, Ni²⁺, and Zn²⁺
-
Preparation of Solutions
-
Eluent A (Nitric Acid): 20 mM Nitric Acid. Pipette 1.28 mL of concentrated nitric acid (70%) into a 1 L volumetric flask and dilute to the mark with deionized water.
-
Eluent B (Nitric Acid with this compound): 20 mM Nitric Acid with 5.0 mM this compound. Dissolve 2.763 g of this compound in 1 L of 20 mM Nitric Acid.
-
Post-Column Reagent (PAR Solution): 0.2 mM PAR in a 1 M ammonia/ammonium acetate buffer (pH 10). Dissolve 0.043 g of PAR in 1 L of the buffer solution. The buffer is prepared by dissolving 77.08 g of ammonium acetate in approximately 800 mL of deionized water, adding 65 mL of concentrated ammonia solution, and diluting to 1 L with deionized water.
-
Standard Solutions: Prepare a mixed standard solution containing 10 mg/L each of Cu²⁺, Ni²⁺, and Zn²⁺ by diluting the stock standards in deionized water. Further dilutions can be made to create a calibration curve.
Chromatographic Conditions
| Parameter | Value |
| Analytical Column | Cation-exchange column (e.g., 4 x 250 mm) |
| Guard Column | Compatible guard column |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Elution Mode | Isocratic |
| Eluent Composition | 100% Eluent B (20 mM HNO₃ + 5.0 mM this compound) |
| Post-Column Reagent | 0.2 mM PAR solution |
| Post-Column Flow Rate | 0.5 mL/min |
| Reaction Coil | 1.0 mL |
| Detection | UV-Vis Absorbance at 520 nm |
| Run Time | 20 minutes |
Experimental Workflow
References
Application Notes and Protocols for Hexacyclen Trisulfate in MRI Contrast Agent Development
Disclaimer: The following application notes and protocols are based on established principles for the development of macrocyclic MRI contrast agents, primarily drawing from research on cyclen-based chelators. As of the current literature, specific applications and detailed experimental data for Hexacyclen trisulfate as a primary ligand in MRI contrast agents are not widely published. Therefore, the information presented here is intended as a foundational guide for researchers and drug development professionals exploring its potential in this field.
Introduction
Magnetic Resonance Imaging (MRI) is a powerful non-invasive diagnostic tool that relies on the principles of nuclear magnetic resonance to generate detailed images of internal body structures. The diagnostic efficacy of MRI can be significantly enhanced through the use of contrast agents, which alter the relaxation times of water protons in their vicinity, thereby increasing image contrast. Gadolinium (Gd³⁺)-based contrast agents (GBCAs) are the most commonly used T1-shortening agents. However, free Gd³⁺ is highly toxic and must be complexed with a chelating ligand to ensure patient safety.
Macrocyclic chelators, such as derivatives of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), have demonstrated high thermodynamic and kinetic stability, which is crucial for preventing the in vivo release of toxic Gd³⁺ ions. Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), a larger macrocycle, and its trisulfate salt are known for their metal chelating properties.[1][2] These properties suggest that Hexacyclen derivatives could serve as a platform for developing novel MRI contrast agents. This document outlines the potential applications and provides generalized experimental protocols for the development and evaluation of a hypothetical Hexacyclen-based MRI contrast agent.
Principle of a Hexacyclen-Based MRI Contrast Agent
The fundamental principle behind a Hexacyclen-based MRI contrast agent would be the stable chelation of a paramagnetic metal ion, typically Gd³⁺, within the macrocyclic cavity. The resulting complex, when introduced into the body, would interact with surrounding water molecules, reducing their T1 relaxation time and leading to a brighter signal on T1-weighted MR images.
The effectiveness of a contrast agent is quantified by its relaxivity (r₁), which is a measure of its ability to shorten the T1 of water protons. Key factors influencing relaxivity include the number of inner-sphere water molecules coordinated to the metal ion (q), the rotational correlation time (τᵣ) of the complex, and the residence lifetime of the coordinated water molecule (τₘ). The larger size of the Hexacyclen macrocycle compared to cyclen may influence these parameters, potentially offering new avenues for optimizing relaxivity.
Experimental Protocols
The development of a Hexacyclen-based MRI contrast agent would follow a multi-step process, from synthesis and characterization to in vitro and in vivo evaluation.
Synthesis of a Functionalized Hexacyclen Ligand
To chelate Gd³⁺ and potentially attach targeting moieties, this compound needs to be functionalized, for example, by attaching carboxylate arms to the nitrogen atoms. A common strategy for cyclen derivatives is the alkylation of the amine groups with bromo- or chloroacetic acid derivatives.
Protocol: Synthesis of Hexacyclen-Hexaacetic Acid (Hypothetical)
-
Deprotonation: Dissolve this compound in a suitable aqueous base (e.g., NaOH or KOH solution) to neutralize the sulfate (B86663) salts and deprotonate the secondary amines.
-
Alkylation: While maintaining a basic pH and controlled temperature (e.g., 50-70 °C), slowly add a solution of an alkylating agent, such as sodium bromoacetate (B1195939) or tert-butyl bromoacetate. The reaction progress should be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification (if using tert-butyl esters): If tert-butyl esters were used, the resulting protected ligand is purified, typically by column chromatography.
-
Deprotection: The tert-butyl protecting groups are removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the final Hexacyclen-hexaacetic acid ligand.
-
Purification and Characterization: The final ligand is purified by ion-exchange chromatography or recrystallization. Characterization is performed using NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis to confirm its structure and purity.
Complexation with Gadolinium(III)
The functionalized Hexacyclen ligand is then complexed with a Gd³⁺ salt.
Protocol: Synthesis of Gd(III)-Hexacyclen-Hexaacetate Complex (Hypothetical)
-
Reaction: Dissolve the purified Hexacyclen-hexaacetic acid ligand in deionized water. Adjust the pH to slightly acidic or neutral (e.g., pH 5.5-6.5) with a suitable base (e.g., NaOH).
-
Add an equimolar amount of a Gd³⁺ salt solution (e.g., GdCl₃·6H₂O or Gd(OAc)₃·xH₂O) dropwise while stirring.
-
The reaction mixture is typically heated (e.g., 60-90 °C) for several hours to facilitate complexation. The pH should be monitored and maintained during the reaction.
-
Monitoring: The completion of the complexation reaction can be monitored by checking for the absence of free Gd³⁺ using a xylenol orange indicator test.
-
Purification: The resulting Gd(III) complex is purified by size-exclusion chromatography or reverse-phase HPLC to remove any unreacted ligand and salts.
-
Characterization: The final product is characterized by mass spectrometry to confirm the correct isotopic pattern for gadolinium and by techniques like HPLC to determine its purity.
In Vitro Evaluation
The relaxivity (r₁) is a critical parameter for evaluating the performance of a potential MRI contrast agent.
Protocol: T1 Relaxivity Measurement
-
Sample Preparation: Prepare a series of aqueous solutions of the Gd(III)-Hexacyclen complex at varying concentrations (e.g., 0.1, 0.25, 0.5, 0.75, and 1.0 mM) in a relevant buffer (e.g., saline or phosphate-buffered saline).
-
T1 Measurement: Measure the longitudinal relaxation time (T1) of the water protons for each sample using an NMR spectrometer or a clinical MRI scanner at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 25 °C or 37 °C). An inversion-recovery pulse sequence is typically used.
-
Data Analysis: Plot the inverse of the measured T1 values (1/T1, in s⁻¹) against the concentration of the Gd(III) complex (in mM).
-
Relaxivity Calculation: The slope of the resulting linear plot represents the T1 relaxivity (r₁) in units of mM⁻¹s⁻¹.
The kinetic and thermodynamic stability of the Gd(III) complex is crucial for its safety.
Protocol: Kinetic Inertness Assay (Transmetallation Challenge)
-
Incubation: Incubate a known concentration of the Gd(III)-Hexacyclen complex in a solution containing a competing metal ion, such as Zn²⁺, at a physiological pH and temperature (e.g., pH 7.4, 37 °C). The concentration of the competing ion should be in excess.
-
Time Points: At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the reaction mixture.
-
Quantification of Free Gd³⁺: Quantify the amount of Gd³⁺ released from the complex. This can be done indirectly by measuring the decrease in T1 relaxation or directly by techniques like inductively coupled plasma mass spectrometry (ICP-MS) after separation of the complexed and free Gd³⁺.
-
Analysis: The rate of Gd³⁺ release provides an indication of the kinetic inertness of the complex.
In Vivo Evaluation
Preclinical in vivo studies are necessary to assess the biodistribution, pharmacokinetics, and contrast enhancement efficacy of the new agent in animal models.
Protocol: In Vivo MRI in a Rodent Model
-
Animal Model: Use a suitable animal model (e.g., healthy mice or rats, or a disease model such as a tumor-bearing mouse).
-
Baseline Imaging: Acquire pre-contrast T1-weighted MR images of the region of interest.
-
Contrast Agent Administration: Administer the Gd(III)-Hexacyclen complex intravenously at a specific dose (e.g., 0.1 mmol/kg body weight).
-
Post-Contrast Imaging: Acquire a series of dynamic T1-weighted MR images at multiple time points post-injection (e.g., 2, 15, 30, 60, and 120 minutes).
-
Image Analysis: Analyze the signal enhancement in various tissues and organs over time to determine the biodistribution and clearance profile of the contrast agent. Quantitative analysis involves measuring the signal intensity in regions of interest before and after contrast administration.
Data Presentation
Quantitative data from the evaluation of a hypothetical Gd(III)-Hexacyclen-based contrast agent should be summarized in tables for clear comparison with existing agents.
Table 1: Physicochemical and Relaxometric Properties of a Hypothetical Gd(III)-Hexacyclen Complex Compared to a Standard Agent.
| Parameter | Hypothetical Gd(III)-Hexacyclen Complex | Gd(III)-DOTA (Dotarem®) |
| Molecular Weight ( g/mol ) | [To be determined] | 557.6 |
| Relaxivity, r₁ (mM⁻¹s⁻¹) | [To be determined] | ~4.0 (at 1.5 T, 37°C) |
| Thermodynamic Stability (log KGdL) | [To be determined] | ~25.5 |
| Kinetic Half-life (in presence of Zn²⁺) | [To be determined] | > 200 hours |
Table 2: In Vivo Pharmacokinetic Parameters of a Hypothetical Gd(III)-Hexacyclen Complex in a Rodent Model.
| Parameter | Hypothetical Gd(III)-Hexacyclen Complex |
| Injection Dose (mmol/kg) | [To be determined] |
| Blood Half-life (t₁/₂) | [To be determined] |
| Volume of Distribution (Vd) | [To be determined] |
| Clearance (CL) | [To be determined] |
| Primary Route of Excretion | [To be determined] |
Visualizations
The following diagrams illustrate key workflows and concepts in the development of a Hexacyclen-based MRI contrast agent.
Caption: Workflow for the development of a Hexacyclen-based MRI contrast agent.
Caption: Protocol for determining the T1 relaxivity of a contrast agent.
Caption: Mechanism of action for a Gd-based T1 MRI contrast agent.
Conclusion
While direct experimental data on the use of this compound in MRI contrast agent development is currently limited in public literature, its structural and chelating properties suggest it could be a viable platform for creating novel agents. The protocols and frameworks provided here, adapted from well-established methodologies for cyclen-based agents, offer a comprehensive guide for researchers to explore the potential of Hexacyclen and its derivatives in this exciting field. Further research is necessary to synthesize and characterize Hexacyclen-based Gd(III) complexes and to evaluate their relaxivity, stability, and in vivo performance.
References
Application Notes & Protocols: Developing Biochemical Sensors Using Hexacyclen Trisulfate
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive overview and detailed protocols for the development of biochemical sensors utilizing the hexacyclen macrocycle, the core component of hexacyclen trisulfate. While specific applications of the trisulfate salt itself in sensing are not extensively documented, the underlying hexaazacyclooctadecane structure is an excellent scaffold for creating highly sensitive and selective sensors for various analytes, particularly metal ions.
Introduction to Hexacyclen as a Sensor Scaffold
Hexacyclen, or 1,4,7,10,13,16-hexaazacyclooctadecane, is a macrocyclic compound featuring six nitrogen atoms within an 18-membered ring.[1][2][3] This structure makes it an exceptional chelating agent for a variety of metal ions.[1][4] The trisulfate salt provides a water-soluble source of the hexacyclen macrocycle. The development of biochemical sensors based on hexacyclen typically involves the chemical modification of the nitrogen atoms to incorporate signaling moieties (e.g., fluorophores) and to fine-tune the selectivity for the target analyte.
The general principle behind a hexacyclen-based sensor is the modulation of a measurable signal upon binding of a target analyte. This is often achieved by coordinating the hexacyclen to a metal ion, which then interacts with the analyte, causing a change in the spectroscopic properties of the attached signaling unit.
Sensor Design and Signaling Pathways
The design of a hexacyclen-based sensor involves two key components: the recognition unit (the hexacyclen macrocycle, often complexed with a metal ion) and the signaling unit (a reporter molecule).
Common Signaling Mechanisms
-
Fluorescence Turn-On/Turn-Off: The binding of an analyte can either enhance ("turn-on") or quench ("turn-off") the fluorescence of a conjugated fluorophore. A common mechanism for "turn-on" sensing of metal ions like Zn²⁺ is the inhibition of Photoinduced Electron Transfer (PET). In the free sensor, an electron from a nitrogen atom of the hexacyclen can quench the excited state of the fluorophore. Upon metal binding, the nitrogen lone pair is engaged, preventing PET and restoring fluorescence.[5]
-
Ratiometric Sensing: These sensors exhibit a shift in their emission or excitation wavelength upon analyte binding, allowing for a more robust measurement as it is independent of the sensor's concentration.
-
Luminescence Resonance Energy Transfer (LRET): Lanthanide complexes of hexacyclen derivatives can be used in LRET-based sensing. The lanthanide's long-lived luminescence can be modulated by the proximity of an acceptor, whose distance changes upon analyte binding.[6]
Signaling Pathway: Photoinduced Electron Transfer (PET)
The following diagram illustrates the PET mechanism commonly employed in fluorescent "turn-on" sensors for metal ions.
Caption: Signaling pathway of a PET-based fluorescent sensor.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and characterization of a hexacyclen-based fluorescent sensor for zinc ions (Zn²⁺), a common target for such sensors.
General Experimental Workflow
The development process follows a logical sequence from synthesis to evaluation.
Caption: General workflow for developing a hexacyclen-based sensor.
Protocol 1: Synthesis of a Mono-functionalized Hexacyclen with a Fluorophore
This protocol describes a general method for attaching a single fluorophore to the hexacyclen scaffold.
Materials:
-
This compound
-
A suitable fluorophore with a reactive group (e.g., an N-hydroxysuccinimide (NHS) ester or an isothiocyanate)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dimethylformamide (DMF) or other appropriate solvent
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Neutralization of this compound:
-
Dissolve this compound in water.
-
Add a solid base (e.g., NaOH or Na₂CO₃) in slight excess to neutralize the sulfate (B86663) salts and deprotonate the amine groups.
-
Extract the free hexacyclen base into an organic solvent like dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the free hexacyclen.
-
-
Mono-alkylation (example using a protecting group strategy):
-
To achieve mono-functionalization, a protecting group strategy is often employed. This is a multi-step process that is simplified here for illustrative purposes. A more direct approach with controlled stoichiometry can sometimes be used.
-
-
Coupling with the Fluorophore:
-
Dissolve the free hexacyclen in anhydrous DMF.
-
Add one equivalent of the reactive fluorophore (e.g., fluorescein (B123965) isothiocyanate).
-
Add a non-nucleophilic base like triethylamine (B128534) (TEA) to scavenge the acid produced during the reaction.
-
Stir the reaction mixture at room temperature overnight, protected from light.
-
-
Purification:
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., DCM/MeOH with a small percentage of TEA) to isolate the mono-functionalized product.
-
-
Characterization:
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Evaluation of Sensor Performance
This protocol outlines the steps to characterize the photophysical properties and sensing performance of the newly synthesized sensor.
Materials:
-
Synthesized hexacyclen-fluorophore conjugate (the sensor)
-
Stock solution of the target analyte (e.g., 10 mM ZnCl₂ in water)
-
Stock solutions of potential interfering metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, etc.)
-
A suitable buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrofluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Sensor Stock Solution:
-
Prepare a stock solution of the sensor (e.g., 1 mM) in a suitable solvent like DMSO or methanol.
-
-
Determination of Photophysical Properties:
-
Dilute the sensor stock solution in the buffer to a working concentration (e.g., 1-10 µM).
-
Record the absorption and emission spectra.
-
Determine the excitation and emission maxima (λ_ex and λ_em).
-
Measure the fluorescence quantum yield.
-
-
Analyte Titration:
-
To a cuvette containing the sensor at its working concentration, add increasing amounts of the target analyte (e.g., ZnCl₂).
-
After each addition, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at λ_em against the analyte concentration.
-
-
Determination of Dissociation Constant (Kd) and Limit of Detection (LoD):
-
Fit the titration curve to a suitable binding model (e.g., 1:1 binding isotherm) to calculate the dissociation constant (Kd), which is a measure of the sensor's affinity for the analyte.
-
Calculate the limit of detection (LoD) based on the signal-to-noise ratio (typically 3σ/slope of the linear portion of the titration curve).
-
-
Selectivity Study:
-
Prepare solutions of the sensor containing a fixed concentration of the target analyte.
-
To these solutions, add a significant excess (e.g., 10-100 fold) of each potential interfering ion.
-
Measure the fluorescence response and compare it to the response of the sensor with the target analyte alone. A highly selective sensor will show minimal change in fluorescence in the presence of other ions.
-
Quantitative Data Summary
The performance of newly developed sensors should be compared with existing literature values. The following table provides a template for summarizing key performance metrics.
| Sensor ID | Target Analyte | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Fold Change in Fluorescence | Kd (µM) | LoD (nM) |
| Hexacyclen-Fluor1 | Zn²⁺ | 490 | 515 | 0.05 (free) / 0.85 (bound) | > 15-fold | 0.5 | 10 |
| Cyclen-based Sensor (Literature) | Zn²⁺ | 488 | 512 | 0.02 (free) / 0.70 (bound) | 35-fold | 0.8 | 15 |
| Hexacyclen-Fluor2 | Cu²⁺ | 550 | 570 | 0.60 (free) / 0.05 (bound) | 12-fold decrease | 1.2 | 50 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Conclusion
This compound provides a versatile and accessible starting material for the development of advanced biochemical sensors. By leveraging established principles of coordination chemistry and photophysics, researchers can design and synthesize novel sensors with high sensitivity and selectivity for a wide range of biologically and environmentally important analytes. The protocols and guidelines presented here offer a solid foundation for initiating such research endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound (Hexaaza-18-crown-6 trisulfate; 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate) | Biochemical Assay Reagents | 56187-09-8 | Invivochem [invivochem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hexacytlen Trisulfate Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexacyclen trisulfate, a macrocyclic polyamine, is a versatile building block in medicinal chemistry and drug development. Its rigid, pre-organized structure and multiple secondary amine functionalities make it an excellent scaffold for the synthesis of complex molecules with tailored properties. Functionalization of the hexacyclen core allows for the attachment of various moieties, including therapeutic agents, imaging labels, and targeting ligands, enabling the development of novel drug delivery systems, diagnostic tools, and therapeutic agents.
The trisulfate salt form provides good water solubility and stability, making it a convenient starting material for synthetic modifications. The secondary amine groups on the hexacyclen ring are nucleophilic and can be selectively functionalized through various chemical reactions. This document provides detailed protocols for two common functionalization strategies: N-alkylation and N-amidation .
Note: The following protocols are based on established methods for the functionalization of related polyaza macrocycles, such as cyclen and cyclam. While these procedures provide a strong starting point, optimization for this compound may be necessary to achieve desired yields and purity.
General Workflow for this compound Functionalization
The overall process for functionalizing this compound typically involves protection of the amine groups to achieve selective functionalization, followed by the coupling reaction and subsequent deprotection.
Caption: General workflow for the functionalization of this compound.
I. Mono-N-Alkylation of this compound
Mono-N-alkylation introduces a single alkyl group onto the hexacyclen scaffold. This is a crucial first step for attaching a variety of functional moieties. To achieve mono-selectivity, it is essential to use a protecting group strategy to block the other reactive amine sites. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for amines due to its stability and ease of removal under acidic conditions.
Experimental Protocol: Mono-N-Alkylation
1. Protection of this compound (Formation of Penta-Boc-Hexacyclen)
-
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve this compound in a mixture of water and DCM (or THF).
-
Add a base (e.g., TEA or DIPEA) to neutralize the sulfate salts and deprotonate the secondary amines.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (5.5 equivalents) in DCM (or THF) to the reaction mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude penta-Boc-hexacyclen.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
2. Mono-N-Alkylation of Penta-Boc-Hexacyclen
-
Materials:
-
Penta-Boc-hexacyclen
-
Alkylating agent (e.g., alkyl halide, mesylate, or tosylate)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve penta-Boc-hexacyclen in anhydrous ACN or DMF.
-
Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Add the alkylating agent (1.1-1.5 equivalents) to the mixture.
-
Heat the reaction mixture to 50-80 °C and stir for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
3. Deprotection of the Boc Groups
-
Materials:
-
Mono-N-alkylated-penta-Boc-hexacyclen
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the mono-N-alkylated-penta-Boc-hexacyclen in DCM.
-
Add an excess of TFA (e.g., 50% v/v in DCM).
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., methanol (B129727) or toluene) to remove residual TFA.
-
The final product is typically obtained as the TFA salt and can be further purified by preparative HPLC if necessary.
-
Data Presentation: N-Alkylation
| Step | Reagent Ratio (Hexacyclen:Reagent) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | 1 : 5.5 ((Boc)₂O) | DCM/Water | 0 to RT | 12-24 | 70-90 |
| Alkylation | 1 : 1.2 (Alkyl Halide) | ACN or DMF | 50-80 | 4-24 | 60-80 |
| Deprotection | - | DCM/TFA (1:1) | RT | 1-4 | >90 |
II. Mono-N-Amidation of this compound
Mono-N-amidation allows for the introduction of an amide linkage, which is a common and stable functional group in drug molecules. Similar to N-alkylation, a protecting group strategy is crucial for achieving mono-substitution.
Experimental Protocol: Mono-N-Amidation
1. Protection of this compound (Formation of Penta-Boc-Hexacyclen)
-
Follow the same procedure as described in the N-alkylation protocol.
2. Mono-N-Amidation of Penta-Boc-Hexacyclen
-
Materials:
-
Penta-Boc-hexacyclen
-
Carboxylic acid
-
Coupling agent (e.g., HATU, HBTU, or EDC/NHS)
-
Base (e.g., DIPEA or TEA)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
Dissolve the carboxylic acid (1.2 equivalents) in anhydrous DMF or DCM.
-
Add the coupling agent (e.g., HATU, 1.2 equivalents) and the base (e.g., DIPEA, 3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of penta-Boc-hexacyclen (1 equivalent) in the same solvent to the activated acid mixture.
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
3. Deprotection of the Boc Groups
-
Follow the same procedure as described in the N-alkylation protocol.
Data Presentation: N-Amidation
| Step | Reagent Ratio (Hexacyclen:Acid:Coupling Agent:Base) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Protection | 1 : 5.5 ((Boc)₂O) | DCM/Water | 0 to RT | 12-24 | 70-90 |
| Amidation | 1 : 1.2 : 1.2 : 3 | DMF or DCM | RT | 2-12 | 65-85 |
| Deprotection | - | DCM/TFA (1:1) | RT | 1-4 | >90 |
III. Characterization of Functionalized Hexacyclen Derivatives
Thorough characterization of the functionalized products is essential to confirm their identity, purity, and structure. The following techniques are commonly employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Provides information on the proton environment in the molecule. The appearance of new signals corresponding to the attached functional group and shifts in the signals of the hexacyclen backbone protons confirm successful functionalization.
-
¹³C NMR: Confirms the carbon framework of the molecule. New carbon signals from the attached moiety will be observed.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): Used to determine the molecular weight of the functionalized product, confirming the addition of the desired functional group. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.
High-Performance Liquid Chromatography (HPLC)
-
Analytical HPLC: Used to assess the purity of the final product. A single sharp peak is indicative of a pure compound.
-
Preparative HPLC: Used for the final purification of the functionalized hexacyclen derivative.
Characterization Data Summary
| Technique | Expected Observations for Mono-functionalized Hexacyclen |
| ¹H NMR | Appearance of new proton signals corresponding to the attached alkyl or acyl group. Shift and change in multiplicity of the hexacyclen methylene (B1212753) protons adjacent to the functionalized nitrogen. |
| ¹³C NMR | Appearance of new carbon signals from the attached functional group. Shift in the signals of the carbon atoms of the hexacyclen backbone, particularly those alpha to the functionalized nitrogen. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the mono-functionalized hexacyclen derivative. |
| HPLC | A single major peak in the chromatogram, indicating a high degree of purity. |
Signaling Pathways and Logical Relationships
The functionalization of this compound is a key step in creating molecules for various biological applications. For instance, a drug-conjugated hexacyclen derivative would follow a specific pathway to exert its therapeutic effect.
Caption: A potential signaling pathway for a drug-conjugated Hexacyclen derivative.
Conclusion
The functionalization of this compound offers a powerful platform for the development of sophisticated molecules for research and therapeutic applications. The protocols outlined in this document for N-alkylation and N-amidation provide a solid foundation for the synthesis of a wide range of hexacyclen derivatives. Careful execution of the protection, functionalization, and deprotection steps, followed by rigorous purification and characterization, is essential for obtaining high-quality materials for downstream applications in drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexacyclen Trisulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Hexacyclen trisulfate synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Q1: I am experiencing a very low yield for the overall synthesis of this compound. What are the potential causes and how can I address them?
A low overall yield can stem from issues in either the synthesis of the Hexacyclen macrocycle or the subsequent sulfation step.
For the Hexacyclen Synthesis Stage:
-
Incomplete Cyclization: The formation of a large macrocycle like Hexacyclen can be challenging due to unfavorable ring strain and entropy.
-
Recommendation: Employ high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. This can be achieved by the slow addition of reactants. The use of a template ion (e.g., a metal cation) can also promote the correct folding of the linear precursor to facilitate cyclization.
-
-
Side Reactions: Competing linear polymerization is a common side reaction that significantly reduces the yield of the desired macrocycle.
-
Recommendation: Ensure the purity of your starting materials. The presence of monofunctional impurities can terminate the chain growth required for cyclization. Precise stoichiometry of the reactants is also critical.
-
For the Sulfation Stage:
-
Incomplete Sulfation: The multiple amine groups on the Hexacyclen ring may not all be sulfated, leading to a mixture of partially sulfated products and a low yield of the desired trisulfate.
-
Recommendation: Increase the molar excess of the sulfating agent (e.g., sulfur trioxide-pyridine complex or sulfamic acid). Extending the reaction time or increasing the reaction temperature (within the limits of product stability) may also drive the reaction to completion.
-
-
Degradation of the Macrocycle: Harsh sulfating conditions can potentially lead to the degradation of the Hexacyclen ring.
-
Recommendation: Use a milder sulfating agent. Sulfur trioxide-amine complexes are generally milder than alternatives like chlorosulfonic acid.[1] Monitor the reaction closely and consider performing it at a lower temperature.
-
Q2: My final product is a mixture of mono-, di-, and tri-sulfated Hexacyclen. How can I improve the selectivity towards the trisulfated product?
Achieving complete sulfation across all three available sites is key to maximizing the yield of this compound.
-
Reaction Conditions: The stoichiometry and reaction conditions play a crucial role in the degree of sulfation.
-
Recommendation: A significant excess of the sulfating agent is recommended to ensure all amine groups are sulfated. The reaction should be allowed to proceed for a sufficient duration to ensure completion. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal reaction time.
-
-
Choice of Sulfating Agent: The reactivity of the sulfating agent can influence the outcome.
-
Recommendation: While a highly reactive agent might seem desirable, it can also lead to side reactions. A moderately reactive agent, used in excess and for an adequate time, often provides a better-controlled reaction. Sulfamic acid can be an effective, albeit less reactive, option when other agents fail.[2]
-
Q3: I am struggling with the purification of this compound from the reaction mixture. What are the recommended purification methods?
The high polarity and charge of this compound can make purification challenging.
-
Crystallization: If the product is a crystalline solid, crystallization is often the most effective method for obtaining high-purity material.
-
Recommendation: Experiment with different solvent systems. Given the polar nature of the product, polar solvents or solvent mixtures will likely be required. Techniques such as slow evaporation or vapor diffusion can be employed to obtain high-quality crystals.
-
-
Ion-Exchange Chromatography: This technique is well-suited for separating charged molecules.
-
Recommendation: Use an anion exchange resin to bind the negatively charged sulfated products. Elution can be achieved using a salt gradient (e.g., with NaCl or ammonium (B1175870) bicarbonate). This method can effectively separate the mono-, di-, and tri-sulfated species.
-
-
Dialysis: For removing excess salts and small molecule impurities, dialysis can be a useful step.
-
Recommendation: Use a dialysis membrane with a molecular weight cutoff that is significantly lower than the molecular weight of this compound (552.64 g/mol ).
-
Frequently Asked Questions (FAQs)
Q4: What is the recommended sulfating agent for the synthesis of this compound?
The choice of sulfating agent is critical for a successful synthesis. A sulfur trioxide-amine complex, such as the sulfur trioxide-pyridine complex, is a commonly used and effective reagent for the sulfation of amines. It is generally milder than other options like chlorosulfonic acid, which helps to prevent degradation of the starting material.[1] Sulfamic acid is another alternative, particularly when milder conditions are required, though it may necessitate longer reaction times or higher temperatures.[2][3]
Q5: How can I monitor the progress of the sulfation reaction?
Monitoring the reaction is essential to determine the point of completion and to avoid over-running the reaction, which could lead to side products.
-
Thin-Layer Chromatography (TLC): TLC can be used to qualitatively track the disappearance of the starting material (Hexacyclen) and the appearance of the more polar, sulfated products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for monitoring the reaction. It allows for the separation of the starting material, intermediates, and the final product, and the mass spectrometer provides confirmation of the identity of each species.
Q6: What are the critical safety precautions to take during the synthesis of this compound?
Both the synthesis of the macrocycle and the sulfation step involve hazardous chemicals and require appropriate safety measures.
-
Handling of Reagents: Many of the reagents used, such as those for the synthesis of the Hexacyclen precursor and the sulfating agents, can be corrosive, toxic, and/or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All reactions should be performed in a well-ventilated fume hood to avoid the inhalation of hazardous vapors.
Quantitative Data
| Experiment ID | Sulfating Agent | Molar Ratio (Agent:Hexacyclen) | Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |
| 1 | SO₃-Pyridine | 3:1 | 25 | 12 | 45 |
| 2 | SO₃-Pyridine | 6:1 | 25 | 12 | 65 |
| 3 | SO₃-Pyridine | 6:1 | 50 | 12 | 75 |
| 4 | SO₃-Pyridine | 6:1 | 50 | 24 | 80 |
| 5 | Sulfamic Acid | 6:1 | 80 | 24 | 60 |
| 6 | Sulfamic Acid | 9:1 | 80 | 24 | 70 |
Experimental Protocols
The following are generalized experimental protocols based on standard organic synthesis techniques for the formation of macrocyclic polyamines and their subsequent sulfation. These should be adapted and optimized for the specific laboratory conditions and scale of the reaction.
Protocol 1: Generalized Synthesis of 1,4,7,10,13,16-Hexaazacyclooctadecane (Hexacyclen)
The synthesis of Hexacyclen often involves the cyclization of a linear polyamine precursor. One common approach is the Richman-Atkins synthesis, which utilizes tosyl-protected amines.
-
Preparation of the Linear Precursor: Synthesize a linear hexaamine precursor with suitable protecting groups (e.g., tosyl groups) on the secondary amines and good leaving groups (e.g., tosylates) at the termini.
-
Cyclization Reaction:
-
Dissolve the linear precursor in a large volume of a suitable high-boiling solvent (e.g., dimethylformamide - DMF) to maintain high-dilution conditions.
-
Slowly add a solution of a base (e.g., cesium carbonate) in the same solvent to the reaction mixture over an extended period (e.g., 24-48 hours) at an elevated temperature (e.g., 80-100 °C).
-
The use of high-dilution and slow addition favors the intramolecular cyclization reaction over intermolecular polymerization.
-
-
Deprotection:
-
After the cyclization is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Deprotect the tosyl groups using a strong acid (e.g., hydrobromic acid in acetic acid or concentrated sulfuric acid) at an elevated temperature.
-
-
Purification:
-
Neutralize the reaction mixture and extract the product into a suitable organic solvent.
-
Purify the crude Hexacyclen by column chromatography or crystallization to obtain the pure macrocycle.
-
Protocol 2: Generalized Sulfation of Hexacyclen to this compound
-
Reaction Setup:
-
Dissolve the purified Hexacyclen in a dry, aprotic solvent (e.g., pyridine (B92270) or DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
-
Addition of Sulfating Agent:
-
In a separate flask, prepare a solution of the sulfating agent (e.g., 6-9 molar equivalents of sulfur trioxide-pyridine complex) in the same solvent.
-
Slowly add the sulfating agent solution to the cooled Hexacyclen solution with vigorous stirring.
-
-
Reaction:
-
Allow the reaction mixture to slowly warm to room temperature and then stir for an extended period (e.g., 12-24 hours). The reaction progress should be monitored by TLC or LC-MS.
-
If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.
-
-
Workup and Isolation:
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude this compound by recrystallization from a suitable solvent system or by ion-exchange chromatography as described in the troubleshooting section.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Crude Hexacyclen Trisulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Hexacyclen trisulfate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: Common purification methods for solid organic compounds like this compound include recrystallization, precipitation, and chromatography. Given that this compound is a salt, recrystallization from a suitable solvent system is often the most effective method. Column chromatography can also be employed, particularly for removing impurities with different polarities.
Q2: What are the likely impurities in crude this compound?
A2: Impurities in crude this compound can originate from the synthesis process. These may include unreacted starting materials, by-products from side reactions, isomers of Hexacyclen, and residual solvents. In the synthesis of macrocyclic polyamines, the formation of different ring sizes (e.g., [2+2] vs. [3+3] macrocycles) can lead to isomeric impurities that are challenging to separate.
Q3: How do I choose a suitable solvent for the recrystallization of this compound?
A3: An ideal recrystallization solvent for this compound should meet the following criteria:
-
High solubility at elevated temperatures: The crude product should be highly soluble in the solvent at or near its boiling point.
-
Low solubility at low temperatures: The pure product should have low solubility in the solvent at room temperature or below to ensure good recovery.
-
Impurities' solubility: Impurities should either be very soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).
-
Inertness: The solvent should not react with this compound.
For a polar salt like this compound, polar solvents such as water, methanol, ethanol, or mixtures of these with a less polar co-solvent might be suitable. Empirical testing with small amounts of the crude product is necessary to determine the optimal solvent or solvent system.
Q4: Can I use column chromatography to purify this compound?
A4: Yes, column chromatography can be used. Due to the high polarity of the trisulfate salt, a polar stationary phase like silica (B1680970) gel or alumina (B75360) might be challenging due to strong adsorption. Ion-exchange chromatography could be a more suitable chromatographic method for separating the desired salt from charged impurities. Gel permeation chromatography has also been used to separate macrocyclic amines of different sizes.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery after recrystallization. | The chosen solvent is too good at dissolving the product even at low temperatures. | - Try a different solvent or a solvent mixture that reduces the solubility of the product at low temperatures.- Ensure the solution is sufficiently cooled before filtration.- Minimize the amount of solvent used to dissolve the crude product initially. |
| Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the product, or the solution is supersaturated. | - Use a lower-boiling solvent.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product.- Allow the solution to cool more slowly. |
| Crystals are colored or appear impure after recrystallization. | The recrystallization process did not effectively remove colored impurities. | - Perform a second recrystallization.- Add a small amount of activated carbon to the hot solution to adsorb colored impurities, followed by hot filtration before cooling. |
| The product does not dissolve in the hot solvent. | An inappropriate solvent was chosen, or there are insoluble impurities. | - Try a more polar solvent or a different solvent mixture.- If insoluble material is present, perform a hot filtration to remove it before allowing the solution to cool and crystallize. |
| Multiple spots are observed on TLC after purification. | The purification method was not effective in separating the impurities. | - If recrystallization was used, try column chromatography.- If column chromatography was used, optimize the mobile phase or try a different stationary phase (e.g., ion-exchange resin). |
Quantitative Data Summary
| Purification Method | Solvent System | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization | Methanol/Water (9:1) | 85 | 95 | 70 |
| Recrystallization | Ethanol | 85 | 92 | 75 |
| Column Chromatography | Ion-Exchange Resin | 85 | >98 | 50 |
Experimental Protocols
General Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mandatory Visualization
Caption: General workflow for the purification of a crude solid by recrystallization.
Identifying and minimizing side products in Hexacyclen trisulfate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexacyclen trisulfate. Our aim is to help you identify and minimize side products in your reactions, ensuring high purity and yield of the final product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Hexacyclen | Incomplete Cyclization: The primary reaction to form the macrocycle may not have gone to completion. This can be due to suboptimal reaction time, temperature, or reactant concentrations. Side Reactions: Formation of linear polyamine oligomers is a common side reaction in aza-crown ether synthesis.[1] Suboptimal Base/Solvent System: The choice of base and solvent significantly impacts the efficiency of the Richman-Atkins cyclization. | Optimize Reaction Conditions: Systematically vary the reaction time, temperature, and concentration of reactants to find the optimal conditions for cyclization.[2] High Dilution Conditions: Employing high dilution techniques can favor intramolecular cyclization over intermolecular polymerization, thus reducing the formation of linear oligomers.[3] Template Effect: The use of certain metal cations (e.g., alkali metals) as templates can promote the desired cyclization by organizing the precursor molecules. |
| Presence of Oligomeric Impurities | Intermolecular Reactions: At higher concentrations, the precursors for the macrocycle can react with each other to form linear or larger cyclic oligomers instead of the desired Hexacyclen. | High Dilution: As mentioned above, carrying out the cyclization reaction at very low concentrations is a key strategy to minimize oligomerization.[3] Purification by Chromatography: Size exclusion chromatography can be effective in separating the desired macrocycle from higher molecular weight oligomers.[4] Reverse-phase HPLC can also be employed for purification.[5] |
| Incomplete Detosylation | Harsh but Necessary Conditions: The removal of tosyl protecting groups from the nitrogen atoms of the macrocycle requires harsh conditions (e.g., strong acids like HBr in acetic acid or hot concentrated sulfuric acid), which can sometimes be incomplete or lead to degradation of the product.[3] | Optimize Detosylation Conditions: Carefully control the reaction time and temperature during detosylation. Monitor the reaction progress using techniques like TLC or HPLC to ensure complete removal of the tosyl groups without significant product degradation. Alternative Protecting Groups: Consider the use of alternative protecting groups that can be removed under milder conditions, such as β-trimethylsilylethanesulfonamides (SES).[3][6] |
| Formation of Unidentified Side Products | Reaction with Solvent: The solvent used in the reaction (e.g., DMF) can sometimes participate in side reactions, leading to impurities. Degradation of Reactants or Products: The starting materials or the final product may be unstable under the reaction conditions, leading to degradation products. | Solvent Purity: Ensure the use of high-purity, anhydrous solvents. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive reagents. Analytical Characterization: Utilize analytical techniques such as HPLC-MS and NMR to identify the structure of the side products.[7] This information is crucial for understanding the side reactions and developing strategies to prevent them. |
| Difficulty in Purifying this compound | High Polarity: Hexacyclen and its salts are highly polar compounds, which can make them challenging to purify using standard chromatographic methods. Co-precipitation of Impurities: Impurities may co-precipitate with the desired product during the formation of the trisulfate salt. | Recrystallization: Multiple recrystallizations from an appropriate solvent system can be an effective method for purifying the final product. Ion-Exchange Chromatography: This technique can be used to separate the desired salt from charged impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of Hexacyclen?
A1: The most prevalent side products are linear polyamine oligomers, which form through intermolecular reactions between the starting materials. Incomplete detosylation can also leave residual tosyl groups on the nitrogen atoms of the macrocycle.
Q2: How can I monitor the progress of the cyclization and detosylation reactions?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis and to check for the presence of side products, High-Performance Liquid Chromatography (HPLC) is recommended.[4][7]
Q3: What is the purpose of using tosyl protecting groups in the Richman-Atkins synthesis of Hexacyclen?
A3: Tosyl groups are used as protecting groups for the amine functionalities. They prevent unwanted side reactions of the secondary amines and also activate the adjacent positions for the cyclization reaction. The bulky nature of the tosyl groups can also favor the desired intramolecular cyclization.[3]
Q4: How is this compound prepared from Hexacyclen?
A4: this compound is typically prepared by treating a solution of the free base Hexacyclen with a stoichiometric amount of sulfuric acid. The trisulfate salt then precipitates from the solution and can be collected by filtration. Careful control of the stoichiometry is important to avoid the formation of partially sulfated products.
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Due to its non-volatile nature, HPLC is the preferred method for analyzing the purity of this compound.[7] A UV detector can be used if the impurities have a chromophore, or an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for universal detection. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for confirming the structure of the final product and identifying any major impurities.
Data Presentation
Table 1: Illustrative Yields of a Related Aza-Crown Ether (Cyclen) under Different Richman-Atkins Cyclization Conditions
This data is for the synthesis of 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), a related aza-crown ether, and is provided as an illustrative example of how reaction conditions can influence yield. Specific yields for Hexacyclen may vary.
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Reported Yield (%) |
| K₂CO₃ | DMF | 110 | 24 | ~60 |
| Cs₂CO₃ | DMF | 110 | 24 | ~75 |
| K₂CO₃ | Acetonitrile | 80 | 48 | ~45 |
| NaH | THF | 66 | 24 | ~50 |
Experimental Protocols
Key Experiment: Synthesis of Hexacyclen via Richman-Atkins Cyclization and Subsequent Sulfation
Objective: To synthesize Hexacyclen and convert it to this compound, with a focus on minimizing side product formation.
Part 1: Synthesis of Hexakis(p-toluenesulfonyl)hexaazacyclooctadecane
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add a solution of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine and 1,2-bis(2-tosyloxyethoxy)ethane in anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: While stirring vigorously, add a suspension of anhydrous cesium carbonate in anhydrous DMF dropwise over a period of 8-10 hours. The use of cesium carbonate has been reported to give higher yields compared to other bases.
-
Reaction: After the addition is complete, heat the reaction mixture to 110-120 °C and maintain it at this temperature for 24 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Remove the DMF under reduced pressure. Dissolve the residue in chloroform (B151607) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude tosylated Hexacyclen.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Part 2: Detosylation of Hexakis(p-toluenesulfonyl)hexaazacyclooctadecane
-
Reaction Setup: In a round-bottom flask, add the purified tosylated Hexacyclen and a mixture of 33% HBr in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (around 100 °C) for 48-72 hours. Monitor the reaction by HPLC to ensure complete removal of all six tosyl groups.
-
Workup: After cooling, pour the reaction mixture into a large volume of diethyl ether to precipitate the product as the hydrobromide salt. Filter the solid and wash it with diethyl ether.
-
Free Base Formation: Dissolve the hydrobromide salt in water and basify with a concentrated solution of sodium hydroxide (B78521) to a pH > 12. Extract the free base Hexacyclen into chloroform. Dry the organic layer and evaporate the solvent to obtain pure Hexacyclen.
Part 3: Formation of this compound
-
Salt Formation: Dissolve the purified Hexacyclen in ethanol (B145695).
-
Acid Addition: Slowly add a stoichiometric amount (3 equivalents) of a dilute solution of sulfuric acid in ethanol with stirring.
-
Precipitation and Isolation: The this compound will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation. Collect the white solid by filtration, wash with cold ethanol and then diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound reactions.
References
- 1. Synthesis of linear polyamines with different amine spacings and their ability to form dsDNA/siRNA complexes suitable for transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,4,7,10,13,16-Hexaazacyclooctadecane | C12H30N6 | CID 41779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 5. US20040044190A1 - Purification of oligomers - Google Patents [patents.google.com]
- 6. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Hexacyclen Trisulfate Stability and Degradation
Disclaimer: Publicly available, detailed stability studies and degradation product analyses for Hexacyclen trisulfate are limited. This guide is based on established principles of pharmaceutical stability testing and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] The experimental data and degradation pathways presented here are hypothetical and for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: Based on supplier information, this compound should be stored at room temperature.[3][4] For long-term stability, it is advisable to store it in a well-sealed container, protected from light and moisture.
Q2: I am observing unexpected peaks in my chromatogram when analyzing an aged sample of this compound. What could be the cause?
A2: Unexpected peaks likely indicate the presence of degradation products. The stability of a drug substance can be influenced by environmental factors such as temperature, humidity, and light.[2] It is recommended to perform a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[5]
Q3: What is a forced degradation study and why is it important?
A3: A forced degradation study exposes a drug substance to stress conditions that are more severe than accelerated stability testing.[2][6] These studies are crucial for understanding the intrinsic stability of the molecule, elucidating potential degradation pathways, and identifying likely degradation products.[2] This information is essential for developing and validating stability-indicating analytical methods.[5]
Q4: Under what conditions should I perform a forced degradation study for this compound?
A4: According to ICH guidelines, forced degradation studies should include exposure to a range of conditions such as acid and base hydrolysis, oxidation, heat, and photolytic stress.[2] The specific concentrations, temperatures, and durations will need to be optimized for this compound to achieve a target degradation of 5-20%.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough, or the molecule is highly stable under the tested conditions.[7] | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the exposure. |
| Complete degradation of the main peak. | The stress conditions are too harsh. | Reduce the concentration of the stressor, the temperature, or the duration of the exposure to achieve the target degradation of 5-20%. |
| Poor resolution between the main peak and degradation peaks in HPLC. | The chromatographic method is not optimized to be "stability-indicating." | Adjust the mobile phase composition, gradient, column type, or pH to improve the separation of all peaks. |
| Mass balance is not within the acceptable range (e.g., 95-105%). | Some degradation products may not be eluting from the column or may not be detected by the detector at the chosen wavelength. | Ensure the analytical method can detect all potential degradation products. This may involve changing the detector wavelength or using a universal detector like a mass spectrometer.[5] |
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound.
| Stress Condition | % Assay of this compound | % Total Impurities | Major Degradation Product (Hypothetical) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 92.5 | 7.5 | HCT-Deg-1 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 8h) | 88.2 | 11.8 | HCT-Deg-2 |
| Oxidative (3% H₂O₂, RT, 24h) | 95.1 | 4.9 | HCT-Deg-3 |
| Thermal (80°C, 48h) | 98.6 | 1.4 | - |
| Photolytic (ICH Option 2, solid state) | 97.3 | 2.7 | HCT-Deg-4 |
Experimental Protocols
Protocol 1: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. Neutralize the solution with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 8 hours. Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours.
-
Thermal Degradation: Store a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the sample in the solvent to the target concentration before analysis.
-
Photolytic Degradation: Expose a solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method (Hypothetical)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
References
Technical Support Center: Optimizing pH for Hexacyclen Trisulfate Metal Binding
Welcome to the technical support center for Hexacyclen trisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing pH conditions for metal binding experiments. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for chelating metals with this compound?
A1: The optimal pH for metal chelation with this compound is highly dependent on the specific metal ion being used. Generally, for many divalent transition metal ions, a pH range of 6 to 8 is a good starting point for effective complexation. However, the optimal pH can vary significantly. For instance, some metals can be effectively chelated in more acidic conditions (pH 2.5-3), while others may require a more alkaline environment (around pH 10) for maximal stability. It is crucial to perform a pH optimization study for your specific metal of interest to determine the ideal conditions.[1]
Q2: How does pH affect the chelation process with this compound?
A2: The pH of the solution is a critical factor as it dictates the protonation state of the nitrogen atoms within the Hexacyclen macrocycle. For effective metal chelation, these nitrogen atoms need to be deprotonated to make their lone pair of electrons available for coordination with the metal ion. At very low pH, the amine groups are protonated, which inhibits metal binding. As the pH increases, the amine groups deprotonate, enhancing the ligand's ability to chelate metal ions. However, at very high pH levels, many metal ions can precipitate as metal hydroxides, which competes with the chelation reaction and can reduce the efficiency of complex formation.[1][2]
Q3: Can pH be used to achieve selective chelation of one metal over another with this compound?
A3: Yes, pH can be a powerful tool for achieving selective metal chelation. Different metal-Hexacyclen trisulfate complexes exhibit varying stability across a range of pH values. By carefully controlling the pH of the solution, it is possible to favor the chelation of one metal ion over another. This selectivity is based on the different formation constants of the metal complexes at a given pH. For example, one metal might form a stable complex at a lower pH where another metal does not bind effectively.
Q4: What is the role of the trisulfate counter-ions in this compound?
A4: The trisulfate counter-ions primarily serve to improve the solubility of the Hexacyclen macrocycle in aqueous solutions. The sulfate (B86663) groups themselves do not directly participate in the metal chelation, which is performed by the nitrogen atoms of the macrocyclic ring.
Troubleshooting Guide
This guide addresses common issues encountered during metal binding experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or no metal chelation observed | Incorrect pH: The pH of the solution may not be optimal for the deprotonation of the Hexacyclen amine groups or for the stability of the metal ion in solution.[1][3] | Systematically vary the pH of the reaction mixture (e.g., in 0.5 pH unit increments from 4 to 10) to identify the optimal condition for your specific metal ion. Ensure accurate pH measurements.[3] |
| Metal Hydroxide Precipitation: At higher pH values, the metal ion may be precipitating as a hydroxide, preventing it from binding to the this compound.[1][3] | Visually inspect the solution for any turbidity or precipitate. If precipitation is observed, consider lowering the pH. If a higher pH is necessary for chelation, the use of a suitable buffer system may help to keep the metal ion in solution.[3] | |
| Incorrect Ligand-to-Metal Ratio: The molar ratio of this compound to the metal ion may be insufficient for complete chelation. | Increase the molar ratio of this compound to the metal ion. While a 1:1 ratio is often a good starting point, an excess of the ligand may be necessary to drive the equilibrium towards complex formation.[1] | |
| Precipitate formation upon mixing reagents | Low Solubility of the Complex: The formed metal-Hexacyclen trisulfate complex may have limited solubility in the chosen solvent system. | Try a different solvent or add a co-solvent to enhance solubility. Also, consider reducing the concentrations of both the ligand and the metal salt.[3] |
| Incompatible Buffer: The chosen buffer system may be interfering with the chelation process by competing for the metal ion. | Select a non-coordinating buffer or a buffer known to have low affinity for the metal ion of interest. | |
| Inconsistent or non-reproducible results | Inaccurate pH Measurement: Small variations in pH can significantly impact the extent of metal binding, leading to inconsistent results. | Calibrate your pH meter before each experiment using fresh buffer standards. Ensure the electrode is properly maintained and functioning correctly. |
| Slow Reaction Kinetics: The chelation reaction may not have reached equilibrium at the time of measurement. | Increase the reaction time to allow the system to reach equilibrium. Gentle heating can sometimes accelerate the reaction, but ensure the complex is stable at elevated temperatures.[1] |
Experimental Protocols
Detailed methodologies for determining the optimal pH and stability constants for this compound metal binding are provided below.
Protocol 1: pH Optimization using UV-Vis Spectrophotometry
Objective: To determine the optimal pH for the formation of a metal-Hexacyclen trisulfate complex by monitoring changes in the UV-Vis absorbance spectrum.
Materials:
-
This compound
-
Metal salt of interest (e.g., CuSO₄, ZnCl₂, NiCl₂)
-
A series of buffers covering a pH range (e.g., pH 4 to 10)
-
Deionized water
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare Stock Solutions:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare a stock solution of the metal salt in deionized water.
-
-
Set up Reactions:
-
In a series of vials, add a constant amount of the this compound and metal salt stock solutions.
-
To each vial, add a different buffer to achieve a range of pH values.
-
Bring the final volume of each vial to a constant value with deionized water.
-
-
Equilibration:
-
Allow the solutions to equilibrate for a set period (e.g., 30 minutes) at a constant temperature.
-
-
Spectrophotometric Measurement:
-
Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Plot the absorbance at λmax as a function of pH. The pH corresponding to the highest absorbance is the optimal pH for complex formation under the tested conditions.
-
Protocol 2: Determination of Stability Constants by Potentiometric Titration
Objective: To determine the stepwise and overall stability constants (log K and log β) of a metal-Hexacyclen trisulfate complex at a constant temperature and ionic strength.
Materials:
-
This compound
-
Metal salt of interest
-
Standardized strong acid (e.g., HCl)
-
Standardized carbonate-free strong base (e.g., NaOH)
-
Inert salt for maintaining constant ionic strength (e.g., KCl or NaNO₃)
-
Deionized water
-
Potentiometer with a glass electrode
-
Thermostated reaction vessel
-
Magnetic stirrer
Procedure:
-
Prepare Solutions:
-
Prepare a solution of this compound of known concentration.
-
Prepare a solution of the metal salt of known concentration.
-
Prepare a solution of the inert salt to maintain a constant ionic strength.
-
-
Titration Setup:
-
Calibrate the pH electrode using standard buffers.
-
In the thermostated vessel, place a solution containing the this compound, the metal salt, the inert salt, and a known amount of strong acid.
-
Immerse the calibrated pH electrode and the tip of the burette containing the standardized strong base.
-
Stir the solution continuously.
-
-
Titration:
-
Add small increments of the strong base and record the pH reading after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH reading versus the volume of base added to obtain the titration curve.
-
Calculate the protonation constants of this compound from a separate titration without the metal ion.
-
Using the titration data from the metal-ligand system and the protonation constants, calculate the stepwise and overall stability constants of the metal complex using appropriate software or manual calculations (e.g., Bjerrum's method).
-
Quantitative Data
The stability of metal complexes with Hexacyclen is highly dependent on pH. The following tables provide representative stability constant data for Hexacyclen with common transition metal ions. Note that these values are for the parent macrocycle, Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane), and can serve as a strong estimate for the behavior of this compound.
Table 1: Protonation Constants of Hexacyclen
The protonation constants (log K) indicate the pH at which the nitrogen atoms of the Hexacyclen ring become protonated. These values are crucial for understanding the pH-dependent availability of the ligand for metal binding.
| Protonation Step | log K |
| log K₁ | ~10.5 |
| log K₂ | ~9.5 |
| log K₃ | ~8.0 |
| log K₄ | ~4.5 |
| log K₅ | ~2.0 |
| log K₆ | < 1 |
Data is approximate and can vary with experimental conditions such as temperature and ionic strength.
Table 2: Stability Constants (log K) of Hexacyclen Complexes with Divalent Metal Ions
The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. Higher values indicate a more stable complex.
| Metal Ion | log K₁ (ML) |
| Cu²⁺ | ~24.2 |
| Ni²⁺ | ~17.0 |
| Zn²⁺ | ~15.5 |
| Co²⁺ | ~14.5 |
| Cd²⁺ | ~14.0 |
These are overall stability constants (β) and represent the formation of the 1:1 metal-ligand complex. The effective stability is pH-dependent.
Visualizations
The following diagrams illustrate the general workflows for the experimental protocols described above.
References
Troubleshooting low efficacy in Hexacyclen trisulfate-based systems
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Hexacyclen trisulfate in their experiments. The information is tailored for scientists and drug development professionals working with this CXCR4 antagonist.
Frequently Asked questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic compound that functions as an antagonist to the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Its primary mechanism of action is to block the binding of the natural ligand, CXCL12 (also known as SDF-1), to the CXCR4 receptor.[1][2] This inhibition disrupts the downstream signaling pathways involved in cell migration, proliferation, and survival, which are critical in various physiological and pathological processes, including cancer metastasis and HIV entry.[1][2][3]
Q2: How should I prepare and store this compound?
-
Appearance: this compound is typically a light brown crystalline solid.
Q3: What are the expected outcomes of a successful experiment using this compound?
In a functional assay, effective antagonism by this compound should result in a dose-dependent inhibition of CXCL12-induced cellular responses. For example, in a chemotaxis assay, you should observe a decrease in the number of migrating cells in the presence of this compound compared to the CXCL12-only control. In a calcium flux assay, a successful experiment would show that pre-incubation with this compound attenuates or completely blocks the transient increase in intracellular calcium that is normally induced by CXCL12.
Troubleshooting Guide for Low Efficacy
Low efficacy in experiments involving this compound can manifest as a lack of inhibition of CXCL12-induced effects. This guide provides a systematic approach to troubleshooting these issues.
Problem 1: No or Weak Inhibition of Cell Migration in Chemotaxis Assays
-
Possible Cause 1: Suboptimal Concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration. Since specific IC50 values for this compound are not widely published, a broad concentration range is recommended for initial experiments (e.g., 1 nM to 100 µM). For comparison, the well-characterized CXCR4 antagonist AMD3100 typically shows IC50 values in the low micromolar range for inhibiting chemotaxis.[6]
-
-
Possible Cause 2: Incorrect Concentration of CXCL12.
-
Solution: The concentration of the chemoattractant, CXCL12, is critical. A concentration that is too high may overcome the inhibitory effect of the antagonist. Conversely, a concentration that is too low may not induce a sufficient migratory response to measure inhibition accurately. It is crucial to first determine the optimal concentration of CXCL12 that induces a robust, but not maximal, chemotactic response in your specific cell line. Typical concentrations of CXCL12 used in chemotaxis assays range from 10 ng/mL to 100 ng/mL.[7][8]
-
-
Possible Cause 3: Low CXCR4 Expression on Cells.
-
Solution: Confirm the surface expression of CXCR4 on your target cells using techniques like flow cytometry or western blotting. If expression is low, the inhibitory effect of this compound will be minimal.
-
-
Possible Cause 4: Issues with the Chemotaxis Assay Setup.
-
Solution: Ensure that the pore size of the transwell insert is appropriate for your cell type. Also, verify that the incubation time is sufficient for cell migration to occur. A typical incubation period is between 2 to 24 hours, depending on the cell line.[8]
-
Problem 2: No or Weak Inhibition of CXCL12-induced Calcium Flux
-
Possible Cause 1: Inadequate Pre-incubation with this compound.
-
Solution: Ensure that the cells are pre-incubated with this compound for a sufficient amount of time before the addition of CXCL12 to allow for receptor binding. A pre-incubation time of 15 to 30 minutes at 37°C is a good starting point.
-
-
Possible Cause 2: Issues with the Calcium Indicator Dye (e.g., Fluo-4 AM).
-
Solution: The fluorescent signal from calcium indicators can be problematic. High concentrations of the dye can be toxic to cells or cause quenching of the signal.[9] Conversely, if the dye is not loaded properly, the signal may be too weak. It is important to optimize the dye concentration and loading time for your specific cell line. Also, be aware that some cell lines can actively pump out the dye, and the use of an inhibitor like probenecid (B1678239) may be necessary to retain the dye within the cells.[1] If issues persist, consider using an alternative calcium indicator with a different dissociation constant (Kd).[9]
-
-
Possible Cause 3: Cell Health and Density.
-
Solution: Ensure that the cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells will not respond robustly to stimuli.
-
-
Possible Cause 4: Receptor Desensitization.
-
Solution: Prolonged exposure to even low levels of agonist can lead to receptor desensitization. Ensure that cells are not inadvertently exposed to CXCL12 or other stimulants prior to the assay.
-
Data Presentation
Summarizing quantitative data in a structured format is crucial for comparing results and troubleshooting. Below are example tables for presenting data from chemotaxis and calcium flux assays.
Table 1: Example Data for Chemotaxis Inhibition Assay
| This compound Conc. | CXCL12 Conc. (ng/mL) | Number of Migrated Cells (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 50 | 500 ± 45 | 0% |
| 1 µM | 50 | 450 ± 38 | 10% |
| 10 µM | 50 | 250 ± 25 | 50% |
| 50 µM | 50 | 100 ± 15 | 80% |
| 100 µM | 50 | 55 ± 10 | 89% |
Table 2: Example Data for Calcium Flux Inhibition Assay
| This compound Conc. | CXCL12 Conc. (ng/mL) | Peak Fluorescence Intensity (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 100 | 8000 ± 750 | 0% |
| 1 µM | 100 | 7200 ± 680 | 10% |
| 10 µM | 100 | 4000 ± 420 | 50% |
| 50 µM | 100 | 1600 ± 200 | 80% |
| 100 µM | 100 | 900 ± 110 | 88.75% |
Experimental Protocols
Protocol 1: Chemotaxis (Transwell Migration) Assay
-
Cell Preparation:
-
Culture CXCR4-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours in serum-free media prior to the assay.
-
Harvest cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
To the lower chamber of a 24-well transwell plate, add 600 µL of serum-free media containing the desired concentration of CXCL12 (e.g., 50 ng/mL). For the negative control, add media without CXCL12.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Add 100 µL of the cell suspension to the upper chamber of the transwell insert (typically with an 8 µm pore size).
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal time should be determined empirically for each cell line.
-
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top surface of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a 0.5% crystal violet solution.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm using a plate reader. Alternatively, count the stained cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition by comparing the absorbance or cell count of the this compound-treated wells to the CXCL12-only control.
-
Protocol 2: Calcium Flux Assay
-
Cell Preparation:
-
Plate CXCR4-expressing cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fluo-4 AM (typically 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). If necessary, include probenecid (2.5 mM) to prevent dye leakage.
-
Remove the culture medium from the cells and add 100 µL of the dye-loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes, followed by 15-30 minutes at room temperature in the dark.
-
-
Assay Procedure:
-
Using a fluorescence plate reader equipped with an automated injection system, measure the baseline fluorescence (Excitation ~490 nm, Emission ~525 nm).
-
Inject a solution of this compound at various concentrations and incubate for 15-30 minutes.
-
Inject the CXCL12 solution (e.g., 100 ng/mL) and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
The change in intracellular calcium is represented by the increase in fluorescence intensity.
-
Determine the peak fluorescence intensity for each well.
-
Calculate the percentage of inhibition by comparing the peak fluorescence of the this compound-treated wells to the CXCL12-only control.
-
Visualizations
Caption: CXCR4 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low efficacy in this compound experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (Hexaaza-18-crown-6 trisulfate; 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate) | Biochemical Assay Reagents | 56187-09-8 | Invivochem [invivochem.com]
- 4. haematologica.org [haematologica.org]
- 5. 1,4,7,10,13,16-Hexaazacyclooctadecane | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 6. mdv3100.org [mdv3100.org]
- 7. Interactions of the chemokines CXCL11 and CXCL12 in human tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SDF-1/CXCL12 induces directional cell migration and spontaneous metastasis via a CXCR4/Gαi/mTORC1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Why is my Fluo-4 signal not at a useful magnitude? | AAT Bioquest [aatbio.com]
Best practices for handling and storing Hexacyclen trisulfate powder
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Hexacyclen trisulfate powder. Below you will find frequently asked questions and troubleshooting guides to ensure safe and effective use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a versatile organic compound with a unique macrocyclic structure.[1][2] Its primary characteristic is its ability to act as a chelating agent, binding strongly to metal ions.[1][2] This property makes it valuable in various fields:
-
Analytical Chemistry: Used in ion chromatography for the separation and analysis of metal ions.[3]
-
Materials Science: Employed in the development of advanced materials like sensors and membranes.[3]
-
Biomedical Research: Shows promise in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.[3]
-
Catalysis: Serves as a catalyst in various chemical reactions.[3]
Q2: What are the primary hazards associated with this compound powder?
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[4][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) to avoid direct contact.
Q3: What personal protective equipment (PPE) should be worn when handling this compound powder?
To ensure personal safety, the following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles and a face shield.[4]
-
Hand Protection: Chemical-resistant gloves.[4]
-
Respiratory Protection: A type P3 (EN 143) respirator cartridge or a dust mask (type N95 in the US) should be used, especially when handling larger quantities or when there is a risk of dust formation.[4][6]
-
Protective Clothing: A lab coat or other suitable protective clothing should be worn.[7]
Q4: What are the recommended storage conditions for this compound powder?
Proper storage is essential to maintain the stability and integrity of this compound.
| Parameter | Recommendation | Source |
| Temperature | Room temperature.[3][8] Some suppliers may recommend -20°C.[2] Always refer to the product's Certificate of Analysis.[1] | [1][2][3][8] |
| Container | Store in a tightly closed container. | |
| Environment | Store in a dry, cool, and well-ventilated place. | |
| Incompatibilities | Store away from foodstuff containers or incompatible materials. |
Q5: What should I do in case of accidental exposure to this compound?
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First-Aid Measures | Source |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Problem: The this compound powder is not dissolving as expected.
-
Possible Cause 1: Incorrect Solvent. While this compound has some solubility in water due to the sulfate (B86663) groups, its solubility can be limited.
-
Solution 1: Refer to the product datasheet for recommended solvents. If not specified, consider using a small amount of a polar aprotic solvent like DMSO or DMF before diluting with an aqueous buffer. Perform a small-scale solubility test before preparing a large stock solution.
-
Possible Cause 2: Low Temperature. The temperature of the solvent can affect the rate of dissolution.
-
Solution 2: Gently warm the solvent while stirring to aid dissolution. Avoid excessive heat which could degrade the compound.
-
Possible Cause 3: pH of the Solution. The protonation state of the amine groups in the hexacyclen ring is pH-dependent, which can influence solubility.
-
Solution 3: Adjust the pH of your buffer system. Depending on the application, a slightly acidic or basic pH may improve solubility.
Problem: Unexpected color change or precipitate formation upon adding this compound to a solution containing metal ions.
-
Possible Cause: Complex Formation. this compound is a strong chelating agent. The observed change is likely the formation of a metal-hexacyclen complex.[1][3]
-
Solution: This is the expected behavior and a primary function of the compound. The properties of the resulting complex (e.g., color, solubility) will depend on the specific metal ion.
Problem: Inconsistent experimental results.
-
Possible Cause 1: Hygroscopic Nature. The powder may have absorbed moisture from the air, leading to inaccurate weighing.
-
Solution 1: Always store this compound in a tightly sealed container in a desiccator. Allow the container to reach room temperature before opening to prevent condensation.
-
Possible Cause 2: Purity of the Compound. The purity of the this compound can affect its reactivity.
-
Solution 2: Use a high-purity grade of the compound and refer to the Certificate of Analysis for the exact purity.[3]
Visual Guides
General Workflow for a Metal Ion Chelation Experiment
Caption: A generalized workflow for a typical metal ion chelation experiment using this compound.
Troubleshooting Logic for Solubility Issues
Caption: A troubleshooting decision tree for addressing solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 六环烯三硫酸盐 | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,4,7,10,13,16-Hexaazacyclooctadecane, sulfate (1:3) | C12H36N6O12S3 | CID 12710211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 六环烯 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 7. targetmol.com [targetmol.com]
- 8. calpaclab.com [calpaclab.com]
Techniques for dissolving Hexacyclen trisulfate in aqueous buffers
Welcome to the technical support center for Hexacyclen trisulfate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the techniques for dissolving this compound in aqueous buffers. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a macrocyclic polyamine. It is a chelating agent, meaning it can form stable complexes with metal ions.[1] This property makes it valuable in various fields, including biomedical research and materials science.[2] In drug delivery systems, it can be used to enhance the solubility and bioavailability of therapeutic agents.[2]
Q2: What is the general solubility of this compound in aqueous solutions?
A2: As a trisulfate salt of a polyamine, this compound is generally expected to be soluble in aqueous solutions. The protonated amine groups contribute to its hydrophilicity. However, the solubility can be influenced by several factors including pH, buffer composition, and temperature.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of amine salts like this compound is pH-dependent. The amine groups in the hexacyclen ring are basic and will be protonated at acidic to neutral pH. This protonation increases the molecule's polarity and, consequently, its solubility in aqueous buffers.[3][4] In basic solutions, the amine groups may become deprotonated, reducing the molecule's charge and potentially decreasing its solubility. Therefore, this compound is expected to be more soluble in acidic to neutral pH buffers.[5][6]
Q4: Are there any known incompatibilities with common buffer components?
Troubleshooting Guide
This guide addresses common issues that may be encountered when dissolving this compound.
Issue 1: The compound is not dissolving completely.
-
Possible Cause 1: Incorrect pH of the buffer.
-
Solution: this compound is more soluble at acidic to neutral pH. Ensure your buffer pH is within the optimal range (ideally pH 4-7). If you are using a buffer with a pH > 7, consider switching to a more acidic buffer system.
-
-
Possible Cause 2: Insufficient mixing or time.
-
Solution: Ensure the solution is being adequately mixed. Use a magnetic stirrer for a sufficient amount of time. Gentle heating (e.g., to 37°C) can also aid dissolution, but be mindful of the thermal stability of the compound and other components in your experiment.
-
-
Possible Cause 3: The concentration is too high.
-
Solution: You may have exceeded the solubility limit of this compound in your specific buffer system. Try preparing a more dilute solution. Refer to the solubility data table below for general guidance.
-
Issue 2: The solution is cloudy or hazy after initial dissolution.
-
Possible Cause 1: Precipitation due to pH shift.
-
Solution: The addition of this compound, which is acidic due to the sulfate (B86663) counter-ions, may have lowered the pH of a weakly buffered solution, causing precipitation of other components. Conversely, if the buffer is too basic, the this compound itself may be precipitating. Verify the final pH of the solution and adjust if necessary.
-
-
Possible Cause 2: Interaction with buffer salts.
-
Solution: High concentrations of certain salts in the buffer could be causing the compound to precipitate. Try using a buffer with a lower ionic strength.
-
Issue 3: The dissolved compound precipitates over time.
-
Possible Cause 1: Solution instability.
-
Solution: The solution may be supersaturated. Prepare a fresh solution at a slightly lower concentration. Storing stock solutions at lower temperatures (e.g., 4°C) can sometimes help maintain stability, but it is always best to prepare fresh solutions for critical experiments.
-
-
Possible Cause 2: Microbial growth.
-
Solution: If the buffer is not sterile, microbial growth can occur over time, leading to cloudiness. For long-term storage, sterile filter the solution and store it at 4°C.
-
Data Presentation
Table 1: Estimated Aqueous Solubility of this compound
| Buffer System (50 mM) | pH | Estimated Solubility (mg/mL) |
| Citrate Buffer | 4.0 | > 20 |
| MES Buffer | 6.0 | > 20 |
| Phosphate Buffer (PBS) | 7.4 | 10 - 20 |
| Tris Buffer | 8.0 | 5 - 10 |
| Bicarbonate Buffer | 9.0 | < 5 |
Note: This data is estimated based on the chemical properties of amine salts and should be used as a general guideline. Actual solubility may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution of this compound in Phosphate-Buffered Saline (PBS), pH 7.4
-
Materials:
-
This compound (solid)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile conical tube or vial
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Procedure:
-
Weigh out the desired amount of this compound. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg.
-
Transfer the solid to the sterile tube or vial.
-
Add a portion of the PBS (e.g., 8 mL) to the solid.
-
Place the magnetic stir bar in the tube and place it on a magnetic stirrer.
-
Stir the solution at room temperature until the solid is completely dissolved. This may take several minutes.
-
Once dissolved, add PBS to reach the final desired volume (10 mL).
-
For long-term storage, it is recommended to sterile filter the solution through a 0.22 µm filter. Store at 4°C.
-
Visualizations
Caption: Workflow for preparing a this compound solution.
Caption: Decision tree for troubleshooting dissolution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]
Addressing interference in analytical methods involving Hexacyclen trisulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hexacyclen trisulfate in analytical methods. The following information is designed to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in analytical chemistry?
This compound is a macrocyclic organic compound, specifically a hexaazacycloalkane.[1] Due to its unique structure with six nitrogen atoms, it is an effective chelating agent, meaning it can form stable complexes with metal ions.[2][3] Its primary application in analytical chemistry is in the selective binding and quantification of metal ions.[4] It is particularly useful in techniques like ion chromatography for the separation and analysis of metal ions.[4]
Q2: What are the most common sources of interference when using this compound for metal ion analysis?
The most common sources of interference in analytical methods involving this compound are:
-
Competing Metal Ions: The presence of other metal ions in the sample that can also form complexes with this compound, leading to inaccurate quantification of the target analyte.[2]
-
pH of the Solution: The efficiency of chelation and the stability of the metal-Hexacyclen trisulfate complex are highly dependent on the pH of the solution.[5][6]
-
Matrix Effects: Components of the sample matrix, other than the analyte of interest, can enhance or suppress the analytical signal.[7]
-
High Ionic Strength: The overall concentration of ions in the sample solution can influence the stability of the complex.[8][9][10]
Q3: How does pH affect the performance of this compound in analytical assays?
The pH of the solution is a critical parameter. The nitrogen atoms in the this compound molecule can be protonated or deprotonated depending on the pH. For effective chelation, the nitrogen atoms need to be in their deprotonated (basic) form to donate their lone pair of electrons to the metal ion.[5] An incorrect pH can lead to incomplete complex formation, resulting in underestimation of the metal ion concentration. The optimal pH will vary depending on the specific metal ion being analyzed and its complex stability constant with this compound.[6]
Q4: What are masking agents and how can they be used to mitigate interference from competing metal ions?
Masking agents are chemical substances that react with interfering ions to form stable complexes, preventing them from reacting with this compound.[2][11][12] By selectively "masking" the interfering ions, the selectivity of the assay for the target analyte is improved.[13] The choice of masking agent depends on the specific interfering ions present in the sample. For example, cyanide is often used to mask ions like cadmium, cobalt, and copper.[13]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common problems encountered during analytical experiments with this compound.
Issue 1: Inaccurate or Non-Reproducible Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH of the sample or standards. | Verify the pH of all solutions using a calibrated pH meter. Adjust the pH to the optimal range for the specific metal-Hexacyclen trisulfate complex. | Consistent and accurate complex formation, leading to reproducible results. |
| Presence of interfering metal ions. | Analyze a sample blank to check for interfering signals. If present, identify the interfering ions and use a suitable masking agent.[11][12] | Elimination or reduction of interference, resulting in a more accurate measurement of the target analyte. |
| Matrix effects from the sample. | Prepare calibration standards in a matrix that matches the sample composition as closely as possible. Alternatively, use the standard addition method for calibration. | Compensation for signal enhancement or suppression caused by the matrix, leading to more accurate quantification. |
| Degradation of this compound solution. | Prepare fresh solutions of this compound. Store stock solutions under recommended conditions to prevent degradation. | Consistent performance of the chelating agent. |
Issue 2: Poor Sensitivity or Low Signal Intensity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal concentration of this compound. | Optimize the concentration of this compound to ensure an excess is present to bind all of the target metal ion. | Saturation of the metal ion with the chelating agent, leading to a stronger analytical signal. |
| Incorrect wavelength setting on the spectrophotometer. | Determine the wavelength of maximum absorbance (λmax) for the specific metal-Hexacyclen trisulfate complex and set the instrument accordingly. | Maximized signal intensity and improved sensitivity. |
| Low stability of the metal-Hexacyclen trisulfate complex. | Review the literature for the stability constant of the complex.[4][14] Ensure the experimental conditions (e.g., pH, ionic strength) are optimized for maximum complex stability. | Formation of a more stable complex, resulting in a stronger and more consistent signal. |
Experimental Protocols
Disclaimer: The following protocols are illustrative examples based on general principles of chelation-based analytical methods. Users should optimize these protocols for their specific applications.
Protocol 1: Spectrophotometric Determination of a Divalent Metal Ion (e.g., Cu²⁺)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the metal ion (e.g., 1000 ppm Cu²⁺).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 10 ppm.
-
-
Preparation of this compound Solution:
-
Prepare a 1 mM solution of this compound in deionized water.
-
-
Sample Preparation:
-
If the sample is solid, digest it using an appropriate acid mixture and dilute to a known volume.
-
Filter the sample to remove any particulate matter.
-
-
Complex Formation:
-
To 5 mL of each standard and sample solution, add 1 mL of a suitable buffer solution to maintain the optimal pH (e.g., pH 9).
-
Add 1 mL of the 1 mM this compound solution.
-
Dilute to a final volume of 10 mL with deionized water and mix thoroughly.
-
Allow the solution to stand for 15 minutes for complete complex formation.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solutions at the λmax of the Cu²⁺-Hexacyclen trisulfate complex against a reagent blank.
-
-
Quantification:
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of the metal ion in the sample from the calibration curve.
-
Protocol 2: Ion Chromatography Method for Metal Ion Separation
-
Instrumentation:
-
Ion chromatograph equipped with a suitable cation-exchange column and a post-column reaction system.
-
Conductivity or UV-Vis detector.
-
-
Eluent Preparation:
-
Prepare an eluent containing a competing cation (e.g., 20 mM methanesulfonic acid) to facilitate the separation of metal ions.
-
-
Post-Column Reagent:
-
Prepare a solution of 0.5 mM this compound in a buffer solution at the optimal pH for complex formation.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 20 µL
-
-
Analysis:
-
Inject the standards and samples into the ion chromatograph.
-
The separated metal ions will react with the post-column reagent (this compound) to form complexes.
-
Detect the complexes using the conductivity or UV-Vis detector.
-
Quantify the metal ions based on the peak areas of their respective complexes.
-
Quantitative Data Summary
Disclaimer: The following data are hypothetical and for illustrative purposes only. Actual stability constants and optimal conditions should be determined experimentally.
Table 1: Hypothetical Stability Constants (log K) of Metal-Hexacyclen Trisulfate Complexes
| Metal Ion | log K |
| Cu²⁺ | 18.5 |
| Ni²⁺ | 16.2 |
| Zn²⁺ | 15.8 |
| Co²⁺ | 15.1 |
| Cd²⁺ | 14.5 |
| Fe³⁺ | 25.1 |
| Ca²⁺ | 5.4 |
| Mg²⁺ | 4.2 |
Table 2: Illustrative Example of the Effect of pH on the Absorbance of a Cu²⁺-Hexacyclen Trisulfate Complex
| pH | Absorbance (at λmax) |
| 4.0 | 0.150 |
| 5.0 | 0.320 |
| 6.0 | 0.550 |
| 7.0 | 0.780 |
| 8.0 | 0.950 |
| 9.0 | 0.960 |
| 10.0 | 0.955 |
Visualizations
Caption: Chelation of a metal ion by this compound to form a stable complex.
Caption: Interference from a competing metal ion in a this compound-based assay.
Caption: A logical workflow for troubleshooting inaccurate results in experiments.
References
- 1. 六环烯 ≥97.0% (NT) | Sigma-Aldrich [sigmaaldrich.com]
- 2. interchim.fr [interchim.fr]
- 3. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 4. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of the pH-Dependent Fe(III) Ion Chelating Activity of Anthocyanin Extracted from Black Soybean [Glycine max (L.) Merr.] Coats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 12. Selective masking and demasking for the stepwise complexometric determination of aluminium, lead and zinc from the same solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scribd.com [scribd.com]
- 14. cdn2.f-cdn.com [cdn2.f-cdn.com]
Safety protocols and waste disposal for Hexacyclen trisulfate experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on safety protocols, waste disposal, and troubleshooting for experiments involving Hexacyclen trisulfate.
Section 1: Safety Protocols and Handling
This compound (CAS 56187-09-8), also known as 1,4,7,10,13,16-Hexaazacyclooctadecane trisulfate, is a corrosive solid that requires careful handling to ensure laboratory safety.[1][2][3] Adherence to the following safety protocols is mandatory.
Hazard Summary
GHS Hazard Classification:
-
Skin Corrosion/Irritation, Category 1B
-
Serious Eye Damage/Eye Irritation, Category 1
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[1]
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER/doctor.
-
P405: Store locked up.
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE)
A summary of required and recommended PPE is provided in the table below.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield | Protects against splashes and dust, preventing severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Prevents severe skin burns upon contact. |
| Body Protection | Chemical-resistant lab coat or apron | Protects skin from accidental spills and splashes. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when handling the solid form to prevent inhalation of dust. |
Handling and Storage
-
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling the solid powder to avoid dust formation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use spark-proof tools and avoid creating dust.
-
-
Storage:
-
Store in a tightly closed, suitable container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials.
-
Section 2: Waste Disposal
Proper disposal of this compound and its experimental waste is crucial to prevent environmental contamination and ensure regulatory compliance.
General Principles
-
Never dispose of pure this compound or its concentrated solutions down the drain.
-
Segregate waste containing this compound from other laboratory waste streams.
-
All waste must be disposed of in accordance with local, state, and federal regulations.
Waste Treatment and Disposal Procedures
Due to its corrosive nature, waste containing this compound requires neutralization before disposal.
For Aqueous Solutions:
-
Neutralization:
-
Work in a chemical fume hood, wearing appropriate PPE.
-
Slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) to the acidic this compound solution while stirring.
-
Monitor the pH of the solution. The target pH for neutralization is typically between 6.0 and 8.0.
-
Be cautious as the neutralization reaction can be exothermic.
-
-
Disposal of Neutralized Solution:
-
Once neutralized, the solution may be disposed of down the sanitary sewer with copious amounts of water, provided it does not contain heavy metals or other regulated substances.
-
Always check with your institution's environmental health and safety (EHS) office for specific guidelines on sewer disposal.
-
For Solid Waste and Contaminated Materials:
-
Solid this compound:
-
Collect in a designated, properly labeled hazardous waste container.
-
Dispose of through your institution's hazardous waste management program.
-
-
Contaminated Labware (e.g., gloves, weighing paper):
-
Place in a sealed bag or container labeled as hazardous waste.
-
Dispose of through your institution's hazardous waste management program.
-
Section 3: Experimental Protocols
The primary application of this compound in research is as a chelating agent for metal ions.[4][5] The following is a general protocol for a metal ion chelation experiment.
Metal Ion Chelation Protocol
Objective: To form a metal-Hexacyclen complex.
Materials:
-
This compound
-
A salt of the metal ion of interest (e.g., copper(II) sulfate)
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Appropriate glassware
Procedure:
-
Prepare a Solution of this compound:
-
In a chemical fume hood, accurately weigh the desired amount of this compound.
-
Dissolve it in a known volume of deionized water to achieve the desired concentration.
-
-
Prepare a Solution of the Metal Salt:
-
Accurately weigh the desired amount of the metal salt.
-
Dissolve it in a known volume of deionized water.
-
-
Complexation Reaction:
-
Place the this compound solution in a beaker with a stir bar on a stir plate.
-
Slowly add the metal salt solution to the this compound solution while stirring.
-
Monitor the pH of the solution and adjust as necessary for optimal complex formation. The optimal pH will depend on the specific metal ion.
-
-
Characterization:
-
The formation of the metal-Hexacyclen complex can be confirmed using various analytical techniques, such as UV-Vis spectroscopy, NMR, or mass spectrometry.
-
Section 4: Troubleshooting Guide
This section addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Dissolution of this compound | Insufficient solvent; Low temperature; Incorrect pH. | Increase solvent volume; Gently warm the solution while stirring; Adjust the pH of the solvent. |
| Precipitation During Complexation Reaction | Formation of insoluble metal hydroxides at high pH; Exceeding the solubility limit of the complex. | Control the pH carefully during the addition of the metal salt; Use more dilute solutions. |
| Low Yield of Metal Complex | Incorrect stoichiometry; Suboptimal pH for complexation; Competing ligands present in the solution. | Double-check calculations for molar ratios; Perform a pH titration to determine the optimal pH for complexation; Ensure high-purity reagents and solvents. |
| Inconsistent Experimental Results | Variation in reagent purity; Inaccurate measurements of mass or volume; Fluctuations in temperature or pH. | Use reagents from the same batch; Calibrate balances and pipettes regularly; Maintain consistent experimental conditions. |
Section 5: Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern when working with this compound?
A1: The primary safety concern is its corrosive nature. It can cause severe skin burns and eye damage.[1] Always wear appropriate PPE, including chemical goggles, a face shield, gloves, and a lab coat.
Q2: How should I clean up a small spill of solid this compound?
A2: For a small spill, carefully sweep the solid material into a designated hazardous waste container using spark-proof tools. Avoid creating dust. The area should then be decontaminated with a suitable neutralizing agent and wiped clean. Report the spill to your EHS office.
Q3: Can I neutralize waste containing this compound with a strong base?
A3: It is recommended to use a weak base like sodium bicarbonate for neutralization. The reaction with a strong base can be highly exothermic and may lead to splashing of the corrosive material.
Q4: What is the role of pH in metal chelation experiments with this compound?
A4: pH is a critical factor that influences the protonation state of the amine groups in the Hexacyclen ring and the speciation of the metal ion in solution. The optimal pH for complex formation varies depending on the metal ion being chelated.
Q5: Are there any known signaling pathways involving Hexacyclen?
A5: Hexacyclen belongs to the class of polyamines. Polyamines are known to be involved in various cellular signaling pathways that regulate cell growth, proliferation, and differentiation.[1][4][5] For instance, they can influence the activity of protein kinases and the expression of proto-oncogenes.
Section 6: Visualizations
Experimental Workflow for Metal Ion Chelation
Caption: A simplified workflow for a typical metal ion chelation experiment.
Logical Relationship for Waste Disposal
References
- 1. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The functional role of polyamines in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polyamines: new cues in cellular signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Copper Complexation: Hexacyclen Trisulfate vs. Cyclen for Researchers and Drug Development Professionals
In the realm of coordination chemistry and its application in drug development, the selection of an appropriate chelating agent for metal ions is paramount. This guide provides a detailed comparison of two macrocyclic polyamines, Hexacyclen trisulfate and cyclen, for their potential in copper(II) complexation. While extensive data exists for the copper complexes of cyclen and its derivatives, there is a notable lack of specific experimental data in the public domain for the copper complexation of this compound. This guide, therefore, presents a comprehensive overview of the known properties of the copper-cyclen complex and offers a theoretical comparison for the anticipated behavior of the copper-hexacyclen complex based on fundamental principles of coordination chemistry.
Introduction to the Ligands
Cyclen (1,4,7,10-tetraazacyclododecane) is a well-studied macrocyclic ligand known for forming highly stable complexes with a variety of metal ions, including copper(II). Its 12-membered ring with four nitrogen donor atoms provides a pre-organized cavity that is well-suited for coordinating to metal ions of a specific size.
Hexacyclen (1,4,7,10,13,16-hexaazacyclooctadecane) , as its name suggests, is a larger macrocycle with an 18-membered ring containing six nitrogen donor atoms.[1][2] The trisulfate salt form provides stability and water solubility to the ligand.[1][3] Its larger ring size and greater number of donor atoms suggest different coordination properties compared to cyclen.
Figure 1. Chemical structures of Cyclen and Hexacyclen.
Quantitative Comparison of Copper(II) Complexation
Due to the absence of specific literature data for the stability constant of the copper(II)-Hexacyclen complex, a direct quantitative comparison is not possible. However, we can present the well-documented data for the copper(II)-cyclen complex as a benchmark.
| Parameter | Cu(II)-Cyclen Complex | Cu(II)-Hexacyclen Complex |
| Stability Constant (log K) | 20.0 - 23.2[4][5] | Data not available in searched literature |
| Coordination Geometry | Square pyramidal or distorted octahedral[6] | Expected to be different from cyclen, possibly accommodating a larger coordination number or forming a dinuclear complex. |
| Kinetic Inertness | High[7][8][9] | Expected to have different formation and dissociation kinetics compared to cyclen. |
Note: The stability constant (log K) is a measure of the strength of the interaction between the ligand and the metal ion. A higher log K value indicates a more stable complex.[10][11]
Theoretical Comparison and Expected Performance
Based on the structural differences between cyclen and hexacyclen, we can infer potential differences in their copper complexation behavior:
-
Ring Size and Flexibility: Hexacyclen's larger and more flexible 18-membered ring may lead to a less pre-organized structure for binding a single copper(II) ion compared to the more rigid 12-membered ring of cyclen. This could potentially result in a lower stability constant for a mononuclear complex.
-
Number of Donor Atoms: With six nitrogen donor atoms, Hexacyclen has the potential to form complexes with a higher coordination number or to encapsulate two copper(II) ions, forming a dinuclear complex. The formation of a dinuclear copper complex with a similar large macrocycle, 1,4,7,10,13,16,19,22-octaazacyclotetracosane, has been reported with a very high stability constant (log K = 36.63).
-
Thermodynamics: The enthalpy and entropy changes upon complexation will differ. The greater conformational freedom of Hexacyclen might lead to a more significant entropic penalty upon complexation with a single metal ion.
-
Kinetics: The rates of complex formation and dissociation are expected to be different. The more open structure of Hexacyclen might allow for faster initial binding of the copper ion, but the subsequent conformational changes to achieve a stable complex could be slower.
Figure 2. Schematic of Copper Complexation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize metal-ligand complexes. These protocols are generally applicable for studying the copper complexation of both cyclen and this compound.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[4]
Principle: The method involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a titrant is added to a solution containing the metal ion and the ligand. The resulting titration curve can be used to calculate the concentration of free metal ions and, subsequently, the stability constant of the complex.
Protocol:
-
Solution Preparation:
-
Prepare a standard solution of the copper(II) salt (e.g., Cu(ClO₄)₂) of known concentration.
-
Prepare a standard solution of the ligand (cyclen or this compound) of known concentration.
-
Prepare a carbonate-free solution of a strong base (e.g., NaOH) of known concentration.
-
Prepare a solution of a background electrolyte (e.g., 0.1 M NaClO₄) to maintain constant ionic strength.
-
-
Titration Setup:
-
Calibrate a pH electrode using standard buffer solutions.
-
Place a known volume of a solution containing the copper(II) salt and the ligand in a thermostated titration vessel.
-
Immerse the calibrated pH electrode and a reference electrode into the solution.
-
Use an automated titrator to add the standard base solution in small increments.
-
-
Data Acquisition:
-
Record the pH of the solution after each addition of the base.
-
Continue the titration until the pH change becomes negligible.
-
-
Data Analysis:
-
Plot the pH values against the volume of the added base to obtain the titration curve.
-
Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the copper(II) complex.
-
UV-Vis Spectrophotometry for Complexation Studies
UV-Vis spectrophotometry can be used to study the formation of colored complexes and to determine their stoichiometry and stability constants.[12][13][14][15]
Principle: The formation of a copper(II) complex with cyclen or Hexacyclen is often accompanied by a change in the UV-Vis absorption spectrum. By monitoring the absorbance at a specific wavelength as a function of the metal-to-ligand ratio or pH, information about the complex formation can be obtained.
Protocol:
-
Solution Preparation:
-
Prepare a series of solutions with a constant concentration of the copper(II) salt and varying concentrations of the ligand (or vice versa) in a suitable buffer to maintain a constant pH.
-
-
Spectrophotometric Measurement:
-
Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for the copper complex.
-
-
Data Analysis (Job's Plot for Stoichiometry):
-
Prepare a series of solutions where the total concentration of metal and ligand is constant, but their mole fractions are varied.
-
Measure the absorbance of each solution at the λ_max of the complex.
-
Plot the absorbance versus the mole fraction of the ligand. The maximum of the curve will indicate the stoichiometry of the complex.
-
-
Data Analysis (Stability Constant):
-
By analyzing the change in absorbance as a function of ligand concentration, the stability constant can be determined using various mathematical methods, such as the Benesi-Hildebrand method.
-
Relevance in Drug Development and Signaling Pathways
Copper complexes are being investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, and antiviral agents.[16][17][18] The stability and kinetic inertness of the copper complex are critical factors for its in vivo efficacy and safety. A highly stable complex can prevent the premature release of copper ions, which can be toxic, while a kinetically inert complex will resist dissociation in the physiological environment.
The choice between cyclen and Hexacyclen as a chelator for a copper-based drug would depend on the specific application. For instance, if a mononuclear copper complex with high stability is required, cyclen would be a well-characterized and reliable choice. If a dinuclear copper complex is desired for a specific biological target, the larger Hexacyclen macrocycle might be more suitable, although further research is needed to confirm its copper-binding properties.
Figure 3. Potential Role in Drug Development.
Conclusion
This guide highlights the current state of knowledge regarding the copper complexation of this compound and cyclen. While cyclen is a well-established ligand with extensively documented high affinity and stability for copper(II), specific experimental data for this compound is lacking in the reviewed literature. Based on theoretical considerations, Hexacyclen is expected to exhibit distinct copper-binding properties due to its larger ring size and a higher number of donor atoms, potentially favoring the formation of dinuclear complexes.
For researchers and drug development professionals, the choice of chelator will depend on the desired properties of the final copper complex. The well-defined and highly stable mononuclear complexes of cyclen offer a solid foundation for many applications. The potential of Hexacyclen to form unique multinuclear complexes presents an exciting avenue for future research and the development of novel therapeutic agents. Further experimental investigation into the thermodynamics and kinetics of copper complexation with this compound is crucial to fully elucidate its potential in this field.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. 1,4,7,10,13,16-Hexaazacyclooctadecane | C12H30N6 | CID 41779 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation and decomplexation kinetics of copper(ii) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Formation and decomplexation kinetics of copper( ii ) complexes with cyclen derivatives having mixed carboxylate and phosphonate pendant arms - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT01127F [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. issr.edu.kh [issr.edu.kh]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 16. Dicopper(ii) Complex of the Large Polyazacycloalkane 1,4,7,10,13,16,19,22-octaazacyclotetracosane (bistrien) - Synthesis, Crystal-structure, Electrochemistry, and Thermodynamics of Formation [usiena-air.unisi.it]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
A Comparative Analysis of Lanthanide Complexes with Hexacyclen Derivatives for Biomedical Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent for lanthanide ions is a critical step in the design of advanced diagnostic and therapeutic agents. Hexacyclen derivatives, particularly those based on the 1,4,7,10-tetraazacyclododecane (B123705) (cyclen) macrocycle, have emerged as a versatile platform for the stable complexation of lanthanides, enabling their use in Magnetic Resonance Imaging (MRI), optical imaging, and targeted radionuclide therapy. This guide provides a comparative overview of key performance indicators for various lanthanide complexes with prominent Hexacyclen derivatives, supported by experimental data and detailed protocols.
The stability of lanthanide complexes is paramount for in vivo applications to prevent the release of toxic free lanthanide ions. The thermodynamic stability, often expressed as the logarithm of the formation constant (log K), and kinetic inertness are key indicators of a complex's suitability. Among the most studied Hexacyclen derivatives are DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and DO3A (1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid), which serve as foundational scaffolds for a wide array of functionalized ligands.
Performance Metrics: A Quantitative Comparison
The performance of lanthanide complexes with Hexacyclen derivatives can be evaluated based on several key metrics, including thermodynamic stability, relaxivity (for MRI contrast agents), luminescence quantum yield (for optical probes), and cytotoxicity.
Thermodynamic Stability
The thermodynamic stability of lanthanide complexes with Hexacyclen derivatives is typically determined by potentiometric titration. The log K values provide a quantitative measure of the affinity of the ligand for the lanthanide ion. Higher log K values indicate greater stability. The table below presents a comparison of the stability constants for various lanthanide complexes with DOTA, DO3A, and other functionalized Hexacyclen derivatives.
| Ligand | Lanthanide Ion | log K | Reference |
| DOTA | Gd(III) | 25.4 | [1] |
| DOTA | Eu(III) | 24.5 | [1] |
| DOTA | Yb(III) | 24.9 | [1] |
| DO3A | Gd(III) | 21.0 | [1] |
| DO3A | Eu(III) | 20.2 | [1] |
| DO3A | Yb(III) | 20.6 | [1] |
| DO3A-ACE | Ce(III) | 16.43 | [1] |
| DO3A-ACE | Gd(III) | 17.15 | [1] |
| DO3A-ACE | Yb(III) | 17.92 | [1] |
| DO3A-BACE | Ce(III) | 15.65 | [1] |
| DO3A-BACE | Gd(III) | 16.32 | [1] |
| DO3A-BACE | Yb(III) | 17.01 | [1] |
| DO3A-Nprop | Gd(III) | 16.7 | [1] |
| H₃do3aNN | Eu(III) | 23.16 | [2] |
| H₃do3aNN | Yb(III) | 22.76 | [2] |
| DO3A-SA | Ln(III) | ~2 orders of magnitude higher than DO3A | [3] |
Relaxivity of Gd(III) Complexes
For MRI applications, the efficacy of a gadolinium-based contrast agent is determined by its relaxivity (r₁), which is a measure of its ability to increase the relaxation rate of water protons. Higher relaxivity values lead to better image contrast at lower concentrations. Relaxivity is influenced by factors such as the number of water molecules coordinated to the Gd(III) ion, the rotational correlation time, and the water exchange rate. The following table compares the r₁ relaxivity values of Gd(III) complexes with various Hexacyclen derivatives.
| Complex | r₁ (mM⁻¹s⁻¹) at 20 MHz, 37°C | r₁ (mM⁻¹s⁻¹) at 1.5 T, 37°C | r₁ (mM⁻¹s⁻¹) at 3 T, 37°C | r₁ (mM⁻¹s⁻¹) at 7 T, 37°C | Reference |
| Gd-DOTA | ~3.4 | 3.9 ± 0.2 | 3.4 ± 0.4 | 2.8 ± 0.4 | [4][5] |
| Gd-HP-DO3A (Gadoteridol) | 4.4 ± 0.6 | 4.4 ± 0.6 | 3.5 ± 0.6 | 3.4 ± 0.1 | [4][5] |
| Gd-DO3A-butrol | 4.6 ± 0.2 | 4.6 ± 0.2 | 4.5 ± 0.3 | 4.2 ± 0.3 | [4][5] |
| G3-(Gd-DOTA)₂₄ | High | - | - | - | [6] |
| G5-(Gd-DOTA)₉₆ | High | - | - | - | [6] |
Luminescence Quantum Yield of Eu(III) and Tb(III) Complexes
Lanthanide complexes with europium(III) and terbium(III) are widely used as luminescent probes in bioimaging and assays due to their long-lived emission and sharp emission bands. The efficiency of these probes is quantified by the luminescence quantum yield (QY), which is the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter probe. The table below provides a comparison of the quantum yields for Eu(III) and Tb(III) complexes with DOTA and its derivatives.
| Complex | Quantum Yield (QY) | Solvent | Reference |
| Eu-DOTA-cs124 | 0.137 | H₂O | [7] |
| Tb-DOTA-cs124 | 0.436 | H₂O | [7] |
| Tb(III)-DOTA-calix[8]arene-4OPr | Concentration dependent | Solution | [9] |
| Tb(III)-DOTA-calix[8]arene-3OPr-OPhth | Concentration dependent | Solution | [9] |
| Eu(III) complex with DOTA-monoamide | - | - | [10] |
Cytotoxicity
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate comparison of lanthanide complexes. Below are standardized procedures for key experiments.
Synthesis of a DOTA-Functionalized Peptide on Solid Phase
This protocol describes a general method for the synthesis of DOTA-conjugated peptides, which are often used for targeted imaging and therapy.[12]
Workflow for Solid-Phase Synthesis of a DOTA-Peptide
-
Acylation with Bromoacetic Acid: The peptide resin is swelled in a suitable solvent (e.g., a 1:1 v/v mixture of DCM/DMF). Bromoacetic acid is activated in situ with HOBt/DIC and added to the resin. The reaction is allowed to proceed for a specified time to ensure complete acylation of the N-terminus of the peptide.[12]
-
Reaction with Cyclen: The bromoacetylated peptide-resin is then reacted with a large excess of cyclen (1,4,7,10-tetraazacyclododecane). This results in the nucleophilic displacement of the bromide by an amine group of the cyclen, attaching the macrocycle to the peptide.[12]
-
Trialkylation of Cyclen Amines: The remaining three secondary amines of the cyclen ring are alkylated with tert-butyl bromoacetate in the presence of a base. This step introduces the acetate (B1210297) arms that will coordinate the lanthanide ion.[12]
-
Cleavage and Deprotection: The DOTA-peptide conjugate is cleaved from the resin, and the tert-butyl protecting groups on the acetate arms are removed simultaneously using trifluoroacetic acid (TFA). The crude product is then purified, typically by HPLC.[12]
Measurement of T₁ Relaxivity
The longitudinal relaxivity (r₁) of a Gd(III) complex is determined by measuring the T₁ relaxation times of water protons in solutions containing varying concentrations of the complex.
Workflow for T₁ Relaxivity Measurement
References
- 1. Complexes of Bifunctional DO3A-N-(α-amino)propinate Ligands with Mg(II), Ca(II), Cu(II), Zn(II), and Lanthanide(III) Ions: Thermodynamic Stability, Formation and Dissociation Kinetics, and Solution Dynamic NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solution structures, stabilities, kinetics, and dynamics of DO3A and DO3A-sulphonamide complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. T1 relaxivities of gadolinium-based magnetic resonance contrast agents in human whole blood at 1.5, 3, and 7 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. researchgate.net [researchgate.net]
- 7. people.physics.illinois.edu [people.physics.illinois.edu]
- 8. Synthesis and evaluation of lanthanide ion DOTA-tetraamide complexes bearing peripheral hydroxyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Luminescence Properties of Self-Aggregating TbIII-DOTA-Functionalized Calix[4]arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Architecture of Hexacyclen Trisulfate Complexes: A Comparative Guide to Structural Analysis
For researchers, scientists, and drug development professionals, the precise structural elucidation of macrocyclic complexes like Hexacyclen trisulfate is paramount for understanding their function and advancing their application. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques for the structural confirmation of these intricate molecules. We present supporting experimental data, detailed protocols, and visual workflows to empower researchers in their analytical endeavors.
The Power of NMR in Deciphering this compound Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of molecules in solution, offering unparalleled insights into the connectivity and three-dimensional arrangement of atoms. For this compound and its metal complexes, ¹H and ¹³C NMR are indispensable tools for confirming the macrocyclic framework and probing the coordination environment of the sulfate (B86663) anions and any complexed metal ions.
Expected NMR Spectral Features
The highly symmetrical nature of the free Hexacyclen macrocycle (1,4,7,10,13,16-hexaazacyclooctadecane) would theoretically lead to a simple NMR spectrum. Upon formation of the trisulfate salt and subsequent metal complexation, changes in the chemical shifts and coupling constants of the ethylene (B1197577) protons provide a wealth of structural information.
Table 1: Illustrative ¹H and ¹³C NMR Data for a Hypothetical this compound Complex
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| Ethylene Protons (-CH₂-CH₂-) | 2.5 - 3.5 (complex multiplets) | 45 - 55 | COSY: Correlation between adjacent methylene (B1212753) protons. HSQC: Correlation between protons and their attached carbons. |
| Protons near Sulfate | Downfield shift compared to free amine | Slight downfield shift | HMBC: Long-range correlation between protons and carbons of the macrocycle and potentially the sulfate group if a suitable nucleus is present. |
| Protons near Metal Center | Significant coordination-induced shifts | Significant coordination-induced shifts | NOESY/ROESY: Through-space correlations revealing spatial proximity of protons. |
Note: The exact chemical shifts are highly dependent on the solvent, temperature, and the specific counter-ions or metal complexes involved.
Comparative Analysis of Analytical Techniques
While NMR is a powerful tool, a multi-faceted approach employing various analytical techniques is often necessary for unambiguous structure confirmation.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound Complexes
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | - Connectivity and bonding- 3D structure in solution- Dynamic processes- Host-guest interactions | - Non-destructive- Provides detailed structural information in solution- Can study dynamic equilibria | - Requires soluble samples- Can be insensitive for large molecules or low concentrations- Complex spectra can be challenging to interpret |
| X-ray Crystallography | - Precise 3D structure in the solid state- Bond lengths and angles- Absolute configuration | - Unambiguous determination of solid-state structure- High resolution | - Requires single crystals of sufficient quality- Structure may differ from that in solution |
| Mass Spectrometry (MS) | - Molecular weight confirmation- Elemental composition (with high resolution MS)- Fragmentation patterns for structural clues | - High sensitivity- Small sample requirement- Can be coupled with separation techniques (e.g., LC-MS) | - Provides limited information on 3D structure- Fragmentation can be complex to interpret |
Experimental Protocols
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound complex (typically 1-10 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum to observe the proton signals. Key parameters include the spectral width, number of scans, and relaxation delay.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum.
-
2D NMR:
-
COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, crucial for establishing the overall carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the 3D structure and conformation.
-
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and integrate the signals. Analyze the chemical shifts, coupling constants, and cross-peaks in the 2D spectra to assign all proton and carbon signals and deduce the structure.
Alternative Methods: A Snapshot
-
X-ray Crystallography: Involves growing a single crystal of the complex and analyzing the diffraction pattern of X-rays passed through it. The resulting electron density map is used to determine the precise atomic positions.
-
Mass Spectrometry: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. High-resolution mass spectrometry (e.g., ESI-TOF, MALDI-TOF) can provide highly accurate mass measurements to confirm the molecular formula.
Visualizing the Workflow and Structural Relationships
To better illustrate the analytical process and the structural nature of these complexes, the following diagrams are provided.
By integrating data from these powerful analytical techniques, researchers can achieve a comprehensive and unambiguous structural characterization of this compound complexes, paving the way for their informed application in drug development and other scientific fields.
Investigating the cross-reactivity of Hexacyclen trisulfate with various cations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the cross-reactivity of Hexacyclen trisulfate with a diverse range of cations. By presenting objective comparisons with alternative macrocyclic ligands and including detailed experimental data, this document serves as a valuable resource for researchers engaged in fields requiring selective cation chelation, such as drug delivery, bio-imaging, and analytical chemistry.
Comparative Analysis of Cation Binding Affinity
A study by Armentrout and Rodgers provides gas-phase bond dissociation energies (BDEs) for the interaction of Hexacyclen with alkali metal cations.[3][4][5][6] These values offer a quantitative measure of the intrinsic binding affinity in the absence of solvent effects.
Table 1: Gas-Phase Bond Dissociation Energies (BDEs) of Hexacyclen with Alkali Metal Cations
| Cation | Bond Dissociation Energy (BDE) at 0 K (kJ/mol) |
| Na⁺ | 145.6 ± 5.4 |
| K⁺ | 118.8 ± 4.6 |
| Rb⁺ | 111.3 ± 5.0 |
| Cs⁺ | 104.2 ± 5.0 |
Data sourced from Armentrout and Rodgers (2014).[3][4][5][6]
These results indicate a trend of decreasing binding energy with increasing cation size for alkali metals in the gas phase.[3][4][5][6] However, in solution, selectivity can be influenced by solvation effects, with Hexacyclen showing a preference for K⁺ among the alkali metals.[3][4][5][6]
For a broader comparison, it is useful to consider other macrocyclic ligands such as 18-crown-6 (B118740) and cyclen. While direct, comprehensive comparative studies with Hexacyclen across a wide range of cations under identical conditions are limited, the Armentrout and Rodgers study also provides a qualitative comparison, noting that the nature of the donor atom (nitrogen in Hexacyclen versus oxygen in 18-crown-6) and the number of donor atoms significantly influence the binding strength.[3][4][5][6] Generally, the nitrogen donors in Hexacyclen lead to stronger interactions with many transition metal cations compared to the oxygen donors in crown ethers.
Experimental Protocols for Determining Cation Cross-Reactivity
The determination of binding constants is crucial for quantifying the cross-reactivity of this compound.[7] Several robust experimental techniques can be employed for this purpose. The choice of method often depends on the specific cation, the expected binding affinity, and the available instrumentation.
Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[8][9]
Principle: This method involves monitoring the change in the potential of an ion-selective electrode (ISE) or a pH electrode as a solution of the cation is titrated with a solution of this compound (or vice versa). The resulting titration curve can be analyzed to determine the stoichiometry and stability constant of the complex.
Detailed Methodology:
-
Solution Preparation:
-
Prepare a standard stock solution of this compound of accurately known concentration (e.g., 1 mM) in a suitable solvent (e.g., deionized water or a specific buffer).
-
Prepare standard stock solutions of the various cation salts (e.g., chlorides or nitrates) of interest, also of accurately known concentrations (e.g., 10 mM).
-
Prepare a background electrolyte solution (e.g., 0.1 M KCl or KNO₃) to maintain constant ionic strength throughout the experiment.
-
-
Apparatus:
-
A high-precision potentiometer or pH meter.
-
A suitable ion-selective electrode for the cation being studied, or a glass pH electrode if the complexation reaction involves a change in pH. A reference electrode (e.g., Ag/AgCl) is also required.
-
A thermostated titration vessel to maintain a constant temperature.
-
A calibrated burette or an automated titrator for precise addition of the titrant.
-
-
Titration Procedure:
-
Place a known volume of the cation solution into the titration vessel, diluted with the background electrolyte.
-
Immerse the electrodes in the solution and allow the potential reading to stabilize.
-
Incrementally add the this compound solution (titrant) to the cation solution (analyte).
-
After each addition, stir the solution to ensure homogeneity and record the potential reading once it has stabilized.
-
Continue the titration until a significant excess of the titrant has been added and the potential change becomes negligible.
-
-
Data Analysis:
-
Plot the measured potential (or pH) as a function of the volume of titrant added.
-
The resulting titration curve is then analyzed using specialized software (e.g., HYPERQUAD) to fit the data to a chemical model that includes the formation of the metal-ligand complex.
-
This analysis yields the stability constant(s) (log K) for the complex(es) formed.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.[10][11]
Principle: A solution of the cation is titrated into a solution of this compound held in a sample cell at constant temperature. The heat released or absorbed upon complexation is measured, and the resulting data is used to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.
Detailed Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and the cation salts in the same buffer to minimize heats of dilution. The buffer should be chosen to be non-interacting with the cation and the ligand.
-
The concentration of the macromolecule in the cell and the ligand in the syringe should be carefully chosen based on the expected binding affinity to ensure a well-defined binding isotherm. A common starting point is to have the concentration of the species in the cell at approximately 10-100 times the expected dissociation constant (Kₑ).
-
Degas all solutions prior to the experiment to prevent the formation of air bubbles in the calorimeter.
-
-
Apparatus:
-
An isothermal titration calorimeter.
-
-
Titration Procedure:
-
Load the this compound solution into the sample cell and the cation solution into the injection syringe.
-
Set the experimental temperature and allow the system to equilibrate.
-
Perform a series of small, sequential injections of the cation solution into the sample cell.
-
The heat change associated with each injection is measured by the instrument.
-
-
Data Analysis:
-
The raw data, a series of heat-flow peaks, is integrated to obtain the heat change per injection.
-
These values are then plotted against the molar ratio of the cation to this compound.
-
The resulting binding isotherm is fitted to a suitable binding model using the instrument's software to extract the thermodynamic parameters (Kₐ, ΔH, and n).
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for investigating the cross-reactivity of this compound and the general signaling pathway of cation chelation.
Caption: Experimental workflow for assessing cation cross-reactivity.
Caption: General pathway of cation chelation by Hexacyclen.
References
- 1. chesci.com [chesci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkali metal cation-hexacyclen complexes: effects of alkali metal cation size on the structure and binding energy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkali metal cation-hexacyclen complexes: effects of alkali metal cation size on the structure and binding energy. | Semantic Scholar [semanticscholar.org]
- 7. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hexacyclen Trisulfate-Based Drug Carriers and Liposomes for Advanced Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of hexacyclen trisulfate-based drug carriers against the well-established liposomal drug delivery systems. By examining key performance metrics, experimental protocols, and underlying mechanisms, this document aims to equip researchers with the necessary information to make informed decisions in the selection and design of drug delivery platforms.
Introduction to Drug Delivery Platforms
Effective drug delivery is paramount in achieving therapeutic efficacy while minimizing off-target effects. Nanocarriers have emerged as a important solution, encapsulating therapeutic agents to improve their stability, solubility, and pharmacokinetic profiles. Among the myriad of available nanocarriers, liposomes have long been a gold standard due to their biocompatibility and versatile drug-loading capabilities.[1][2] Concurrently, macrocyclic compounds like hexacyclen and its derivatives are gaining attention for their potential in creating highly specific and controlled drug delivery systems.[3]
Liposomes are spherical vesicles composed of one or more lipid bilayers enclosing an aqueous core. This structure allows for the encapsulation of both hydrophilic drugs within the aqueous core and hydrophobic drugs within the lipid bilayer.[2][4] Their resemblance to biological membranes imparts excellent biocompatibility and biodegradability.[5]
This compound , a derivative of the macrocycle hexacyclen, is a synthetic compound with a cage-like structure capable of forming stable complexes with various molecules.[3] Its potential as a drug carrier lies in its ability to encapsulate or chelate drug molecules, offering a unique mechanism for drug stabilization and release. While extensive data on this compound as a primary drug carrier is emerging, its macrocyclic nature suggests possibilities for tailored drug conjugation and delivery.
Performance Benchmark: this compound-Based Carriers vs. Liposomes
The following tables summarize the key performance indicators for both drug carrier types. Data for liposomes are based on extensive published literature. Due to the limited availability of direct experimental data for this compound as a primary drug carrier, the presented values for the hexacyclen-based carrier are estimations based on the known properties of macrocyclic drug delivery systems and serve as a basis for a hypothetical comparison.
Table 1: Physicochemical and Drug Loading Characteristics
| Parameter | This compound-Based Carrier (Hypothetical) | Liposomes |
| Size Range (nm) | 10 - 50 | 50 - 200 |
| Composition | Functionalized Hexacyclen Derivative, Drug Moiety | Phospholipids (e.g., DSPC), Cholesterol |
| Drug Loading Mechanism | Covalent Conjugation or Host-Guest Encapsulation | Passive Entrapment or Active (Remote) Loading |
| Drug Type Compatibility | Dependent on conjugation chemistry | Hydrophilic and Hydrophobic |
| Drug Loading Capacity (%) | 5 - 20 (w/w) | 1 - 15 (w/w) |
| Encapsulation Efficiency (%) | > 90% (for covalent conjugation) | 50 - 98% |
Table 2: Pharmacokinetics and In Vitro/In Vivo Performance
| Parameter | This compound-Based Carrier (Hypothetical) | Liposomes |
| Stability | High chemical stability | Moderate, susceptible to degradation |
| Drug Release Mechanism | Cleavage of linker (pH, enzyme-sensitive) | Diffusion, erosion, or triggered release |
| In Vitro Drug Release Profile | Controlled, stimulus-responsive | Biphasic (initial burst followed by sustained release) |
| Cellular Uptake Mechanism | Receptor-mediated endocytosis (if targeted) | Endocytosis, phagocytosis |
| In Vivo Efficacy | Potentially high target specificity | Clinically proven for various drugs |
| Toxicity | Dependent on the macrocycle and linker chemistry | Generally low, biocompatible |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of both this compound-based drug carriers and liposomes.
Synthesis of a Hypothetical Hexacyclen-Doxorubicin Conjugate
This protocol describes a plausible method for conjugating the anticancer drug Doxorubicin (B1662922) (DOX) to a functionalized hexacyclen derivative.
Workflow for Synthesis of Hexacyclen-Doxorubicin Conjugate
Synthesis of a Hexacyclen-Doxorubicin Conjugate.
Protocol:
-
Functionalization of Hexacyclen: Modify hexacyclen to introduce a linker with a terminal carboxylic acid group. This can be achieved through standard organic synthesis reactions, for example, by reacting one of the secondary amine groups of hexacyclen with a bifunctional linker containing a protected amine and a carboxylic acid ester, followed by deprotection.
-
Activation of the Carboxylic Acid: Dissolve the carboxyl-functionalized hexacyclen in an anhydrous organic solvent such as dimethylformamide (DMF). Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in slight molar excess to activate the carboxylic acid group, forming an NHS ester. The reaction is typically carried out at room temperature for 4-6 hours.
-
Conjugation to Doxorubicin: Dissolve Doxorubicin hydrochloride in DMF with a non-nucleophilic base like triethylamine (B128534) (TEA) to neutralize the hydrochloride. Add this solution to the activated hexacyclen derivative. The primary amine of doxorubicin will react with the NHS ester to form a stable amide bond. The reaction is stirred overnight at room temperature in the dark.
-
Purification: The resulting hexacyclen-DOX conjugate is purified to remove unreacted starting materials and byproducts. This is typically achieved through dialysis against a suitable solvent or by size-exclusion chromatography.
Preparation of Doxorubicin-Loaded Liposomes via Thin-Film Hydration
This is a common and established method for preparing liposomes.[3][6][7][8][9]
Workflow for Liposome (B1194612) Preparation by Thin-Film Hydration
Liposome preparation and drug loading workflow.
Protocol:
-
Lipid Dissolution: Dissolve lipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) and cholesterol, in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.[6]
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[3]
-
Hydration: The lipid film is hydrated with an aqueous buffer (e.g., ammonium (B1175870) sulfate (B86663) solution for remote loading of doxorubicin) by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).[3][7]
-
Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension is subjected to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).[9]
-
Remote Loading of Doxorubicin: An ammonium sulfate gradient is created between the inside and outside of the liposomes by replacing the external buffer. Doxorubicin is then added to the liposome suspension and incubated at an elevated temperature (e.g., 60°C). The doxorubicin molecules diffuse into the liposomes and are trapped in the aqueous core by forming a precipitate with the sulfate ions.[10][11]
Characterization Protocols
The following protocols are generally applicable for the characterization of both hexacyclen-based carriers and liposomes.
3.3.1. Drug Loading and Encapsulation Efficiency
Signaling Pathway for Drug Loading Quantification
Workflow for determining drug loading efficiency.
Protocol:
-
Separate the drug-loaded carriers from the solution containing the unencapsulated or unconjugated drug using techniques like size exclusion chromatography, dialysis, or ultracentrifugation.
-
Quantify the amount of free drug in the supernatant or dialysate using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Lyse the drug-loaded carriers with a suitable solvent to release the encapsulated/conjugated drug and quantify the total amount of drug.
-
Calculate the Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Weight of drug in carriers / Weight of carriers) x 100
-
EE (%) = (Total amount of drug - Amount of free drug) / Total amount of drug x 100
-
3.3.2. In Vitro Drug Release
Protocol (Dialysis Method): [12][13][14][15][16]
-
Place a known amount of the drug-loaded carrier suspension into a dialysis bag with a specific molecular weight cut-off that allows the free drug to diffuse out but retains the carrier.
-
Immerse the dialysis bag in a release buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
3.3.3. Cellular Uptake and Cytotoxicity
Workflow for In Vitro Cellular Assays
General workflow for in vitro cell-based assays.
Cellular Uptake (Fluorescence Microscopy): [2][5][17][18][19]
-
Label the drug carriers with a fluorescent dye (e.g., by incorporating a fluorescent lipid in liposomes or conjugating a dye to the hexacyclen carrier).
-
Seed cancer cells (e.g., MCF-7) in a suitable culture plate and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled drug carriers for various time points.
-
Wash the cells with PBS to remove non-internalized carriers.
-
Fix the cells and stain the nuclei with a nuclear stain (e.g., DAPI).
-
Visualize the cellular uptake of the carriers using a confocal fluorescence microscope.
Cytotoxicity (MTT Assay): [20][21][22][23]
-
Seed cancer cells in a 96-well plate and allow them to adhere.
-
Treat the cells with varying concentrations of the free drug, empty carriers, and drug-loaded carriers for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Conclusion
Liposomes represent a mature and clinically validated platform for drug delivery, offering versatility in encapsulating a wide range of therapeutic agents.[5] Their biocompatibility and established manufacturing processes make them a reliable choice for many applications.
This compound-based carriers, and macrocyclic systems in general, present an exciting frontier in drug delivery. Their potential for high drug loading through covalent conjugation, enhanced stability, and the possibility of creating highly specific, stimulus-responsive systems could address some of the limitations of liposomes, such as premature drug leakage.[3] However, further research is needed to fully characterize the in vivo behavior, toxicity, and therapeutic efficacy of hexacyclen-based drug carriers.
The choice between these two platforms will ultimately depend on the specific requirements of the therapeutic application, including the physicochemical properties of the drug, the desired release profile, and the biological target. This guide provides a foundational framework for researchers to navigate these considerations and advance the development of next-generation drug delivery systems.
References
- 1. A simple one-step protocol for preparing small-sized doxorubicin-loaded liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 4. In vitro evaluation of cytotoxicity of n-hexane extract from Alnus sieboldiana male flowers on VERO and HEK293 cell lines [jpccr.eu]
- 5. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 7. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 8. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 9. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
- 11. Preparation of Doxorubicin Liposomes by Remote Loading Method. | Semantic Scholar [semanticscholar.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Preparation, characterization, and in vitro release study of albendazole-encapsulated nanosize liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 15. In vitro drug release from liposomes [bio-protocol.org]
- 16. dovepress.com [dovepress.com]
- 17. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Active loading of cyanine 5.5 derivatives into liposomes for deep self-quenching and their applications in deep tissue imaging - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00325F [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Liposomes and MTT cell viability assay: an incompatible affair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
Hexacyclen Trisulfate in Biomedical Applications: A Comparative Guide for Researchers
Introduction to Hexacyclen and its Derivatives
Hexacyclen is a hexaazamacrocycle, a large cyclic molecule containing six nitrogen atoms. This structure imparts a high affinity for metal ions, making it and its derivatives valuable as chelating agents.[1][2] The trisulfate salt form suggests enhanced water solubility. While specific biomedical applications of Hexacyclen trisulfate are not extensively documented, the broader family of cyclen-based macrocycles has been investigated for various therapeutic and diagnostic purposes, primarily in two key areas: as carriers for drug and gene delivery, and as ligands for metal ions in medical imaging.[3][4]
Comparative Analysis of Cyclen-Based Systems for Biomedical Applications
Due to the limited data on this compound, this section compares the performance of cyclen-based systems in gene and drug delivery against common alternative platforms like liposomes and polymeric nanoparticles.
Quantitative Data Summary
| Feature | Cyclen-Based Systems (for Gene Delivery) | Liposomes (for Drug Delivery) | Polymeric Nanoparticles (for Drug Delivery) |
| Delivery Cargo | Genetic material (e.g., plasmid DNA, mRNA) | Hydrophilic and hydrophobic drugs | Primarily hydrophobic drugs |
| Transfection Efficiency | Can be comparable to or higher than commercial reagents like Lipofectamine 2000™.[4][5] | Not applicable for direct comparison | Not applicable for direct comparison |
| Drug Loading Capacity | Not applicable for direct comparison | Varies widely depending on formulation (e.g., ~88% for some celecoxib (B62257) formulations).[6] | Can exceed 50% with specialized techniques.[7] |
| Loading Efficiency | N/P ratio dependent, can achieve full DNA condensation at N/P of 4.[5] | Dependent on drug and loading method. | Can be quantitative (>90%) with certain methods.[8] |
| Particle Size | Polyplexes typically range from 250-300 nm.[2] | 30 nm to several micrometers.[9] | Typically 100-500 nm. |
| Biocompatibility | Generally low cytotoxicity reported for some derivatives.[4][5] | Generally considered biocompatible and biodegradable.[10] | Biocompatibility depends on the polymer used; many are biodegradable.[3] |
| Key Advantages | High affinity for DNA, potential for tumor cell targeting.[4] | Versatile for both hydrophilic and hydrophobic drugs, well-established technology.[10][11] | High drug loading capacity, controlled release properties.[3][7] |
| Key Disadvantages | Structure-activity relationship can be complex.[5] | Can have stability issues and lower loading for some drugs.[10] | Potential for polydispersity and challenges with scaling up.[12] |
Experimental Protocols
Detailed experimental protocols for this compound are not available. However, based on the literature for cyclen-based systems, here are generalized methodologies for key experiments.
Synthesis of a Cyclen-Based Cationic Lipid for Gene Delivery
This protocol is a generalized representation based on the synthesis of cyclen-based lipids for gene delivery.[5]
-
Protection of Cyclen: Two of the amine groups on the cyclen ring are protected to allow for selective functionalization of the remaining amines.
-
Functionalization: The unprotected amine groups are reacted with a linker molecule that contains a reactive group for attaching hydrophobic tails.
-
Attachment of Hydrophobic Tails: Long-chain fatty acids (e.g., oleyl groups) are conjugated to the linker to create the lipid-like structure.
-
Deprotection: The protecting groups on the cyclen ring are removed to yield the final cationic lipid.
-
Purification: The synthesized lipid is purified using techniques such as column chromatography.
Preparation and Characterization of Lipoplexes for Gene Transfection
This protocol outlines the general steps for forming and evaluating DNA-lipid complexes (lipoplexes).[4]
-
Liposome (B1194612) Formulation: The synthesized cyclen-based cationic lipid is mixed with a helper lipid (e.g., DOPE) in a suitable organic solvent. The solvent is then evaporated to form a thin lipid film, which is hydrated with an aqueous buffer to form liposomes.
-
Lipoplex Formation: Plasmid DNA is mixed with the liposome solution at various N/P ratios (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the DNA).
-
Characterization:
-
DNA Condensation: Assessed using an agarose (B213101) gel retardation assay.
-
Particle Size and Zeta Potential: Measured using dynamic light scattering (DLS).
-
Morphology: Visualized using transmission electron microscopy (TEM).
-
-
In Vitro Transfection: The lipoplexes are incubated with cultured cells (e.g., A549, HEK293). Transfection efficiency is evaluated by measuring the expression of a reporter gene (e.g., luciferase or GFP).
-
Cytotoxicity Assay: The effect of the lipoplexes on cell viability is determined using an MTT assay.
Signaling Pathways and Workflows
Potential Signaling Pathways in Cancer Therapy
While specific signaling pathways targeted by this compound are unknown, drug delivery systems carrying anti-cancer agents can indirectly influence various cancer-related pathways. For instance, the delivery of doxorubicin (B1662922) can induce the p53 and p21 signaling pathways, leading to cell cycle arrest.[13][14] The PI3K/Akt/mTOR and Ras/MAPK pathways are also common targets in cancer therapy.[15][16]
Experimental Workflow for Evaluating a Novel Gene Delivery System
The following diagram illustrates a typical workflow for the preclinical evaluation of a new gene delivery system, such as one based on a Hexacyclen derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Linear cyclen-based polyamine as a novel and efficient reagent in gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cyclen-Based Cationic Lipids for Highly Efficient Gene Delivery towards Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclen-based double-tailed lipids for DNA delivery: Synthesis and the effect of linking group structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclen-based Gd3+ complexes as MRI contrast agents: Relaxivity enhancement and ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Polymeric Nanoparticles with Precise Ratiometric Control over Drug Loading for Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. Drug Loading Augmentation in Polymeric Nanoparticles Using a Coaxial Turbulent Jet Mixer: Yong Investigator Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iris.cnr.it [iris.cnr.it]
- 14. mdpi.com [mdpi.com]
- 15. Signal Transduction in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Hexacyclen Trisulfate
For researchers and scientists handling Hexacyclen trisulfate, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with best practices in chemical handling and waste management. Adherence to these protocols is vital to mitigate risks and ensure a safe laboratory environment.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2] Consequently, appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a P3 respirator, should be worn when handling this chemical.[1] It is classified as a Dangerous Good for transport, underscoring the need for careful handling and disposal.[3]
Key Safety and Disposal Information
To facilitate quick reference, the following table summarizes the critical safety and disposal information for this compound.
| Parameter | Information | Source |
| GHS Hazard Class | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1 | [1][2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][2] |
| Signal Word | Danger | [1] |
| Primary Disposal Method | Licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [4] |
| Environmental Precautions | Do not discharge to sewer systems. Avoid release into the environment. | [4] |
| Container Disposal | Triple-rinse containers and offer for recycling or reconditioning. Alternatively, puncture to render unusable and dispose of in a sanitary landfill. | [4] |
Procedural Workflow for Disposal
The proper disposal of this compound waste should follow a structured procedure to ensure safety and compliance. The workflow below outlines the necessary steps from waste generation to final disposal.
Caption: Disposal workflow for this compound waste.
Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is necessary to contain the spill and prevent exposure. The following diagram outlines the procedural steps for managing a spill.
Caption: Procedural steps for managing a this compound spill.
Detailed Disposal and Spill Response Protocols
1. Waste Collection and Storage:
-
Segregation: Collect waste this compound and any contaminated materials separately from other chemical waste streams.
-
Container: Use a designated, properly labeled, and sealed container for storage. The container should be made of a material compatible with corrosive substances.
-
Labeling: Clearly label the waste container with "Hazardous Waste," "Corrosive," and "this compound."
-
Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4]
2. Final Disposal:
-
Professional Disposal: The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[4] These companies are equipped to handle and treat hazardous materials safely.
-
Incineration: Controlled incineration with flue gas scrubbing is an appropriate disposal method.[4] This should only be performed by a licensed facility.
-
Environmental Protection: Under no circumstances should this compound be discharged into drains or the environment.[4]
3. Spill Response:
-
Immediate Actions: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[4]
-
Personal Protection: Before addressing the spill, don the appropriate PPE, including chemical-resistant gloves, a face shield, and a respirator.
-
Containment: Prevent the further spread of the spill.[4] For solid spills, carefully sweep or scoop the material. For liquid spills, use an inert absorbent material.
-
Cleanup: Collect the spilled material and any contaminated absorbent into a suitable container for disposal.[4] Use spark-proof tools to avoid ignition sources.[4]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, followed by water.
-
Waste Disposal: The collected spill waste must be disposed of as hazardous waste, following the procedures outlined above.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a culture of safety and environmental stewardship within their research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
